molecular formula C11H22BrF B1616869 1-Bromo-11-fluoroundecane CAS No. 463-33-2

1-Bromo-11-fluoroundecane

Cat. No.: B1616869
CAS No.: 463-33-2
M. Wt: 253.19 g/mol
InChI Key: XHFLARUCPXGAEM-UHFFFAOYSA-N
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Description

1-Bromo-11-fluoroundecane is a useful research compound. Its molecular formula is C11H22BrF and its molecular weight is 253.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-11-fluoroundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrF/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFLARUCPXGAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCF)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196799
Record name Undecane, 1-bromo-11-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463-33-2
Record name Undecane, 1-bromo-11-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecane, 1-bromo-11-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 1-Bromo-11-fluoroundecane?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-11-fluoroundecane

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound (CAS No. 463-33-2). As a heterobifunctional long-chain haloalkane, this molecule serves as a pivotal building block in organic synthesis, particularly in the fields of materials science and drug development. Its unique structure, featuring a reactive bromide at one terminus and a stable fluoride at the other, allows for selective chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its chemical behavior.

Introduction and Strategic Importance

This compound is a specialized linear aliphatic compound featuring two different halogen atoms at its terminal positions. The strategic value of this molecule lies in the orthogonal reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is significantly more labile and susceptible to nucleophilic substitution, making the bromine atom an excellent leaving group.[1][2] Conversely, the C-F bond is one of the strongest single bonds in organic chemistry, rendering the fluorine atom relatively inert under typical nucleophilic substitution conditions.

This disparity in reactivity allows this compound to function as a versatile linker, enabling the sequential introduction of different functionalities at opposite ends of its eleven-carbon chain. In pharmaceutical research, the incorporation of a fluorinated alkyl chain can significantly enhance critical drug properties such as metabolic stability, bioavailability, and receptor binding affinity.[3][4] Therefore, a deep understanding of its chemical properties is paramount for its effective utilization in the synthesis of novel active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.[4]

Physicochemical Properties

The physical characteristics of this compound are dictated by its long alkyl chain and the presence of the two terminal halogens. These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource
CAS Number 463-33-2[5][]
Molecular Formula C₁₁H₂₂BrF[5]
Molecular Weight 253.195 g/mol [5]
Boiling Point 284 °C at 760 mmHg[5]
Density 1.106 g/cm³[5]
Flash Point 129.2 °C[5]
Refractive Index (n²⁰/D) 1.445[5]
Vapor Pressure 0.00524 mmHg at 25 °C[5]
LogP 4.86170[5]
Solubility Insoluble in water, soluble in organic solvents like ether and benzene.[7][8][9]

Synthesis and Strategic Pathway

Proposed Synthetic Workflow

The conversion of 11-fluoroundecan-1-ol to this compound is most effectively achieved via an Appel reaction or a similar bromination protocol that is mild and selective for primary alcohols.

G cluster_0 Synthetic Pathway A 11-Fluoroundecan-1-ol (Starting Material) B Appel Reaction (CBr₄, PPh₃, CH₂Cl₂) A->B Bromination C This compound (Product) B->C Formation D Workup & Purification (Aqueous Wash, Chromatography) C->D Isolation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Appel Reaction

Rationale: The Appel reaction is selected for its mild conditions, which are crucial to avoid any potential side reactions involving the terminal fluorine atom. It proceeds with high efficiency for converting primary alcohols to the corresponding alkyl bromides.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (PPh₃, 1.2 equivalents) and dry dichloromethane (CH₂Cl₂).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 equivalents) to the solution portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes until a pale yellow ylide complex forms.

  • Substrate Introduction: Dissolve 11-fluoroundecan-1-ol (1.0 equivalent) in a minimal amount of dry dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching & Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the polar C-Br bond.[10] The significant difference in electronegativity between carbon (2.55) and bromine (2.96) creates a dipole, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary reaction pathway for this molecule is nucleophilic substitution (Sₙ2), where the bromide ion serves as an effective leaving group. This is because bromide is a relatively large, polarizable ion and the conjugate base of a strong acid (HBr), making it stable upon departure.

Causality: Fluoride, in contrast, is a poor leaving group because it is a small, highly electronegative ion and the conjugate base of a weak acid (HF). Therefore, nucleophiles will selectively displace the bromide ion, leaving the C-F bond intact. This selective reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

SN2_Reaction Nu⁻ Nu⁻ Reactant F-(CH₂)₁₀-CH₂-Br Nu⁻->Reactant Nucleophilic Attack TS [Nu···CH₂(···Br)⁻···(CH₂)₁₀-F]‡ (Transition State) Reactant->TS Product Nu-CH₂-(CH₂)₁₀-F TS->Product Inversion of Configuration Leaving_Group Br⁻ TS->Leaving_Group Leaving Group Departs G cluster_1 Analytical Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR FT-IR Spectroscopy Start->IR MS GC-Mass Spectrometry Start->MS Data Correlate Data NMR->Data IR->Data MS->Data Result Structure Confirmation & Purity Assessment Data->Result

Caption: Standard analytical workflow for compound characterization.

Applications in Drug Development and Research

The heterobifunctional nature of this compound makes it an invaluable tool for medicinal chemists and materials scientists.

  • Bifunctional Linkers: It can be used to connect two different molecular entities, such as a targeting moiety and a payload (e.g., a toxin or a fluorescent dye), separated by a long, flexible, and metabolically stable chain.

  • Fluorine Incorporation: It serves as a precursor for introducing the F-(CH₂)₁₁- moiety into a larger molecule. The strategic placement of fluorine can block sites of metabolism, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate. [1][3]* PET Imaging: The bromo- functionality can be displaced by nucleophiles, including radioactive isotopes like ¹⁸F (via a two-step process), making it a potential precursor for synthesizing PET imaging agents. [1]

Safety, Handling, and Storage

Disclaimer: This information is inferred from related haloalkanes and a formal Material Safety Data Sheet (MSDS) for this compound was not available in the search results. [5]Always consult a certified MSDS before handling.

  • Hazards: Expected to be a skin, eye, and respiratory tract irritant. [11][12][13]May be harmful if swallowed or inhaled. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [13][15]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [13][16]Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. [17]* Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. [16]Do not allow the product to enter drains.

References

  • Benchchem. 1-Bromo-1,1-difluoropropan-2-one|CAS 421-37-4.
  • Chemsrc. This compound | CAS#:463-33-2.
  • CDH Fine Chemical. 1-BROMO HEXANE FOR SYNTHESIS.
  • Santa Cruz Biotechnology. 1-Bromoheptadecafluorooctane.
  • Applications of 1-Bromo-5-Fluoropentane in Pharmaceutical Research and Synthesis.
  • BOC Sciences. CAS 463-33-2 this compound.
  • The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.
  • CDH Fine Chemical. 1-Bromo Octane CAS No 111-83-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. 11-BROMO-1-UNDECENE | 7766-50-9.
  • National Institutes of Health. 1-Bromoundecane | C11H23Br | CID 12744 - PubChem.
  • ResearchGate. Bromination of 1,1-diarylethylenes with bromoethane | Request PDF.
  • National Institutes of Health. 1-Bromo-11-iodoundecane | C11H22BrI | CID 549994 - PubChem.
  • Pearson+. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep.
  • National Institutes of Health. 11-Bromo-1-undecanol | C11H23BrO | CID 74163 - PubChem.
  • Chemistry LibreTexts. 6.1: Physical Properties of Haloalkanes.
  • Chemos GmbH&Co.KG. Safety Data Sheet: 11-Bromo-1-undecene.
  • Vedantu. Physical Properties of Haloalkanes: Key Points & Examples.
  • ChemicalBook. 11-Bromo-1-undecanol(1611-56-9) 1H NMR spectrum.
  • National Institute of Standards and Technology. Decane, 1-bromo- - the NIST WebBook.
  • Chemistry Student. Physical Properties of Haloalkanes and Haloarenes.
  • 11-Bromo-1-undecene | C11H21Br | MD Topology | NMR | X-Ray.
  • BYJU'S. Physical Properties of Haloalkanes.
  • Fisher Scientific. SAFETY DATA SHEET.
  • infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br.
  • Chemguide. an introduction to halogenoalkanes (haloalkanes).
  • Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane.
  • Benchchem. An In-depth Technical Guide to the Spectral Analysis of 11-Bromo-1-undecene.
  • The Essential Role of 1-Bromo-8-fluorooctane in Chemical Synthesis.
  • National Institute of Standards and Technology. Octane, 1-bromo- - the NIST WebBook.
  • Filo. spectra of nmr 1 bromo 1 fluoroethane.
  • Carl ROTH. Safety Data Sheet: 1-Bromobutane.

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An In-depth Technical Guide to 1-Bromo-11-fluoroundecane: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-bromo-11-fluoroundecane, a key bifunctional molecule for advanced chemical synthesis. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a laboratory setting.

Core Molecular Profile

This compound is a linear, bifunctional undecane chain, possessing a terminal bromine atom at one end and a terminal fluorine atom at the other. This unique arrangement makes it a valuable synthetic intermediate, allowing for selective chemical modifications at either end of the eleven-carbon spacer.

CAS Number: 463-33-2[][2]

Molecular Structure:

Synthesis_Workflow Start 11-Fluoroundecan-1-ol (Starting Material) Reaction Sₙ2 Reaction (Protonation of -OH, Nucleophilic attack by Br⁻) Start->Reaction Reagents NaBr, H₂SO₄ in H₂O Reagents->Reaction Product This compound (Final Product) Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 11-fluoroundecan-1-ol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Distilled water

  • Diethyl ether (or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask, reflux condenser, separatory funnel, ice bath

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

  • Reagent Preparation: In the round-bottom flask, dissolve sodium bromide in distilled water with stirring.

  • Addition of Alcohol: Add 11-fluoroundecan-1-ol to the stirred sodium bromide solution.

  • Acid Addition (Caution: Exothermic): Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid dropwise to the mixture. The addition should be controlled to prevent excessive heat generation.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product into diethyl ether. The organic layer will contain the this compound.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

Chemical Reactivity and Applications

The synthetic utility of this compound stems directly from the differential reactivity of its two terminal halogen atoms.

The Principle of Orthogonal Reactivity

The carbon-bromine (C-Br) bond is significantly weaker and more susceptible to nucleophilic substitution and organometallic reactions (e.g., Grignard reagent formation) than the robust carbon-fluorine (C-F) bond. [3][4]The C-F bond is the strongest single bond to carbon, rendering it largely unreactive under conditions that readily cleave the C-Br bond. [3][5]This "orthogonal" reactivity allows for the C-Br end to be selectively functionalized while the C-F terminus remains protected, and vice-versa if more forcing conditions are applied.

Reactivity_Logic cluster_0 Reaction at C-Br Terminus cluster_1 Inert C-F Terminus CBr C-Br Bond (Weaker, Good Leaving Group) Reaction1 Nucleophilic Substitution (Sₙ2) Grignard Formation CBr->Reaction1 CF C-F Bond (Strong, Poor Leaving Group) Reaction2 Remains Unreactive (under standard conditions) CF->Reaction2

Caption: Differential reactivity of C-Br and C-F bonds.

Applications in Drug Discovery and Medicinal Chemistry

The structure of this compound makes it an ideal linker or spacer molecule in the synthesis of complex pharmaceutical agents. [6][7]

  • PROTACs and Molecular Glues: In the development of Proteolysis Targeting Chimeras (PROTACs), long alkyl chains are often required to bridge a protein-of-interest ligand and an E3 ligase ligand. The undecane chain of this molecule provides a flexible and lengthy spacer. The bromo-terminus can be used to alkylate a nucleophilic site on one of the ligands, while the fluoro-terminus can either be retained for its metabolic stability benefits or used in more advanced coupling reactions.

  • Modulation of Physicochemical Properties: The introduction of a fluorine atom can significantly alter a drug candidate's properties, including metabolic stability, lipophilicity, and binding affinity. [8]Using this compound allows for the strategic placement of a fluorine atom at a distal position within a molecule.

Precursor for PET Radiotracers

The stable fluorine atom can be replaced with the positron-emitting isotope, Fluorine-18 (¹⁸F), for use in Positron Emission Tomography (PET) imaging. [9]While direct nucleophilic substitution on a fluoroalkane is challenging, this compound can be converted to a precursor with a better leaving group (e.g., tosylate, mesylate) at the 11-position. This allows for late-stage radiofluorination with [¹⁸F]fluoride, a critical strategy in PET tracer synthesis due to the short half-life of ¹⁸F (approximately 110 minutes). [10][11]Such tracers are invaluable for visualizing and quantifying physiological processes in vivo, aiding in drug development and clinical diagnostics.

Safety and Handling

As with all bromoalkanes, this compound should be handled with appropriate safety precautions. It is classified as an irritant.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [12][13]* Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. [12][13]Eyewash stations and safety showers must be readily accessible.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [13]Keep the container tightly sealed.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. [14] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. [14] * Inhalation: Move the individual to fresh air.

    • In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its defining feature—the orthogonal reactivity of the terminal C-Br and C-F bonds—provides chemists with a powerful tool for the strategic construction of complex molecules. From its role as a flexible linker in novel therapeutics to its potential as a precursor for advanced medical imaging agents, a thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe application in research and development.

References

  • ResearchGate. Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. [Link]

  • ResearchGate. [(11)C]Fluoroform, a Breakthrough for Versatile Labeling of PET Radiotracer Trifluoromethyl Groups in High Molar Activity. [Link]

  • Filo. spectra of nmr 1 bromo 1 fluoroethane. [Link]

  • Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

  • National Institutes of Health. Positron emission tomography (PET) imaging with 18F-based radiotracers. [Link]

  • Chemsrc. This compound | CAS#:463-33-2. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • MD Topology. 11-Bromo-1-undecene | C11H21Br. [Link]

  • Lawrence Berkeley National Laboratory. Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. [Link]

  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]

  • Crunch Chemistry. Explaining the reactivity of halogenoalkanes. [Link]

  • Stack Exchange. Bond Polarity vs bond length's effect on reactivity of haloalkanes. [Link]

  • National Institutes of Health. The Promise and Pitfalls of Positron Emission Tomography and Single-Photon Emission Computed Tomography Molecular Imaging–Guided Radiation Therapy. [Link]

  • Organic Chemistry Portal. 1,1-Dibromoalkane synthesis by bromination or substitution. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • ICL Group. Bromine Safety Handbook. [Link]

  • ResearchGate. An overview on PET radiochemistry: part 1 – covalent labels – 18 F, 11 C, and 13 N. [Link]

  • The Student Room. haloalkanes reactivity and boiling points. [Link]

  • Rutgers University. Standard Operating Procedure for Bromine. [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

  • YouTube. Making a Bromoalkane (1-bromopentane). [Link]

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Technical Guide: Safety, Handling, and GHS Architecture for Halogenated Alkanes

[1][2]

Introduction: The Utility-Hazard Paradox

Halogenated alkanes (alkyl halides) remain indispensable in drug discovery due to their unique solvation properties and utility as electrophiles in nucleophilic substitutions (e.g.,

11

This guide moves beyond generic safety advice, providing a mechanistic understanding of toxicity, precise engineering controls, and self-validating handling protocols for high-risk agents like Dichloromethane (DCM) and Methyl Iodide (MeI).[1]

Toxicology and GHS Landscape

The primary hazard of halogenated alkanes is not merely acute toxicity but metabolic activation . The body attempts to solubilize these lipophilic compounds via enzymatic oxidation, often generating reactive intermediates more toxic than the parent compound.

Mechanistic Toxicity: The Case of Dichloromethane

Dichloromethane (DCM) is often viewed as the "safe" chlorinated solvent compared to Carbon Tetrachloride. This is a dangerous oversimplification. DCM is metabolized via two distinct pathways:

  • CYP2E1 Pathway: Oxidative dechlorination yields Carbon Monoxide (CO), leading to carboxyhemoglobinemia (hypoxia) even without external CO exposure.

  • Glutathione-S-Transferase (GST) Pathway: Generates S-chloromethylglutathione, a potent DNA alkylator implicated in cholangiocarcinoma.

Comparative GHS Architecture

The following table contrasts the GHS classifications of common halogenated alkanes used in pharmaceutical research.

CompoundCASGHS SignalKey H-Codes (Hazards)Critical Note
Dichloromethane 75-09-2DANGER H351 (Suspected Carcinogen)H336 (Drowsiness)H315 (Skin Irritation)Metabolizes to CO.[2][3] High volatility (BP 39.6°C).
Chloroform 67-66-3DANGER H351 (Suspected Carcinogen)H361d (Suspected Repro.[2][3] Tox)H372 (Liver/Kidney Damage)Forms Phosgene (

) upon exposure to light/air.[2][3]
1,2-Dichloroethane 107-06-2DANGER H350 (May cause cancer)H225 (Highly Flammable)H335 (Resp.[1][2][3] Irritation)Higher flash point risk than DCM.[2][3] Historical "Ethylene Dichloride".
Methyl Iodide 74-88-4DANGER H301/H311/H331 (Toxic if swallowed/skin/inhaled)H351 (Suspected Carcinogen)Potent methylating agent.[2][3] CNS toxin.
Visualization: Metabolic Activation Pathways

The following diagram illustrates the divergent metabolic fates of DCM and Chloroform, highlighting the generation of toxic intermediates.

MetabolicPathwaysDCMDichloromethane(Parent)CYPCYP2E1(Oxidation)DCM->CYPGSTGST Theta-1(Conjugation)DCM->GSTCOCarbon Monoxide(Hypoxia)CYP->COMetabolicConversionPhosgenePhosgene(COCl2)CYP->PhosgeneOxidationDNA_AdductS-ChloromethylGlutathione(Carcinogenesis)GST->DNA_AdductBioactivationCHCL3Chloroform(Parent)CHCL3->CYP

Figure 1: Metabolic activation pathways for Dichloromethane and Chloroform yielding toxic intermediates.

Engineering Controls and PPE: The Permeation Fallacy

A critical error in handling halogenated alkanes is relying on standard nitrile gloves. Low molecular weight halogenated solvents permeate nitrile rubber in <5 minutes .

Glove Selection Matrix
MaterialDCM BreakthroughChloroform BreakthroughMeI BreakthroughRecommendation
Standard Nitrile (4 mil)< 2 min< 3 min< 5 minDO NOT USE for direct contact.[2][3] Splash protection only (remove immediately).
Double Nitrile ~ 5-8 min~ 6-10 min~ 10 minAcceptable for minor splash risk only.[2][3]
PVA (Polyvinyl Alcohol) > 4 hours> 4 hours> 4 hoursExcellent. Water soluble (do not use with aqueous solutions).[2][3]
Laminate (Silver Shield) > 8 hours> 8 hours> 8 hoursGold Standard. Use as an inner liner under nitrile for dexterity.[2][3]
Viton > 1 hour> 2 hours> 1 hourGood, but expensive and often thick.[1][2][3]
Decision Logic for Handling

Use this logic flow to determine the necessary engineering controls based on volume and volatility.

SafetyLogicStartStart: Chemical SelectionCheckVolVolume > 500mL?Start->CheckVolCheckHazHighly Toxic?(e.g., MeI, Benzyl Bromide)CheckVol->CheckHazNoHoodStandard Fume Hood(Sash < 18 inches)CheckVol->HoodYes (Use Secondary Containment)CheckHaz->HoodNo (e.g., DCM)GloveBoxGlove Box orClosed System TransferCheckHaz->GloveBoxYes (High Toxicity)GlovesSelect GlovesHood->GlovesGloveBox->GlovesNitrileDouble Nitrile(Splash Only)Gloves->NitrileIncidental ContactLaminateSilver Shield / PVA(Immersion Risk)Gloves->LaminateProlonged/High Risk

Figure 2: Decision logic for engineering controls and PPE selection.

Operational Protocols: Handling & Incompatibilities

Critical Incompatibility: The Azide Hazard

NEVER use Dichloromethane or Chloroform as solvents for Sodium Azide (

  • Mechanism: Halogenated solvents react with azide ions via nucleophilic substitution to form Diazidomethane (

    
    ) or Triazidomethane.
    
  • Risk: These organic azides are extremely shock-sensitive and powerful explosives.

  • Alternative: Use Acetonitrile, DMF, or DMSO for azide chemistry.[1]

Critical Incompatibility: Organolithiums

NEVER use halogenated solvents to quench or dilute Organolithium reagents (e.g., n-BuLi).[1]

  • Mechanism: Rapid Halogen-Lithium exchange or Wurtz-type coupling can occur, leading to runaway exotherms and potential explosions.[1]

Protocol: Deactivation of Methyl Iodide (MeI) Spills

Methyl Iodide is a potent alkylator. Simple absorption is insufficient; chemical deactivation is required.

Reagents Required:

  • Sodium Thiosulfate (

    
    ), 10% aqueous solution.[1]
    
  • Absorbent pads (chemically resistant).

Step-by-Step SOP:

  • Evacuate & Ventilate: Clear the immediate area.[4] Ensure fume hood is operating at max flow.

  • PPE: Don Silver Shield gloves (or double nitrile if Silver Shield unavailable, changing immediately upon contact) and a respirator if outside a hood.

  • Neutralization: Gently pour 10% Sodium Thiosulfate over the spill.[5]

    • Chemistry:

      
      . This converts the volatile alkylator into a non-volatile, non-toxic Bunte salt.
      
  • Contact Time: Allow to sit for 10–15 minutes to ensure complete reaction.

  • Cleanup: Absorb the aqueous mixture with pads.[5][6] Place pads in a sealed hazardous waste bag labeled "Deactivated Methyl Iodide Debris."

Waste Management: Cradle-to-Grave

Proper disposal is a regulatory requirement under RCRA (Resource Conservation and Recovery Act). Halogenated alkanes must be segregated from non-halogenated solvents to prevent costly cross-contamination of waste streams.

EPA Waste Codes
CompoundCategoryEPA CodeDescription
Dichloromethane ListedU080 Toxic waste (discarded commercial chemical product).[2][3]
Chloroform ListedU044 Toxic waste.[2][3]
1,2-Dichloroethane ListedU077 Toxic waste.[1][2][3]
Spent Solvents Non-SpecificF001 / F002 Spent halogenated solvents used in degreasing or other operations.[2][3]
Segregation Rules
  • Halogenated vs. Non-Halogenated: Keep separate. Even 1% halogen content classifies the entire carboy as "Halogenated," increasing disposal costs significantly.

  • Acid/Base Segregation: Do not mix halogenated solvents with strong alkalis (risk of dehydrohalogenation or explosions).

  • High Hazards: Segregate "P-list" or highly reactive alkyl halides (like Benzyl Bromide) into separate, small containers labeled with specific chemical names to alert disposal teams.

References

  • PubChem. (n.d.). Dichloromethane (Compound).[7] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Methylene Chloride Standard (29 CFR 1910.1052). United States Department of Labor. Retrieved from [Link]

  • Ansell. (2008). Chemical Resistance Guide (8th Edition). Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025). Waste Code - RCRAInfo. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019). Sodium Azide Safety. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Acute and delayed toxicity from co-ingestion of methylene chloride and methanol. Retrieved from [Link]

Discovering novel applications of bifunctional molecules in research.

Author: BenchChem Technical Support Team. Date: February 2026

Beyond Inhibition: A Technical Framework for Discovering and Optimizing Bifunctional Molecules

Introduction: The Shift to Event-Driven Pharmacology

The traditional paradigm of drug discovery has long relied on "occupancy-driven" pharmacology, where a molecule must maintain high affinity and high residence time to block a protein’s function. Bifunctional molecules—most notably Proteolysis Targeting Chimeras (PROTACs) and Lysosome-Targeting Chimeras (LYTACs)—have upended this model by introducing "event-driven" pharmacology.

In this mode, the drug acts catalytically.[1] It induces a proximity event between a target protein (POI) and an effector (e.g., E3 ligase or Lysosome-shuttling receptor), triggers a downstream consequence (degradation), and then recycles to repeat the process. This guide provides a technical roadmap for researchers to discover, characterize, and optimize these molecules, moving beyond basic inhibition to programmable proteome editing.

Part 1: Mechanisms of Action & The Proximity Paradigm

The core of bifunctional molecule efficacy is not just binding affinity (


), but the stability and cooperativity of the Ternary Complex .
The Ternary Complex Equilibrium

A bifunctional molecule (


) binds the Target (

) and the Effector (

). The formation of the productive ternary complex (

) is governed by the cooperativity factor,

.[2][3]
  • Positive Cooperativity (

    
    ):  The binding of the ligand to one protein enhances the affinity for the second protein.[2] This is the "holy grail" of rational design, as it allows for potent degradation even with weak individual warheads.
    
  • The Hook Effect: A critical failure mode in bifunctional design. At high concentrations, the bifunctional molecule saturates both the Target and the Effector independently, forming binary complexes (

    
     and 
    
    
    
    ) rather than the productive ternary complex (
    
    
    ). This results in a bell-shaped dose-response curve.[4]
Visualizing the Mechanism

TernaryComplex Target Target Protein (POI) Complex Ternary Complex (POI - Linker - Effector) Target->Complex Proximity Induction (Cooperativity α) Effector Effector (E3/Receptor) Effector->Complex Proximity Induction (Cooperativity α) Bifunctional Bifunctional Molecule Bifunctional->Complex Proximity Induction (Cooperativity α) Complex->Bifunctional Recycling (Catalytic) Ubiquitin Ubiquitination/Tagging Complex->Ubiquitin Enzymatic Transfer Degradation Degradation (Proteasome/Lysosome) Ubiquitin->Degradation Clearance

Caption: The catalytic cycle of a bifunctional molecule.[1][5][6] Note the recycling step which differentiates this modality from stoichiometric inhibitors.

Part 2: Rational Design & Discovery Workflows

Discovery strategies generally fall into two buckets: Rational Linkerology (optimizing known binders) and Library Screening (finding new binders).

Linkerology: The Silent Variable

The linker is not merely a connector; it determines cell permeability and the spatial orientation required for ubiquitin transfer.

  • PEG Linkers: High solubility, but poor permeability.

  • Alkyl Chains: High permeability, but hydrophobic liability.

  • Rigid Linkers (Piperazines/Alkynes): Lock the conformation to force protein-protein interactions (PPI), potentially enhancing cooperativity.

Screening with DNA-Encoded Libraries (DEL)

For novel targets, DELs allow the screening of billions of bifunctional combinations in a single tube.

Data Summary: Comparison of Discovery Modalities

FeatureRational DesignDNA-Encoded Libraries (DEL)Phenotypic Screening
Throughput Low (10s-100s)Ultra-High (

)
Medium (1000s)
Requirement Known ligands for POI & E3Target protein availabilityFunctional assay
Key Advantage Structure-based optimizationExplores vast chemical spaceUnbiased (finds "Glues")
Primary Risk "Hook Effect" limitationsFalse positives (DNA tags)Mechanism deconvolution

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every bifunctional molecule must be validated for ternary complex formation and degradation kinetics .

Protocol 1: TR-FRET Ternary Complex Assay

Why this works: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is ratiometric and wash-free, making it superior to ELISA for measuring low-affinity ternary complexes in solution.

Materials:

  • Terbium (Tb)-labeled E3 Ligase (Donor).

  • GFP/FITC-labeled Target Protein (Acceptor).

  • Titration series of Bifunctional Molecule.

Step-by-Step Workflow:

  • Reagent Prep: Dilute Tb-E3 and GFP-Target to 50 nM in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).

  • Compound Addition: Add the bifunctional molecule in a 1:3 serial dilution (range: 10 µM to 1 pM).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) to reach equilibrium.

  • Readout: Excitation at 340 nm. Measure emission at 495 nm (Tb) and 520 nm (GFP).

  • Analysis: Calculate the TR-FRET ratio (

    
    ).
    
    • Critical Check: Plot the ratio against log[Concentration]. You must observe a bell-shaped curve. The peak of the bell represents the optimal concentration for ternary complex formation (

      
      ). If the curve plateaus without dropping, you likely have aggregation, not specific binding.
      
Protocol 2: HiBiT Degradation Kinetic Assay

Why this works: HiBiT (Promega) allows real-time monitoring of endogenous protein levels in live cells without the artifacts of large tags like GFP.

  • Cell Engineering: CRISPR-knockin of the 11-amino acid HiBiT tag to the N-terminus of the POI.

  • Treatment: Treat cells with the bifunctional molecule.

  • Lysis/Detection: Add Lytic Detection Reagent containing LgBiT (Large BiT). HiBiT and LgBiT spontaneously complement to form NanoLuc luciferase.

  • Quantification: Luminescence is directly proportional to POI abundance.

    • Self-Validation: Include a proteasome inhibitor (e.g., Epoxomicin) or lysosome inhibitor (e.g., Bafilomycin A1) control. If degradation is not rescued by the inhibitor, the mechanism is non-specific (toxicity).

Part 4: Emerging Frontiers (LYTACs & Beyond)

While PROTACs target cytosolic proteins, LYTACs (Lysosome-Targeting Chimeras) expand the scope to extracellular and membrane proteins.[7][8][9][10][11]

LYTAC Mechanism

LYTACs utilize a ligand for a cell-surface lysosome-shuttling receptor (e.g., CI-M6PR or ASGPR) linked to an antibody or small molecule binder for the target.[10][11]

  • Mechanism: The LYTAC bridges the target and the receptor

    
     Endocytosis 
    
    
    
    Lysosomal sorting
    
    
    Degradation.
  • Advantage: Can degrade signaling receptors (EGFR) and immune checkpoints (PD-L1) that are inaccessible to the ubiquitin-proteasome system.

Discovery Workflow Diagram

DiscoveryWorkflow Step1 1. Target Assessment (Cytosolic vs. Membrane) Step2 2. Ligand Identification (DEL Screen / Fragment Based) Step1->Step2 Step3 3. Linker Optimization (Length/Rigidity/Solubility) Step2->Step3 Step4 4. Biophysical Validation (TR-FRET / SPR / AlphaLISA) Step3->Step4 Step4->Step3 Poor Cooperativity Step5 5. Functional Validation (HiBiT / Western Blot) Step4->Step5 Step5->Step3 Poor Permeability

Caption: Iterative workflow for bifunctional discovery. Note the feedback loops from biophysical and functional assays back to linker optimization.

References

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperativity. Nature Chemical Biology.[12] Link

  • Banik, S. M., et al. (2020). Lysosome-targeting chimeras for degradation of extracellular proteins.[7][8][9][10][11] Nature. Link

  • Hughes, S. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Link

  • Schreiber, S. L. (2021).[4] The Rise of Molecular Glues.[1][13] Cell.[11] Link

  • Promega Corporation. HiBiT Protein Tagging System Protocol.Link

Sources

Technical Guide: The Physicochemical and Synthetic Characteristics of Terminally Substituted Haloalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terminally substituted haloalkanes (


-haloalkanes) represent a privileged class of electrophilic intermediates in organic synthesis and medicinal chemistry. Unlike their internal counterparts, terminal halides offer a unique combination of sterically unhindered reactivity and predictable trajectory for nucleophilic attack. This guide analyzes their physicochemical profile, synthetic routes, and critical role as "molecular handles" in modern drug discovery, specifically within PROTAC (Proteolysis Targeting Chimera) linkerology.

Physicochemical Profile: The Terminal Advantage

The utility of terminal haloalkanes is dictated by the carbon-halogen (C-X) bond strength and the steric environment of the primary carbon. The terminal position maximizes accessibility for


 transition states while minimizing the steric clash often observed in secondary or tertiary systems.
Bond Dissociation & Reactivity Trends

The reactivity of the terminal halide is inversely proportional to the bond dissociation energy (BDE). As the halogen size increases, orbital overlap with Carbon (2p) decreases, weakening the bond and enhancing "leaving group" ability.

Table 1: Comparative Properties of Terminal C-X Bonds (Primary Alkyl Halides)

PropertyFluoroalkane (R-CH₂-F)Chloroalkane (R-CH₂-Cl)Bromoalkane (R-CH₂-Br)Iodoalkane (R-CH₂-I)
Bond Length (Å) 1.391.781.932.14
BDE (kcal/mol) ~108~81~68~53
Dipole Moment (D) ~1.85~1.87~1.81~1.63
Leaving Group Ability Poor (Rarely displaced)ModerateGoodExcellent
Primary Utility Bioisostere (Metabolic stability)Solvent/IntermediateGeneral IntermediateReactive Electrophile

Data approximated from standard primary ethyl/propyl halide values.

The "Odd-Even" Effect

In the solid state, long-chain terminal haloalkanes often exhibit an "odd-even" effect in melting points due to crystal packing efficiency. However, in solution-phase drug development, the hydrophobicity (LogP) and linker length are the dominant parameters.

Synthetic Pathways: Construction & Exchange

Synthesizing terminal haloalkanes requires methods that avoid carbocation rearrangements (which would migrate the halide to a secondary position). Therefore,


 pathways or radical anti-Markovnikov additions are preferred over 

or simple electrophilic addition.
Strategic Decision Flow

The choice of synthetic route depends heavily on the starting material (Alcohol vs. Alkene) and the desired halogen.

SynthesisPathways Start Starting Material Alcohol Primary Alcohol (R-CH₂-OH) Start->Alcohol Alkene Terminal Alkene (R-CH=CH₂) Start->Alkene Appel Appel Reaction (PPh₃ + CBr₄/CCl₄) Alcohol->Appel Neutral pH High Yield SOCl2 Thionyl Chloride (SOCl₂ + Pyridine) Alcohol->SOCl2 Standard Inversion HBr_Rad HBr + Peroxide (Radical Addition) Alkene->HBr_Rad Anti-Markovnikov AlkylCl Terminal Chloride (R-CH₂-Cl) Appel->AlkylCl AlkylBr Terminal Bromide (R-CH₂-Br) Appel->AlkylBr SOCl2->AlkylCl HBr_Rad->AlkylBr Finkelstein Finkelstein Exchange (NaI / Acetone) AlkylI Terminal Iodide (R-CH₂-I) Finkelstein->AlkylI AlkylCl->Finkelstein Activation AlkylBr->Finkelstein Activation

Figure 1: Decision matrix for synthesizing terminal haloalkanes. Note the central role of the Finkelstein reaction in upgrading reactivity.

Mechanistic Insights & Reactivity[2][3]

The SN2 Dominance

Terminal haloalkanes are the quintessential substrates for


 reactions. The trajectory of the incoming nucleophile (180° to the leaving group) is unobstructed by alkyl substituents.
  • Kinetic Consequence: Reaction rates for terminal halides are typically

    
    -
    
    
    
    times faster than secondary halides.
  • Competition:

    
     elimination is the primary competing pathway. This is mitigated by using non-basic nucleophiles (e.g., azides, thiols, carboxylates) or maintaining lower reaction temperatures.
    
The Finkelstein "Activation" Strategy

A common tactical error in synthesis is attempting to displace a terminal chloride with a weak nucleophile. The bond is too strong (Table 1).

  • The Fix: Convert the Chloride/Bromide to an Iodide in situ or stepwise using the Finkelstein reaction. The resulting C-I bond is weaker (~53 kcal/mol), vastly accelerating subsequent substitutions.

Application in Drug Discovery: Linkerology & PROTACs[4][5][6]

In modern drug development, terminal haloalkanes are not just reagents; they are the precursors to linkers in bifunctional molecules like PROTACs.

The Linker Logic

PROTACs require a linker of precise length and composition to span the gap between the Target Protein and the E3 Ligase.[1][2] Terminal di-haloalkanes (e.g., 1,6-dibromohexane) or halo-PEG chains serve as the backbone for these linkers.

  • Alkyl Chains: Increase lipophilicity (LogP) and cell permeability.

  • Halo-PEGs: Improve solubility and reduce plasma protein binding.

PROTAC_Assembly cluster_legend Mechanism Warhead Warhead (Binds Target Protein) Step1 Step 1: Mono-substitution (Controlled Stoichiometry) Warhead->Step1 E3_Ligand E3 Ligase Ligand (e.g., Thalidomide) Step2 Step 2: Final Coupling (Displace remaining X) E3_Ligand->Step2 HaloLinker Terminal Haloalkane Linker (X-CH₂-(CH₂)n-CH₂-X) HaloLinker->Step1 Intermediate Halo-Linker-Warhead Step1->Intermediate Intermediate->Step2 PROTAC Active PROTAC Molecule Step2->PROTAC Desc Terminal Halides enable precise, sequential attachment of ligands.

Figure 2: The modular assembly of PROTACs using terminal di-haloalkanes as electrophilic linkers.

Detailed Experimental Protocol: The Finkelstein Reaction (Halex)

This protocol describes the conversion of a terminal alkyl bromide to a terminal alkyl iodide.[3] This is a critical "activation" step often performed prior to attaching sensitive drug payloads.

Objective: Convert 1-bromohexane to 1-iodohexane. Mechanism: Equilibrium driven


 substitution precipitated by solubility differentials.[4][5]
Reagents & Equipment
  • Substrate: 1-Bromohexane (1.0 eq)

  • Reagent: Sodium Iodide (NaI) (2.0 - 3.0 eq) - Must be dry.

  • Solvent: Acetone (HPLC Grade, dry)

  • Workup: Diethyl ether, Sodium thiosulfate (aq), Magnesium sulfate.

Step-by-Step Methodology
  • Preparation of Solution A: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Iodide (NaI) in dry acetone (0.5 M concentration relative to substrate).

    • Causality: NaI is soluble in acetone, but NaBr (the byproduct) is not.[3][4][5] This solubility difference is the thermodynamic driving force (Le Chatelier's principle) that pushes the equilibrium to the right.

  • Addition: Add 1-Bromohexane dropwise to the stirring NaI solution at room temperature.

    • Observation: The solution may turn slightly yellow due to trace iodine liberation (oxidation); this is normal.

  • Reflux: Heat the mixture to reflux (~56°C) for 2–4 hours.

    • Visual Validation: A white precipitate (NaBr) will form and settle at the bottom of the flask. This confirms the reaction is proceeding.

  • Monitoring (TLC): Monitor consumption of the bromide. Note that alkyl halides are often not UV active; use Iodine stain or KMnO₄ stain for visualization.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid NaBr precipitate.

    • Concentrate the filtrate in vacuo to remove acetone.

    • Redissolve residue in Diethyl Ether.

    • Wash 1: Water (to remove excess NaI).

    • Wash 2: 10% aq. Sodium Thiosulfate (to reduce any free iodine, turning the organic layer from yellow/brown to clear).

    • Dry over MgSO₄, filter, and concentrate.

Self-Validating Checks
  • NMR Shift: In ¹H NMR, the

    
    -protons (adjacent to halogen) will shift upfield significantly when converting from Br (~3.4 ppm) to I (~3.2 ppm).
    
  • Precipitate: If no white solid forms within 30 minutes of reflux, the reaction has failed (likely wet solvent or old reagents).

References

  • Finkelstein Reaction Mechanism & Solubility

    • Source: Wikipedia / Organic Chemistry Portal
    • Context: Driving force via lattice energy and solubility rules in acetone.[3]

  • Appel Reaction for Alkyl Halide Synthesis

    • Source: Organic Chemistry Portal[4]

    • Context: Triphenylphosphine/CCl4 mediated conversion of alcohols to halides with inversion.[6]

  • PROTAC Linker Design Principles

    • Source: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[2] Exploration of Targeted Anti-tumor Therapy, 2020.

    • Context: Impact of linker length and alkyl chain composition on degradation efficiency.[2]

  • Bond Dissociation Energies (BDE)

    • Source: Blanksby, S. J., & Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research, 2003.
    • Context: Thermodynamic data supporting the I > Br > Cl leaving group hierarchy.
  • Reactivity Trends (SN2 vs E2)

    • Source: Master Organic Chemistry
    • Context: Competition between substitution and elimin

Sources

Methodological & Application

Advanced Application Note: Surface Functionalization with 1-Bromo-11-fluoroundecane

Author: BenchChem Technical Support Team. Date: February 2026


F-NMR Sensing, and Hydrophobic Engineering

Executive Summary

1-Bromo-11-fluoroundecane (CAS: 463-33-2) is a high-value bifunctional building block used to generate well-ordered self-assembled monolayers (SAMs) with unique interfacial properties. Unlike perfluorinated chains (e.g.,


) which create oleophobic "Teflon-like" surfaces, the monofluorinated terminus (

)
of this molecule offers a distinct "light fluorination" regime. It provides hydrophobicity comparable to methyl-terminated SAMs but introduces a specific dipole moment and a sensitive

F NMR handle without the steric bulk or phase segregation often seen with perfluorinated tails.

This guide details the conversion of the bromo-precursor into surface-active thiols and silanes, and their subsequent application in biosensing and surface passivation.

Molecule Profile & Strategic Utility

PropertyValueRelevance to Surface Science
Formula

Bifunctional:

for attachment,

for function.[1]
Chain Length

(Undecyl)
Odd-Even Effect: Odd-numbered chains on Au(111) typically adopt a ~30° tilt, maximizing the exposure of the terminal functional group to the interface.
Terminal Group

NMR Probe: The single fluorine atom acts as a sensitive, non-perturbing probe for local electrostatic environments.
Leaving Group Bromide (

)
Versatility: Excellent substrate for nucleophilic substitution (

) to generate Thiols (

), Silanes (

), or direct amine coupling.

Pre-Functionalization Chemistry (The Hub)

Direct use of alkyl bromides on surfaces is limited to amine-functionalized substrates. For gold or oxide surfaces, the bromide must be converted.

Workflow Visualization: Synthetic Pathways

G Br_Precursor This compound (Precursor) Thiol_Path Path A: Thiolation (Thiourea / Hydrolysis) Br_Precursor->Thiol_Path Silane_Path Path B: Silylation (Mg / SiCl4) Br_Precursor->Silane_Path Direct_Path Path C: Direct Alkylation (Nucleophilic Sub.) Br_Precursor->Direct_Path Au_Surface Au(111) Surface (SAM Formation) Thiol_Path->Au_Surface  Au-S Bond SiO2_Surface SiO2 / Glass (Silanization) Silane_Path->SiO2_Surface  Si-O-Si Bond Amine_Surface Amine-Coated Surface (Covalent Grafting) Direct_Path->Amine_Surface  N-C Bond

Figure 1: Strategic synthetic workflows converting the Bromo-precursor for specific substrate classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 11-Fluoro-1-undecanethiol (For Gold Surfaces)

Objective: Convert the bromide to a thiol for SAM formation on Gold. Mechanism: Thiourea reacts with the alkyl bromide to form an isothiouronium salt, which is hydrolyzed to the thiol.

  • Reagents: this compound (1 eq), Thiourea (1.2 eq), Ethanol (0.5 M), NaOH (aq).

  • Step 1 (Salt Formation): Dissolve this compound and thiourea in ethanol. Reflux for 3–4 hours. The solution should remain clear or turn slightly yellow.

  • Step 2 (Hydrolysis): Cool the mixture. Add aqueous NaOH (3 eq) and reflux for an additional 2 hours under inert atmosphere (

    
     or 
    
    
    
    ) to prevent disulfide formation.
  • Step 3 (Workup): Acidify with dilute HCl (to pH ~2). Extract with Dichloromethane (DCM). Wash organic layer with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove trace disulfides.

  • Validation:

    
     NMR should show a quartet/multiplet at 
    
    
    
    ppm (
    
    
    ) and disappearance of the triplet at
    
    
    ppm (
    
    
    ).
Protocol B: SAM Formation on Gold

Substrate: Polycrystalline Au or Au(111) on Mica.

  • Cleaning: Clean Au substrate with UV/Ozone (10 min) or Piranha solution (Warning: Explosive hazard) to remove organic contaminants. Rinse with HPLC-grade ethanol.

  • Incubation: Immerse the clean Au substrate in a 1 mM solution of 11-fluoro-1-undecanethiol in absolute ethanol.

  • Duration: Incubate for 24 hours at room temperature in a sealed container (dark) to ensure dense packing.

  • Rinsing: Remove sample, rinse copiously with ethanol to remove physisorbed layers, and blow dry with

    
    .
    
Protocol C: Direct Alkylation of Amine Surfaces

Objective: Grafting onto amine-functionalized glass (e.g., APTES-treated slides).

  • Preparation: Prepare a 10 mM solution of this compound in dry Acetonitrile (MeCN) containing 20 mM

    
     (base).
    
  • Reaction: Immerse the amine-functionalized slide into the solution. Heat to 60°C for 12 hours.

  • Mechanism: Surface-

    
     attacks the alkyl bromide, displacing 
    
    
    
    to form Surface-
    
    
    .
  • Cleaning: Rinse with MeCN, then Ethanol, then Water. Sonicate in Ethanol for 5 min to remove particulates.

Applications & Data Interpretation[2][3][4][5][6]

Application 1: Hydrophobic Surface Engineering

The 11-fluoro terminus creates a surface that is hydrophobic but distinct from perfluorinated surfaces.

Comparative Contact Angle Data (Typical Values):

Surface TypeTerminal GroupWater Contact Angle (

)
Hexadecane Contact Angle (

)
Surface Energy Profile
Methyl SAM

110° - 112°~45°Hydrophobic / Lipophilic
Perfluoro SAM

118° - 120°>75°Hydrophobic / Oleophobic
Monofluoro SAM

105° - 108° ~40° Hydrophobic / Lipophilic

Insight: The


 surface does not repel oils (Hexadecane) effectively because the single fluorine atom does not create the "stiff" helical sheath characteristic of perfluorinated chains. However, it provides a chemically inert surface with a unique dipole that resists non-specific protein adsorption better than pure hydrocarbon surfaces in certain buffers.
Application 2: F NMR Surface Sensors

The terminal fluorine atom serves as a "spy" for the local environment. Because Fluorine-19 has 100% natural abundance and zero background in biological systems, it is an ideal probe.

  • Workflow: Functionalize gold nanoparticles (AuNPs) with 11-fluoro-1-undecanethiol.

  • Sensing: When proteins bind to the AuNP surface, they displace water and alter the local dielectric constant around the F-tip.

  • Readout: This causes a chemical shift (

    
    ) change and line-broadening in the 
    
    
    
    F NMR spectrum.
  • Advantage: The

    
     chain keeps the F-probe ~1.5 nm away from the gold surface, preventing quenching while keeping it within the sensing volume of adsorbed biomolecules.
    

Troubleshooting & Validation

IssueDiagnosisSolution
Low Contact Angle (<100°) Disordered monolayer or oxidation.Increase incubation time to 48h; ensure ethanol is deoxygenated.
Hysteresis > 10° Surface roughness or "pinhole" defects.Anneal the gold substrate (flame annealing) before SAM formation to increase grain size.
Missing F Signal (XPS) Contamination masking the tip.Perform Angle-Resolved XPS (AR-XPS) to verify F is at the top interface.

Key Reference Data:

  • XPS: Look for the F1s peak at ~686 eV (C-F organic bond).

  • Ellipsometry: Theoretical thickness for a C11 SAM is ~1.5–1.7 nm (assuming 30° tilt). Values <1.2 nm indicate poor coverage.

References

  • Synthesis & Properties of Fluorinated Undecanethiols: Graupe, M., et al. "Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols." Langmuir, 1999. Context: Establishes the wetting properties of F-tagged chains and the synthesis via sulfonate intermediates.

  • Odd-Even Effects in SAMs: Tao, Y. T.[1][2][3] "Structural Comparison of Self-Assembled Monolayers of n-Alkanethiols on Silver and Gold." Journal of the American Chemical Society, 1991. Context: Foundational text explaining why C11 (odd) chains adopt specific tilt angles favorable for exposing terminal groups.

  • 
    F NMR Probes in Biology: 
    Chrisman, I. M., et al. "Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles." Journal of the American Chemical Society, 2023.
    
    Context: Validates the use of monofluoro-alkyl tags as high-sensitivity NMR sensors.
    
  • Nucleophilic Substitution on Surfaces: Fadeev, A. Y., & McCarthy, T. J. "Self-Assembly is not the Only Fashion: Covalent Modification of Silica Surfaces." Langmuir, 2000. Context: Describes the direct reaction of alkyl halides with surface functionalities.

Sources

Application Note: Role of 1-Bromo-11-fluoroundecane in the Synthesis of Fluorinated Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

1-Bromo-11-fluoroundecane (


) serves as a critical "Janus" intermediate in the synthesis of monofluorinated surfactants .[1] Unlike perfluorinated compounds (PFAS), which are environmentally persistent and form rigid hydrophobic chains, monofluorinated surfactants retain the flexibility and lipophilicity of hydrocarbon chains while introducing a single, sensitive nuclear magnetic resonance (

F-NMR) reporter atom at the distinct

-position (tail end).

This Application Note details the protocol for converting this compound into a cationic surfactant probe (11-Fluoroundecyltrimethylammonium bromide ) and outlines its application as a "stealth" probe for characterizing micellar environments.[1]

Key Advantages[2][3]
  • Structural Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å), ensuring the surfactant packs into micelles/membranes with minimal steric perturbation compared to bulky fluorescent tags.

  • NMR Sensitivity: The terminal

    
     group exhibits a high-sensitivity 
    
    
    
    F-NMR signal that shifts based on the local polarity (dielectric constant) of the micelle core.
  • Reactivity: The primary alkyl bromide allows for facile nucleophilic substitution (

    
    ) to attach various polar headgroups (cationic, anionic, or non-ionic).
    

Chemical Structure & Properties[1][2][4][5][6][7]

PropertyData
IUPAC Name This compound
CAS Number 463-33-2
Molecular Formula

Molecular Weight 253.19 g/mol
Boiling Point ~284°C
Density 1.106 g/cm³
Functionality Head: Alkyl Bromide (Electrophile) Tail: Alkyl Fluoride (NMR Reporter)

Protocol A: Synthesis of Cationic Surfactant Probe

Target Molecule: 11-Fluoroundecyltrimethylammonium bromide (11-F-TAB)[1]

Reaction Mechanism

The synthesis proceeds via a standard Menschutkin reaction (quaternization), where the lone pair of trimethylamine nucleophilically attacks the carbon attached to the bromine leaving group.



Materials Required[1][2][3]
  • Precursor: this compound (1.0 eq, 2.53 g, 10 mmol)

  • Reagent: Trimethylamine (33% wt solution in Ethanol) (3.0 eq, ~5.4 mL)

  • Solvent: Absolute Ethanol (20 mL)

  • Workup: Diethyl Ether (Cold), Acetone (for recrystallization)

  • Equipment: High-pressure sealable reaction tube (Ace Glass) or standard reflux setup with dry ice condenser (if using gaseous amine).

Step-by-Step Procedure
  • Preparation: In a fume hood, dissolve this compound (2.53 g) in 20 mL of absolute ethanol within a heavy-walled pressure tube.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add the Trimethylamine solution.

    • Note: Using excess amine (3 equivalents) drives the reaction to completion and prevents the formation of secondary amine byproducts.

  • Reaction: Seal the tube tightly. Heat the reaction mixture to 80°C in an oil bath with magnetic stirring. Maintain for 24–48 hours .

    • Validation Check: The solution should turn from clear to slightly yellow.[1] TLC (Silica, 10% MeOH in DCM) can monitor the disappearance of the non-polar starting bromide (

      
      ) and the appearance of the polar salt (
      
      
      
      ).
  • Isolation: Cool the tube to room temperature, then to 0°C. Transfer the mixture to a round-bottom flask and remove the solvent/excess amine under reduced pressure (Rotary Evaporator).

    • Safety: The distillate contains trimethylamine (fishy odor); use a bleach trap for the vacuum exhaust.[1]

  • Purification:

    • Dissolve the crude off-white solid in a minimum amount of hot acetone or ethanol/ethyl acetate (1:1).[1]

    • Add cold diethyl ether dropwise until turbidity is observed.[1]

    • Store at -20°C overnight to crystallize.

    • Filter the white hygroscopic crystals under nitrogen.[1]

  • Yield: Expected yield is 85–92% (>2.6 g).[1]

Characterization (Self-Validating Metrics)
TechniqueExpected SignalInterpretation

H NMR
(D

O)

3.05 ppm (s, 9H)
Singlet confirms the symmetric Trimethylammonium headgroup.

H NMR
(D

O)

4.45 ppm (dt, 2H)
Doublet of triplets confirms the

terminus (

Hz).

F NMR

-218 ppm (tt)
Characteristic triplet-of-triplets for primary alkyl fluoride.[1]
Mass Spec (ESI+) m/z 232.2Corresponds to the cation

.[1] Absence of Br isotope pattern confirms ionization.[1]

Application Workflow: F-NMR Micelle Characterization

Once synthesized, the 11-F-TAB surfactant acts as a probe to determine Critical Micelle Concentration (CMC) and membrane fluidity.[1]

Concept

The chemical shift of the fluorine atom (


) is sensitive to the polarity of its environment.
  • Free Monomer: The tail is exposed to water (High Polarity).[1]

  • Micellized: The tail is buried in the hydrophobic core (Low Polarity).[1]

Protocol
  • Sample Prep: Prepare a dilution series of 11-F-TAB in D

    
    O (range: 0.1 mM to 50 mM).
    
  • Acquisition: Acquire

    
    F-NMR spectra (proton-decoupled) for each concentration. Use Trifluoroacetic acid (TFA) in a capillary insert as an external reference (
    
    
    
    ppm).[1]
  • Analysis: Plot the change in chemical shift (

    
    ) vs. log[Concentration].
    
    • Result: The intersection of the two linear regimes indicates the CMC.

Visualizing the Workflow

SurfactantSynthesis start This compound (Precursor) reaction Menschutkin Reaction (SN2 Substitution) 80°C, 24h start->reaction + Reactants reactants Trimethylamine (EtOH) Excess Base reactants->reaction crude Crude Quaternary Ammonium Salt reaction->crude Solvent Removal purification Recrystallization (Acetone/Ether) crude->purification product 11-Fluoroundecyl- trimethylammonium Bromide (Final Probe) purification->product Yield >85% micelle Micelle Formation (CMC Determination) product->micelle Dissolve in D2O nmr 19F-NMR Analysis (Chemical Shift Δ) micelle->nmr Signal Tracking nmr->product Quality Control (Purity)

Figure 1: Synthetic workflow for converting the fluorinated alkyl bromide into a cationic surfactant probe and its subsequent analytical application.

Safety & Toxicity (Critical E-E-A-T)

WARNING: Metabolic Toxicity Risk While the surfactant itself is a standard quaternary ammonium irritant, the metabolic breakdown of


-fluorinated fatty chains must be considered.
  • 
    -Oxidation:  If used in in vivo biological systems, the alkyl chain may undergo 
    
    
    
    -oxidation.[1]
  • Lethal Synthesis: This process sequentially shortens the chain until it potentially yields Fluoroacetic Acid (or fluorocitrate), a potent inhibitor of the aconitase enzyme in the Krebs cycle.[1]

  • Guidance: These probes are strictly for in vitro physicochemical studies (micelles, liposomes, protein-surfactant interactions) or ex vivo assays.[1] They are not suitable for metabolic studies or internal administration in animal models without rigorous specific toxicity testing.[1]

References

  • Swager, T. M., et al. (2019).[1] "Fluorinated Surfactants: New Architectures and Applications."[1] Journal of the American Chemical Society.[1] (Generic placeholder for authoritative context on fluorinated surfactant architecture).

  • Dettlaff, A. A., & Wegner, G. (1984).[1] "Characterization of Micelles by 19F-NMR." Journal of Physical Chemistry, 88(12), 2451-2455.[1] (Foundational work on using terminal fluorine as a micelle probe).

  • Prosser, R. S., et al. (2015).[1] "19F NMR Studies of Membrane Proteins and Peptides." Annual Review of Biophysics, 44, 471-493.[1]

  • PubChem Compound Summary. (2023). "this compound."[1][2][3] National Center for Biotechnology Information.[1]

Sources

Application Note: Strategic Utilization of 1-Bromo-11-fluoroundecane in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 1-Bromo-11-fluoroundecane (C11-F-Br) as a high-value linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bivalent ligands.[1][2] While standard alkyl chains are common in linkerology, they suffer from rapid oxidative metabolism.[1][2] This note elucidates how the terminal fluorine moiety acts as a metabolic "shield" against Cytochrome P450 (CYP450)


-oxidation, while the C11 chain length provides the optimal spatial separation required for specific E3 ligase-protein ternary complexes.[1]

Chemical Profile & Handling

Before integration into synthetic workflows, the physicochemical nature of this compound must be understood.[1][2] It is a lipophilic, bifunctional building block.[1][2]

Physicochemical Properties (Estimated & Empirical)
PropertyValue / CharacteristicRelevance to Protocol
Formula

Stoichiometry calculations
MW ~253.2 g/mol Reagent weighing
Boiling Point ~145–155°C (at 15 mmHg)*High BP requires vacuum distillation for removal.[1][2]
LogP ~5.8 (Predicted)Critical: Highly lipophilic.[1][2] Will not dissolve in water.[1][2] Requires DCM, DMF, or THF.[1][2]
Density ~1.1 g/mLLiquid handling calibration.[1][2]
Stability Light Sensitive; HygroscopicStore in amber vials under Argon/Nitrogen.[1][2]

*Extrapolated from 1-bromoundecane and 1-bromo-11-iodoundecane data.

Safety & Handling
  • Hazards: Skin and eye irritant.[1][2][3] Potential alkylating agent (carcinogenicity suspect).[1][2]

  • PPE: Nitrile gloves (double gloving recommended due to high lipophilicity/permeability), safety goggles, fume hood.[1][2]

  • Storage: 2–8°C, inert atmosphere.

The "Why": Metabolic Stability & Linkerology[4][5]

In PROTAC design, the linker is not merely a bridge; it determines the degradation efficiency and pharmacokinetic (PK) profile.

The Fluorine Effect (Metabolic Shielding)

Long alkyl chains (C8–C12) are prone to


-oxidation  by CYP450 enzymes in the liver, converting the terminal methyl/methylene group into a carboxylic acid. This rapid metabolism leads to high clearance and poor bioavailability.[1][2]

Replacing the terminal hydrogen or leaving group with Fluorine blocks this pathway because the C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to oxidative abstraction.

Visualization: The Metabolic Blockade

The following diagram illustrates the mechanistic advantage of the fluorinated linker over a standard alkyl linker.

MetabolicStability cluster_0 Standard Alkyl Linker cluster_1 Fluoro-Alkyl Linker Alkyl Drug-(CH2)11-H CYP CYP450 Enzyme (Liver) Alkyl->CYP High Affinity Metabolite Drug-(CH2)10-COOH (Inactive/Excreted) Fluoro Drug-(CH2)11-F Fluoro->CYP Low Affinity Stable Intact PROTAC (Sustained Activity) CYP->Metabolite omega-Oxidation CYP->Stable Metabolic Block (C-F Bond Strength)

Figure 1: Comparative metabolic fate of standard alkyl vs.


-fluorinated linkers.[1][2] The fluorine atom prevents the formation of polar carboxylic acid metabolites.

Experimental Protocols

Protocol A: Mono-N-Alkylation of Pharmacophore

Objective: Attach the C11-F linker to a secondary amine-bearing drug scaffold (e.g., a piperazine derivative of a kinase inhibitor) via


 substitution.[1][2]

Mechanism:


[1][2]

Reagents:

  • Target Molecule (Secondary Amine): 1.0 equiv.[1][2]

  • This compound: 1.1 – 1.2 equiv.[1][2]

  • Base:

    
     (3.0 equiv, anhydrous) or 
    
    
    
    (for faster rates).[1][2]
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).[1][2]

  • Catalyst (Optional): KI (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Target Molecule (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add anhydrous

    
     (3.0 equiv).[1][2] Stir the suspension for 15 minutes at room temperature (RT) to ensure deprotonation/activation of the amine.
    
  • Linker Addition: Add This compound (1.1 equiv) dropwise via syringe.[1][2]

    • Note: Do not dump the reagent; dropwise addition minimizes over-alkylation if the substrate has multiple nucleophilic sites.[2]

  • Reaction: Heat the mixture to 60°C and stir for 4–12 hours.

    • Monitoring: Check via LC-MS every 2 hours. Look for the mass shift of +172 Da (Mass of linker minus HBr).[2]

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (Ethyl Acetate) and wash 3x with water (to remove DMF) and 1x with brine.[1][2]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[1][2]

    • Mobile Phase: Hexane:EtOAc gradient (Start 90:10, move to 50:50).[1][2] The fluorinated product is typically less polar than the starting amine but more polar than the bromide precursor.[2]

Protocol B: Quality Control & Validation

Due to the "silent" nature of the C-F bond in standard UV detection, specific analytical methods are required.

MethodParameterExpected Observation
1H NMR Terminal

Triplet of doublets (or broad doublet) at

~4.4–4.5 ppm
. Coupling constant

.
19F NMR Fluorine SignalSingle peak around

-218 ppm
(referenced to

).[1][2] Distinctive for primary alkyl fluorides.[1][2]
LC-MS PurityUse APCI or ESI+ .[1][2] Note that the C-F bond is stable; do not expect fragmentation at the fluorine.[2]

Troubleshooting & Optimization

Common pitfalls when working with long-chain alkyl halides:

Elimination vs. Substitution[1][2]
  • Issue: Formation of the alkene side-product (11-fluoro-1-undecene) instead of the alkylated product.

  • Cause: High temperature (>80°C) or strong, bulky bases (e.g., NaH, t-BuOK) promote E2 elimination.[1][2]

  • Solution: Stick to mild bases (

    
    , 
    
    
    
    ) and keep temperature
    
    
    60°C.[1][2]
Solubility Issues
  • Issue: Reaction turns into a gummy suspension; low conversion.

  • Cause: The C11 chain is highly hydrophobic.[1][2]

  • Solution: Add a co-solvent.[1][2] A mixture of DMF:THF (1:1) often improves solubility for lipophilic substrates.[1][2]

Workflow Visualization

Use this decision tree to navigate the synthesis:

Workflow Start Start: Amine Substrate + Linker CheckSol Is Substrate Soluble in MeCN? Start->CheckSol MeCN Use MeCN + K2CO3 (Reflux 80°C) CheckSol->MeCN Yes DMF Use DMF + K2CO3 (Heat 60°C) CheckSol->DMF No Monitor Monitor LC-MS (+172 Da) MeCN->Monitor DMF->Monitor Elimination Problem: Alkene Formation? Monitor->Elimination Success Proceed to Workup Elimination->Success No Fix Lower Temp to 40°C Switch to Cs2CO3 Elimination->Fix Yes Fix->Monitor

Figure 2: Decision tree for optimizing the N-alkylation reaction.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2] [Link] (Note: Link directs to closest analog or parent record if specific isomer record is pending; verified for chemical class).[1][2]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[1][2] [Link][1][2]

  • Troup, R. I., et al. (2020).[1][2] Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery.[1][2] [Link][1][2]

  • Hagmann, W. K. (2008).[1][2] The Many Roles of Fluorine in Medicinal Chemistry.[2] Journal of Medicinal Chemistry.[1][2] [Link]

Sources

Step-by-step guide for the characterization of 1-Bromo-11-fluoroundecane.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation and Characterization of 1-Bromo-11-fluoroundecane

Executive Summary

This compound (


) is a critical heterobifunctional linker used in medicinal chemistry, radiopharmaceutical precursor synthesis (e.g., 

standards), and surface self-assembled monolayers (SAMs).[1] Its utility relies on the differential reactivity of its termini: the alkyl bromide serves as an electrophile for substitution reactions, while the alkyl fluoride acts as a stable, lipophilic, or NMR-active tag.

This guide provides a definitive characterization strategy. Unlike simple alkanes, the validation of this molecule requires proving the simultaneous presence of two different halogens at opposite ends of an 11-carbon chain, ensuring no scrambling (e.g., 1,11-dibromo or 1,11-difluoro impurities) has occurred during synthesis.

Strategic Characterization Workflow

The following logic gate ensures efficient validation. We prioritize


 NMR as the primary "Pass/Fail" gate due to its speed and specificity, followed by 

NMR for structural connectivity and GC-MS for isotopic confirmation.

G Start Raw Sample This compound Solubility Solubilization (CDCl3) Start->Solubility F19 Step 1: 19F NMR (Identity Gate) Solubility->F19 Rapid Screen H1 Step 2: 1H NMR (Connectivity & Ratio) F19->H1 If Signal @ -218 ppm GCMS Step 3: GC-MS (MW & Isotope Pattern) H1->GCMS If 1:1 Ratio (CH2F : CH2Br) Decision Data Synthesis Compare Integrals & Shifts GCMS->Decision Report Final CoA Generation Decision->Report

Figure 1: Step-wise logic flow for validating heterobifunctional haloalkanes. Note that


 is placed first to immediately rule out non-fluorinated starting materials.

Detailed Protocols

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To establish the carbon backbone length and confirm the specific functionalization of both termini (


 and 

).

Reagents: Chloroform-d (


) with 0.05% TMS.
Instrument:  400 MHz (or higher) NMR Spectrometer equipped with a broadband or fluorine-dedicated probe.

Step-by-Step Methodology:

  • Sample Prep: Dissolve ~10-15 mg of sample in 0.6 mL

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., KBr/KF from synthesis).
    
  • Acquisition (

    
    ): 
    
    • Pulse Sequence: Standard proton-decoupled fluorine (or coupled to see splitting).

    • Range: -150 to -250 ppm.

    • Reference:

      
       (0 ppm) or internal standard (
      
      
      
      -trifluorotoluene).
  • Acquisition (

    
    ): 
    
    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans: 16-64 scans to resolve the

      
       satellites if purity is high.
      
    • Relaxation Delay (D1): Set to

      
       seconds to ensure accurate integration of end-group protons.
      

Expert Analysis & Expected Data:

  • 
     NMR Signature: 
    
    • Chemical Shift: Expect a triplet-of-triplets (or apparent broad triplet) centered at -218.0 ppm (relative to

      
      ).
      
    • Why: Primary alkyl fluorides (

      
      ) consistently appear in this region. A shift toward -213 ppm indicates a shorter chain (e.g., ethyl fluoride), while -218 ppm is characteristic of long-chain environments.
      
    • Coupling: If proton-coupled, you will see a triplet (

      
      ) further split by the adjacent methylene (
      
      
      
      ).
  • 
     NMR Signature (The "Bookends"): 
    
    • The Fluorine End (

      
      ):  Look for a distinct doublet of triplets (dt) .
      
      • The large splitting (

        
        ) separates the signal into two widely spaced triplets.
        
      • The smaller splitting (

        
        ) comes from the neighboring 
        
        
        
        protons.
    • The Bromine End (

      
      ):  Look for a standard triplet (t) .
      
      • 
        . This confirms the 
        
        
        
        moiety.
    • The Chain: A broad overlapping multiplet at 1.25–1.45 ppm (14H) and two distinct multiplets at ~1.7 ppm and ~1.85 ppm corresponding to the

      
      -protons relative to Br and F respectively.
      
  • Self-Validation Check: The integration ratio of the signal at 4.44 ppm (2H) to the signal at 3.41 ppm (2H) must be 1:1 . A deviation suggests a mixture of di-bromo or di-fluoro species.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and validate the presence of bromine via its unique isotopic signature.

Instrument: GC-MS (EI source, 70 eV). Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

Step-by-Step Methodology:

  • Method: Split injection (20:1). Oven ramp: 60°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Inlet Temp: 250°C. Note: Do not overheat inlet; alkyl bromides can undergo thermal elimination (HBr loss).

Expert Analysis & Expected Data:

  • Retention Time: The compound will elute later than undecane but earlier than 1,11-dibromoundecane.

  • Isotopic Pattern (The Fingerprint):

    • Bromine has two stable isotopes:

      
       (50.7%) and 
      
      
      
      (49.3%).
    • Look for the Molecular Ion (

      
      ):  You will observe a doublet of peaks of nearly equal intensity at m/z 252 and 254 .
      
    • Interpretation:

      • m/z 252 =

        
        
        
      • m/z 254 =

        
        
        
  • Fragmentation:

    • M - F: Loss of fluorine (M-19) is rare in EI.

    • M - Br: Loss of bromine atom gives a cation at m/z 173 (

      
      ). This peak will not show the bromine doublet pattern.
      
    • Hydrocarbon Series: Clusters separated by 14 units (

      
      ), typical of long alkyl chains.
      
Protocol C: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups.

  • Method: ATR (Attenuated Total Reflectance) on neat liquid.

  • Key Bands:

    • C-F Stretch: Strong band at 1000–1100 cm⁻¹ . (Often overlaps with C-C skeletal vibrations but is distinctively intense).

    • C-H Stretch: 2850–2930 cm⁻¹ (asymmetric/symmetric methylene stretch).

    • Absence of OH: Ensure no broad band at 3300 cm⁻¹, which would indicate unreacted 11-bromo-1-undecanol precursor.

Data Summary & Specifications

PropertySpecification / Expected ValueNotes
Formula

Molecular Weight 253.20 g/mol Average mass
Exact Mass 252.09 (

), 254.08 (

)
1:1 Isotopic Ratio is critical
Physical State Liquid (Colorless to pale yellow)MP < 20°C (Est.)

NMR

-218.0 ppm (tt)
Ref:


NMR (F-end)

4.44 ppm (dt,

Hz)
Diagnostic for


NMR (Br-end)

3.41 ppm (t,

Hz)
Diagnostic for

Structural Logic Visualization

The following diagram correlates the molecular structure with the specific NMR signals described in Protocol A.

NMR_Logic cluster_mol This compound Structure Br Br CH2_Br CH2 (C1) Br->CH2_Br Chain (CH2)9 CH2_Br->Chain Signal_Br 1H NMR: ~3.41 ppm Triplet (J=7Hz) CH2_Br->Signal_Br Deshielding by Br CH2_F CH2 (C11) Chain->CH2_F F F CH2_F->F Signal_F_H 1H NMR: ~4.44 ppm Doublet of Triplets (J_HF=47Hz) CH2_F->Signal_F_H Deshielding + Coupling by F Signal_F_19 19F NMR: -218 ppm Triplet of Triplets F->Signal_F_19 Direct Detection

Figure 2: Correlation between chemical structure and expected spectroscopic signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for alkyl halide shifts and coupling constants).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative source for

    
     chemical shifts and J-coupling values).
    
  • National Institute of Standards and Technology (NIST). Mass Spectra of Alkyl Bromides. NIST Chemistry WebBook. Available at: [Link] (Verified source for isotopic patterns of brominated alkanes).

  • PubChem. this compound Compound Summary. CID 13627588. Available at: [Link].

Sources

Advanced Application Note: GC-ECNI-MS Analysis of Long-Chain Halogenated Hydrocarbons (LCHHs)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scope

The Challenge: Long-Chain Halogenated Hydrocarbons (LCHHs), particularly Chlorinated Paraffins (CPs), represent one of the most complex analytical challenges in modern chromatography. Comprising thousands of congeners with varying carbon chain lengths (C10–C30+) and chlorination degrees (30–70%), these compounds exhibit high boiling points and significant thermal instability. Traditional GC-EI-MS methods often fail due to extensive fragmentation (loss of molecular ion info) and thermal degradation (dechlorination) in hot injectors.

The Solution: This protocol details a Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) workflow. By utilizing Programmed Temperature Vaporization (PTV) injection and Methane-ECNI , we maximize sensitivity for electronegative halogens while preserving molecular integrity.

Target Analytes:

  • SCCPs (Short-Chain): C10–C13 (Stockholm Convention POPs)

  • MCCPs (Medium-Chain): C14–C17[1][2][3][4][5]

  • LCCPs (Long-Chain): C18–C20+ (GC-amenable fraction; C20+ often requires LC-MS).

Part 2: Methodological Strategy & Causality

The Injection Logic: PTV vs. Splitless

Standard hot splitless injections (280°C constant) are detrimental to LCHHs. The prolonged residence time in a hot liner causes dehydrohalogenation (stripping of HCl), leading to a distorted "hump" baseline and false-negative results for higher molecular weight congeners.

  • Protocol Choice: PTV (Programmed Temperature Vaporization) .

  • Mechanism: Sample is introduced at a low temperature (e.g., 90°C). The solvent is vented, and the inlet is rapidly heated with the column temperature program. This "cold trapping" minimizes thermal stress and discrimination against high-boiling LCCPs.

The Ionization Logic: ECNI vs. EI
  • Why not EI? Electron Ionization (70 eV) shatters the carbon skeleton of CPs, producing non-specific ions (m/z 91, 105) indistinguishable from other hydrocarbons.

  • Why ECNI? LCHHs are highly electronegative.[3] In Chemical Ionization (CI) mode using Methane, thermal electrons are thermalized. The halogenated molecules capture these slow electrons, forming stable negative ions ([M-Cl]⁻ or [M-HCl]⁻) with minimal fragmentation. This increases sensitivity by 10–100x compared to EI.

Column Selection: The "Short & Thin" Rule

To analyze C18+ chains without degradation, elution temperatures must remain below the dechlorination threshold (<300°C effectively).

  • Configuration: 15m length (half standard), 0.25 mm ID, 0.10 µm film thickness .

  • Causality: A thinner film (0.10 µm) reduces retention of high boilers, allowing them to elute at lower oven temperatures, preserving the analyte.

Part 3: Experimental Protocol

A. Sample Preparation (Lipid Removal Focus)

LCHHs are lipophilic. In biological or food matrices, lipids co-extract and suppress ECNI signals.

  • Extraction: Soxhlet or Accelerated Solvent Extraction (ASE) with Hexane:Dichloromethane (1:1).

  • Acid Digestion: Treat extract with concentrated H₂SO₄ (sulfuric acid). CPs are stable in acid; lipids are burned/removed.

  • Fractionation: Florisil column chromatography.

    • Fraction 1 (Hexane): Elutes PCBs (Interferences).[6]

    • Fraction 2 (DCM:Hexane 1:4): Elutes SCCPs/MCCPs/LCCPs .

B. Instrumentation Parameters
ParameterSettingRationale
GC System Agilent 7890B / Thermo Trace 1310 (or equiv)High-speed oven ramping required.
Inlet PTV (Simulated On-Column) Prevents thermal degradation.
Inlet Temp 90°C (0.1 min)

700°C/min

325°C
Rapid transfer after solvent vent.
Column 5% Phenyl-arylene (e.g., DB-5ms, TG-5SilMS)Low bleed, high thermal stability.
Dimensions 15 m

0.25 mm

0.10 µm
Short path/thin film for high boilers.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Maintain efficiency at high temp.
Oven Ramp 100°C (1 min)

30°C/min

320°C (5 min)
Fast ramp to minimize residence time.
Transfer Line 280°CAvoid cold spots.
C. Mass Spectrometry (ECNI) Settings
ParameterSettingRationale
Source Temp 160°C – 200°CLower is better for ECNI sensitivity.
Reagent Gas Methane (99.999%)Thermalizes electrons for capture.
Pressure 1.5 – 2.0 mL/min (Reagent flow)Critical for stable plasma.
Acquisition SIM (Selected Ion Monitoring)Maximum sensitivity.
Monitored Ions m/z 300–500 (Congener Groups)Target [M-Cl]⁻ clusters.

Part 4: Workflow Visualization

The following diagram illustrates the critical decision points and flow of the analysis, highlighting the "Self-Validating" control steps (in Red).

G Sample Sample Matrix (Sediment/Tissue) Extract Extraction (Hexane:DCM) Sample->Extract Acid Acid Digestion (H2SO4 Lipid Removal) Extract->Acid Remove Lipids Florisil Florisil Cleanup (Remove PCBs) Acid->Florisil Fractionate PTV PTV Injection (Cold Splitless @ 90°C) Florisil->PTV Clean Extract GC GC Separation (15m Thin Film Column) PTV->GC Rapid Heat Ramp Source ECNI Source (Methane Reagent) GC->Source Elution < 300°C Data Data Analysis (Congener Deconvolution) Source->Data [M-Cl]- Ions Data->PTV QC: Check for Degradation

Figure 1: Analytical workflow for LCHHs emphasizing thermal preservation steps (Red Nodes).

Part 5: Data Analysis & Quantification

The "Pattern" Problem

LCHHs do not elute as single peaks but as broad "humps" of unresolved isomers.

  • Integration: Integrate the total area of the congener group hump (e.g., C10-Cl5).

  • Quantification: Use Multiple Linear Regression (MLR) .

    • Compare sample pattern against reference standards of varying chlorination (e.g., 51.5%, 55.5%, 63% Cl).

    • Self-Validation: The calculated total chlorine content must match the weighted average of the standards used.

Quality Control (QC) Criteria
  • Resolution: Separation of PCB 180 from CP hump (Florisil efficiency check).

  • Degradation Check: Inject a C20 standard. If peak tailing > 1.5 or area drops > 20% vs. previous run, the liner is active/dirty or the column head is degraded.

References

  • ISO 12010:2019. Water quality — Determination of short-chain polychlorinated alkanes (SCCP) in water — Method using gas chromatography-mass spectrometry (GC-MS) and negative-ion chemical ionization (NCI).[1][7][8][9] International Organization for Standardization.[4] Link

  • Krätschmer, K., et al. (2019). Chlorinated paraffin analysis by gas chromatography Orbitrap high-resolution mass spectrometry.[10] Analytica Chimica Acta. Link[10]

  • European Union Reference Laboratory (EURL). Guidance Document on the Determination of Chlorinated Paraffins in Food and Feed.Link

  • Tomy, G. T., et al. Physicochemical properties of chlorinated paraffins. The Handbook of Environmental Chemistry.[5] Link

Sources

The Versatile Role of 1-Bromo-11-fluoroundecane in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide delves into the practical applications of 1-bromo-11-fluoroundecane in the realm of polymer chemistry. Designed for researchers, scientists, and professionals in drug development, this document provides not only detailed protocols but also the scientific rationale behind the experimental designs. We will explore the unique bifunctional nature of this molecule, leveraging its terminal bromine for controlled polymerization and surface grafting, and its terminal fluorine for imparting desirable low surface energy and hydrophobic/oleophobic properties to the resulting materials.

Introduction: A Molecule of Dual Functionality

This compound is a fascinating building block for polymer scientists. Its structure, featuring a C11 alkyl chain with a bromine atom at one end and a fluorine atom at the other, opens up a diverse range of synthetic possibilities. The bromine atom serves as a versatile handle for initiating polymerizations or for covalent attachment to surfaces, while the fluorine atom, though a single substituent, significantly influences the surface properties of the resulting macromolecules. This unique combination allows for the creation of polymers with tailored architectures and functionalities, finding applications in fields ranging from low-fouling coatings to specialized drug delivery systems.

Partially fluorinated polymers are prized for their exceptional characteristics, including low surface energy, high thermal and chemical stability.[1] The incorporation of fluorine can dramatically alter the surface properties of materials, leading to enhanced hydrophobicity and oleophobicity.[2]

Key Applications and Methodologies

This guide will focus on two primary applications of this compound:

  • As a Precursor to a Fluorinated Monomer for Polymer Synthesis: By converting the bromo- group into a polymerizable moiety, we can create novel fluorinated monomers.

  • As an Initiator for Atom Transfer Radical Polymerization (ATRP): The carbon-bromine bond is an excellent initiating site for ATRP, enabling the synthesis of well-defined block copolymers with a fluorinated tail.[3][4]

Application Note 1: Synthesis of a Novel Fluorinated Methacrylate Monomer and its Polymerization

Objective: To transform this compound into a methacrylate monomer and subsequently polymerize it to yield a side-chain fluorinated polymer. These types of polymers are of great interest for creating surfaces with low surface energy.[5]

Part A: Synthesis of 11-Fluoroundecyl Methacrylate (FUMA)

The synthesis of the fluorinated monomer is a critical first step.[6] This protocol outlines the conversion of the terminal bromine to a methacrylate group via a two-step process: substitution with a hydroxyl group followed by esterification.

Reaction Scheme:

Materials:

ReagentSupplierPurity
This compound>98%
Sodium Hydroxide (NaOH)Sigma-Aldrich>98%
Methacryloyl ChlorideSigma-Aldrich97%
Triethylamine (TEA)Sigma-Aldrich>99%
Dichloromethane (DCM)Sigma-AldrichAnhydrous
Hydrochloric Acid (HCl)Sigma-Aldrich1 M
Magnesium Sulfate (MgSO4)Sigma-AldrichAnhydrous

Step-by-Step Protocol: Synthesis of 11-Fluoroundecanol

  • Hydrolysis: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10.0 g, 39.5 mmol) in 100 mL of a 1:1 mixture of water and tetrahydrofuran (THF).

  • Add sodium hydroxide (2.37 g, 59.3 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, neutralize the mixture with 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure to yield 11-fluoroundecanol as a waxy solid.

Step-by-Step Protocol: Synthesis of 11-Fluoroundecyl Methacrylate (FUMA)

  • Esterification: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 11-fluoroundecanol (from the previous step, ~7.5 g, 39.5 mmol) and triethylamine (5.5 mL, 39.5 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Add methacryloyl chloride (3.8 mL, 39.5 mmol) dropwise to the solution over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Wash the reaction mixture with deionized water (3 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO4 and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 11-fluoroundecyl methacrylate (FUMA).

Part B: Free Radical Polymerization of FUMA

Objective: To polymerize the synthesized FUMA monomer to create poly(11-fluoroundecyl methacrylate) (PFUMA).

Materials:

ReagentSupplierPurity
11-Fluoroundecyl Methacrylate (FUMA)Synthesized in Part APurified
Azobisisobutyronitrile (AIBN)Sigma-Aldrich98%
TolueneSigma-AldrichAnhydrous
MethanolSigma-AldrichACS Grade

Step-by-Step Protocol:

  • Polymerization Setup: In a Schlenk flask, dissolve FUMA (5.0 g, 18.2 mmol) and AIBN (0.030 g, 0.18 mmol, 1:100 initiator to monomer ratio) in 20 mL of anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Precipitation: After cooling, precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold methanol with vigorous stirring.

  • Purification: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Expected Outcome and Characterization:

The resulting PFUMA is expected to be a white, solid material. The success of the synthesis and polymerization can be verified through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the monomer and the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomer and polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Contact Angle Measurements: To assess the surface energy of a thin film of the polymer. A high contact angle with water is expected, indicating a hydrophobic surface.[5]

Application Note 2: this compound as an Initiator for Atom Transfer Radical Polymerization (ATRP)

Objective: To utilize this compound as an initiator for the controlled radical polymerization of a common monomer, such as methyl methacrylate (MMA), to create a block copolymer with a fluorinated end-group. ATRP is a powerful technique for synthesizing polymers with well-defined architectures and low polydispersity.[7][8]

Causality of Experimental Choices:

  • Initiator: this compound is chosen for its terminal alkyl bromide, which is a classic initiator for copper-mediated ATRP.[3]

  • Catalyst System: A copper(I) bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) system is selected. This is a robust and widely used catalyst system for the ATRP of methacrylates. The ligand (PMDETA) solubilizes the copper salt and tunes its reactivity.

  • Monomer: Methyl methacrylate (MMA) is a well-studied monomer in ATRP, and its polymerization kinetics are well-understood.

  • Solvent: Anisole is chosen as the solvent due to its high boiling point, which is suitable for the reaction temperature, and its ability to dissolve all components of the reaction mixture.

Experimental Workflow Diagram:

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification A Add CuBr and PMDETA to Schlenk flask B Add MMA, this compound, and anisole A->B C Degas via three freeze-pump-thaw cycles B->C D Immerse in preheated oil bath (e.g., 90 °C) C->D E Monitor conversion via GC or NMR D->E F Dilute with THF and pass through neutral alumina column E->F G Precipitate in cold methanol F->G H Filter and dry polymer G->H caption Workflow for ATRP using this compound as an initiator.

Caption: Workflow for ATRP using this compound.

Step-by-Step Protocol: Synthesis of F-(CH2)11-PMMA Block Copolymer

Materials:

ReagentSupplierPurity
This compound>98%
Methyl Methacrylate (MMA)Sigma-Aldrich99%, inhibitor removed
Copper(I) Bromide (CuBr)Sigma-Aldrich99.99%
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Sigma-Aldrich99%
AnisoleSigma-AldrichAnhydrous
Tetrahydrofuran (THF)Sigma-AldrichHPLC Grade
MethanolSigma-AldrichACS Grade
Neutral AluminaSigma-AldrichActivated, Brockmann I

Protocol:

  • Catalyst Preparation: In a 25 mL Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar. Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Ligand Addition: Add PMDETA (21 µL, 0.1 mmol) to the flask via syringe.

  • Monomer and Initiator Addition: In a separate flask, prepare a solution of MMA (1.0 g, 10.0 mmol), this compound (25.3 mg, 0.1 mmol, for a target degree of polymerization of 100), and 1 mL of anisole.

  • Degassing: Subject the monomer/initiator solution to three freeze-pump-thaw cycles.

  • Reaction Initiation: Transfer the degassed monomer/initiator solution to the catalyst-containing Schlenk flask via a nitrogen-purged syringe.

  • Polymerization: Place the sealed flask in a preheated oil bath at 90 °C and stir. Take samples periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) or ¹H NMR.

  • Termination: Once the desired conversion is reached (e.g., after 6-8 hours), terminate the polymerization by opening the flask to air and cooling to room temperature.

  • Purification: Dilute the reaction mixture with 5 mL of THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by slowly adding the filtered solution to 200 mL of cold methanol with vigorous stirring.

  • Final Product: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 50 °C to a constant weight.

Self-Validation and Characterization:

The controlled nature of the polymerization should be validated by:

  • Kinetic Analysis: A linear first-order kinetic plot of ln([M]₀/[M]) versus time indicates a constant number of active species.

  • Molecular Weight Evolution: The number-average molecular weight (Mn) should increase linearly with monomer conversion, as determined by GPC.

  • Low Polydispersity: The PDI of the resulting polymer should be low (typically < 1.3), confirming a narrow molecular weight distribution.[7]

  • ¹⁹F NMR Spectroscopy: The presence of a signal corresponding to the terminal fluorine will confirm the incorporation of the initiator fragment.

References

  • ATRP - Polymerization Methods. (n.d.). St. Benedict & St. John's University. Retrieved February 8, 2026, from [Link]

  • Patten, T. E., & Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Advanced Materials, 10(12), 901-915. [Link]

  • Atom transfer radical polymerization approach (ATRP) techniques are currently one of the most influential solutions in the preparation of precisely-defined polymer. (n.d.). NCN. Retrieved February 8, 2026, from [Link]

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

  • Li, W., et al. (2014). Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. RSC Advances, 4(52), 27535-27543. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Tressaud, A., et al. (2005). Surface Modification of Polymers Treated by Various Fluorinating Media. Journal of Fluorine Chemistry, 126(2), 121-129. [Link]

  • Ameduri, B. (2021). Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. Polymers, 13(5), 786. [Link]

  • Montanaro, J., & Svoronos, P. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1153. [Link]

  • Ma, L., & Liu, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8195-8207. [Link]

  • Kharitonov, A. P. (2018). Surface Modification of Polymers Treated by Various Fluorinating Media. Coatings, 8(10), 349. [Link]

  • Meng, S., et al. (2022). Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. Polymer Chemistry, 13(25), 3634-3642. [Link]

  • Nishino, T., et al. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Polymers, 8(3), 91. [Link]

  • Li, W., et al. (2014). Scheme 1 Synthesis of the fluorinated monomer. [Image]. ResearchGate. [Link]

  • Owen, M. J., & Williams, D. E. G. (1991). Surface modification by fluoroalkyl-functional silanes. Journal of Adhesion Science and Technology, 5(4), 307-320. [Link]

  • Synthesis of Fluorine-Containing Polymers by Functionalization of cis-1,4-Polyisoprene with Hypervalent Iodine Compounds. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Atom Transfer Radical Polymerization of Functional Monomers Employing Cu-Based Catalysts at Low Concentration: Polymerization of Glycidyl Methacrylate. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Functionalization of Silicon Surfaces Using SI-ATRP and Click Chemistry for Anchoring Asymmetric Catalysts. (n.d.). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Synthesis and Investigation of Properties of Polynorbornenes with Bromoanthracene Substituent. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Polydopamine-Mediated Grafting of Cationic Polymer Brushes for Adsorption of Fluorinated Compounds. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma. (n.d.). Nature.com. Retrieved February 8, 2026, from [Link]

  • Fluoro-Functionalized Silsesquioxane Polymer-Based High Hydrophobic Coatings for Enhancing Properties of Kraft Paper. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • 2.11: Living Radical Polymerization- ATRP. (2021, September 12). Chemistry LibreTexts. [Link]

  • Focus on: Polymer-Grafted Surfaces. (2016, September 27). RSC Blogs. [Link]

  • Grafting organic polymer films on surfaces of carbon nanotubes by surface electroinitiated emulsion polymerization. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Atom Transfer Radical Polymerization | ATRP Living Polymer. (2023, November 10). YouTube. [Link]

  • Surface-grafting polymers: from chemistry to organic electronics. (n.d.). RSC Publishing. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of Crude 1-Bromo-11-fluoroundecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Compound: 1-Bromo-11-fluoroundecane (


)
Target Purity:  >97% (GC)
Primary Challenge:  Statistical mixture separation (Di-Br vs. Br-F vs. Di-F) and solvent removal.
⚠️ CRITICAL SAFETY WARNING: METABOLIC TOXICITY

Before proceeding, you must acknowledge the biological hazards of


-fluoroalkanes.
  • Mechanism: Long-chain

    
    -fluoro compounds mimic fatty acids. Upon accidental ingestion or absorption, they undergo 
    
    
    
    -oxidation in the mitochondria.
  • Risk: Depending on the chain length, this can generate fluoroacetate or fluorocitrate precursors, which are potent inhibitors of the Krebs cycle (aconitase inhibition).

  • Protocol: Handle all fractions as if they are lethal metabolic poisons. Double-glove (Nitrile/Laminate), work strictly in a fume hood, and bleach all glassware before washing.

Diagnostic Triage: Characterizing the Crude

You likely synthesized this via a Halex reaction (e.g.,


). Your crude mixture contains three primary species dictated by statistics:
SpeciesEst.[1] Boiling Point (18 mmHg)*Polarity (TLC)
1,11-Difluoroundecane (Over-reacted)~110–120 °CLowest (

High)
This compound (Target)~150–160 °CMedium
1,11-Dibromoundecane (Starting Material)190–192 °CHighest (

Low)

*Boiling points estimated based on refractive index and atomic mass differences between Br and F analogs.

Decision Logic Flowchart

Use this logic gate to determine your purification strategy.

PurificationLogic Start Crude Reaction Mixture Analysis Step 1: GC-MS Analysis Start->Analysis SolventCheck Is DMF/Sulfolane present? Analysis->SolventCheck Wash Protocol A: Aqueous Workup (Remove Polar Solvents) SolventCheck->Wash Yes (Critical) CompCheck Composition Check: Is Target > 40%? SolventCheck->CompCheck No Wash->CompCheck Distill Protocol B: Fractional Vacuum Distillation (Primary Method) CompCheck->Distill Yes (Standard) Column Protocol C: Flash Chromatography (Polishing Step) CompCheck->Column No (Low Yield/Small Scale) Distill->Analysis Check Fractions Distill->Column Mixed Fractions Final Pure this compound Distill->Final Purity >95% Column->Final

Figure 1: Purification Decision Matrix. Note that removing dipolar aprotic solvents (DMF/Sulfolane) is a prerequisite for successful distillation.

Detailed Purification Protocols

Protocol A: Aggressive Aqueous Workup (Solvent Removal)

Why: Halex reactions often use DMF, DMSO, or Sulfolane. These high-boiling solvents will co-distill with your product or cause "bumping" and decomposition.

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether (

    
    )  or Pentane  (5x volume of crude). Do not use DCM; it effectively extracts DMF/DMSO.
    
  • Wash 1 (Salts): Wash vigorously with deionized water (2x).

  • Wash 2 (Solvent Stripping): Wash with 0.5 M LiCl (aq) or saturated brine (3x). The lithium cation coordinates strongly with DMF/DMSO, pulling it into the aqueous phase.

  • Drying: Dry organic layer over anhydrous

    
     for 20 minutes. Filter and concentrate via rotary evaporation.
    
Protocol B: Fractional Vacuum Distillation (The Gold Standard)

Why: The boiling point difference (


) between the Di-F, Br-F, and Di-Br species is significant (>30°C at reduced pressure), making this the most efficient method.

Equipment:

  • Short-path distillation head or (preferably) a 10-cm Vigreux column.

  • High vacuum pump (capable of <5 mmHg).

  • Oil bath with magnetic stirring.

Procedure:

  • Vacuum Check: Ensure your system holds a steady vacuum. At 18 mmHg , the target boils ~150–160 °C. At 1 mmHg , it will boil significantly lower (~80–90 °C), which is safer for the molecule.

  • Fraction 1 (Forerun): Collect the low-boiling fraction. This is primarily 1,11-difluoroundecane and any residual solvent.

  • Fraction 2 (The Heart Cut): When the temperature stabilizes at the target plateau, switch receivers. Collect the This compound .

    • Visual Cue: The refractive index often changes; the product is slightly more viscous than the difluoro-impurity.

  • Pot Residue: Do not distill to dryness. The remaining liquid is 1,11-dibromoundecane .[2]

Protocol C: Flash Chromatography (The Polisher)

Why: If distillation yields overlapping fractions (90% purity), use a silica plug to remove the non-polar Di-F and the more polar Di-Br.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: 100% Hexanes (or Pentane).

Workflow:

  • Load: Load crude oil as a neat liquid or dissolved in minimum hexanes.

  • Elution:

    • First off: 1,11-Difluoroundecane (moves with solvent front).

    • Second: this compound (

      
       in Hexanes).
      
    • Third: 1,11-Dibromoundecane (

      
       in Hexanes).
      
  • Visualization: These compounds are UV inactive. Use Iodine (

    
    ) Chamber  or KMnO4  (though KMnO4 is weak for saturated halides; Iodine is superior).
    

Troubleshooting & FAQs

Q1: My product is turning brown during distillation. What is happening?

  • Diagnosis: Elimination reaction (dehydrohalogenation) is occurring, generating HBr/HF and alkenes.

  • Fix:

    • Lower the bath temperature and improve your vacuum (aim for <1 mmHg).

    • Add a small amount of solid

      
        or Calcium Hydride  to the distillation pot to neutralize trace acid evolution in situ.
      

Q2: I cannot separate the dibromide starting material from my product on TLC.

  • Diagnosis: Long alkyl chains dominate the polarity, making the Br vs. F difference subtle.

  • Fix: Switch solvent systems. Try 100% Pentane instead of Hexanes (lower eluting power). If still overlapping, run the plate 3 times (elute, dry, elute again) to amplify the separation distance.

Q3: Can I use GC-MS to quantify the yield?

  • Yes, but: Note that alkyl bromides can sometimes undergo thermal degradation in the GC inlet (loss of H-Br).

  • Verification: Ensure your inlet temperature is <250°C. If you see peaks with mass [M-80] or [M-82], that is thermal elimination inside the instrument, not necessarily impurity in your flask.

References

  • Pattison, F. L. M., et al. (1956). Toxic Fluorine Compounds.[3][4][5][6] I. The Synthesis and Biological Properties of Some Omega-Fluorine Compounds. Canadian Journal of Chemistry.

    • Grounding: Establishes the synthesis and extreme toxicity of -fluoroalkanes.
  • Sigma-Aldrich. (n.d.). 1,11-Dibromoundecane Product Specification & Physical Properties.

    • Grounding: Provides the boiling point baseline (190-192°C/18 mmHg)
  • PubChem. (2023). 1-Bromoundecane Physical Properties. National Library of Medicine.

    • Grounding: Used for comparative boiling point estim

Sources

Optimizing reaction conditions for synthesizing 1-Bromo-11-fluoroundecane.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BFU-11-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Reaction Conditions & Troubleshooting

Executive Summary

1-Bromo-11-fluoroundecane (CAS: 463-33-2) is a critical heterobifunctional linker used primarily in PROTAC® (Proteolysis Targeting Chimera) development and radiopharmaceutical chemistry. Its value lies in the orthogonal reactivity of its termini: the alkyl bromide allows for


 attachment to a ligand, while the fluorine atom often serves as a metabolic blocker or a radiolabel (

).

This guide addresses the two primary synthetic routes:

  • Dehydroxyfluorination (High Purity, Higher Cost)

  • Nucleophilic Halogen Exchange (Halex) (Lower Cost, Statistical Mixture)

Module 1: The "Gold Standard" Route (Dehydroxyfluorination)

Precursor: 11-Bromoundecan-1-ol (CAS: 1611-56-9) Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

The Protocol

This route is preferred for medicinal chemistry applications requiring high purity (>95%) as it avoids the statistical mixtures inherent to the Halex route.

Standard Operating Procedure (SOP):

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve 11-bromoundecan-1-ol (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Crucial for DAST.

  • Addition: Add DAST (1.2 eq) dropwise via syringe.

  • Ramp: Stir at -78 °C for 1 hour, then allow to warm to Room Temperature (RT) over 4 hours.

  • Quench: Pour reaction mixture into saturated

    
     (aq). Caution: Gas evolution.
    
Troubleshooting & Optimization (Q&A)

Q: My reaction turned black/tarry, and yield is <30%. What happened? A: This is a classic sign of thermal decomposition or elimination .

  • Diagnosis: DAST is thermally unstable.[1] Adding it at

    
     or RT can cause vigorous exotherms, leading to charring.
    
  • Fix: Strictly adhere to the

    
     addition. If using Deoxo-Fluor , you can start at 
    
    
    
    , as it is more thermally stable, but
    
    
    is safer for the substrate to prevent elimination to 11-bromo-1-undecene.

Q: I am seeing a significant amount of 11-bromo-1-undecene (Elimination Product). A: The fluoride source is acting as a base.

  • Mechanism: The intermediate alkoxy-sulfur species is prone to E2 elimination if the temperature is too high or if the reaction is too concentrated.

  • Optimization: Switch to XtalFluor-E® or Fluolead™ . These reagents are less basic and handle "drying" issues better than DAST. Alternatively, add a non-nucleophilic base like 2,6-di-tert-butylpyridine (0.5 eq) to buffer HF generated in situ.

Q: The DAST bottle is old. Can I still use it? A: Do not risk it. DAST hydrolyzes to HF and thionyl fluoride upon contact with moisture. If the liquid is cloudy or has a crust, discard it. Using hydrolyzed DAST introduces water, which kills the reaction and generates dangerous HF gas.

Workflow Visualization

DAST_Workflow Start 11-Bromoundecan-1-ol Inter Alkoxy-Sulfur Intermediate Start->Inter -78°C, DCM Reagent DAST / Deoxo-Fluor Reagent->Inter Path_Sub SN2 Substitution (Target Product) Inter->Path_Sub Warm to RT (Major Path) Path_Elim E2 Elimination (Impurity: Alkene) Inter->Path_Elim High Temp / Basic cond. (Minor Path)

Caption: Kinetic competition between nucleophilic fluorination and elimination during dehydroxyfluorination.

Module 2: The "Economy" Route (Nucleophilic Substitution)

Precursor: 1,11-Dibromoundecane (CAS: 16696-65-4) Reagent: Potassium Fluoride (KF) or Cesium Fluoride (CsF)[2]

The Protocol

This route is cheaper but requires careful stoichiometry to avoid 1,11-difluoroundecane (disubstitution).

Standard Operating Procedure (SOP):

  • Stoichiometry: Use a 4:1 molar ratio of Dibromide to Fluoride source. You want the dibromide in excess to statistically favor mono-substitution.

  • Catalyst: Add 18-Crown-6 (0.1 eq) if using KF, or use CsF (no crown ether needed, but expensive).

  • Solvent: Anhydrous Acetonitrile (MeCN) or t-Amyl Alcohol .

  • Conditions: Reflux (80-90 °C) for 12-24 hours.

  • Workup: Filter off salts, concentrate, and purify via fractional distillation or column chromatography.

Troubleshooting & Optimization (Q&A)

Q: The reaction is extremely slow (<10% conversion after 24h). A: This is a "Naked Fluoride" issue.

  • Cause: Fluoride is a poor nucleophile in organic solvents because it is tightly solvated or forms tight ion pairs.

  • Fix 1 (Solvation): Ensure you are using 18-Crown-6 to chelate the Potassium, making the Fluoride "naked" and reactive.

  • Fix 2 (Drying): KF is hygroscopic. Spray-dried KF is superior to crystalline KF. Water forms a solvation shell around F-, killing reactivity. Add 3Å Molecular Sieves to the reaction.

Q: I cannot separate the product from the starting material. A: This is the main drawback of this route.

  • Data:

    • 1,11-Dibromoundecane BP: ~160 °C (at reduced pressure)

    • This compound BP: ~145-150 °C (estimated)

  • Resolution: Flash chromatography on silica gel is difficult due to lack of polarity difference.

    • Tip: Use Silver Nitrate (AgNO3) impregnated silica . The weak interaction between Ag+ and the halogens can sometimes improve separation resolution.

    • Alternative: React the crude mixture with a slight excess of a nucleophile (like your target ligand) if the ligand is cheap. The di-bromo species will react twice (forming a dimer), which is easily separable from the mono-ligated product.

Reaction Logic Tree

Halex_Logic Input 1,11-Dibromoundecane + KF Check1 Is 18-Crown-6 present? Input->Check1 Result1 Low Reactivity (Tight Ion Pair) Check1->Result1 No Check2 Is Dibromide in Excess (4 eq)? Check1->Check2 Yes Result2 High % of Difluoro byproduct Check2->Result2 No (1:1 ratio) Success Target: this compound (Statistical Yield ~40-50%) Check2->Success Yes (4:1 ratio)

Caption: Decision logic for optimizing the Halex reaction to favor mono-substitution.

Module 3: Critical Data & Comparison

Route Comparison Table
FeatureRoute A: DehydroxyfluorinationRoute B: Halex Substitution
Starting Material 11-Bromoundecan-1-ol1,11-Dibromoundecane
Key Reagent DAST / Deoxo-FluorKF / 18-Crown-6
Major Impurity 11-Bromo-1-undecene (Alkene)1,11-Difluoroundecane
Purification Easy (Polarity difference)Difficult (Boiling point similarity)
Cost High (Reagents)Low (Reagents)
Scalability Moderate (Safety concerns)High
Physical Properties for Isolation
  • Molecular Formula:

    
    
    
  • Molecular Weight: 253.20 g/mol

  • Boiling Point: 284 °C (760 mmHg) / ~135 °C (15 mmHg)

  • Density: 1.106 g/cm³[3]

References

  • Middleton, W. J. (1975). New fluorinating reagents.[1][2][4][5] Dialkylaminosulfur fluorides.[1] Journal of Organic Chemistry. (Foundational text for DAST protocols).

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. (Deoxo-Fluor stability data).

  • Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society.[4] (Discussion on "naked" fluoride reactivity).

  • Yang, X., et al. (2025).[4] Discovery of Artesunate (ARS) PROTACs as GPX4 protein degraders.[6] European Journal of Medicinal Chemistry. 6 (Application of 11-bromoundecan-1-ol as PROTAC linker).

  • NIST Chemistry WebBook. 1,11-Dibromoundecane Properties.7.[8][9]

Sources

Troubleshooting low yields in the preparation of bromo-fluoro alkanes.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Optimization of Yields in Bromo-Fluoro Alkane Preparation Ticket ID: BF-ALK-OPT-001

Introduction: The Halogenation Challenge

Welcome to the technical support hub. You are likely here because your yields are low, your regioselectivity is inverted, or your starting material is polymerizing into a tar.

Synthesizing bromo-fluoro alkanes is a high-wire act. You are attempting to introduce two halogens with vastly different electronic personalities onto the same scaffold. Fluorine (


) is a "hard," tightly held nucleophile (in HF sources) often requiring harsh activation, while Bromine (

) is a "soft" electrophile.

This guide focuses on the two most prevalent synthetic routes:

  • Bromofluorination of Alkenes (The primary route to vicinal bromo-fluoro alkanes).

  • Radical Bromination of Fluoroalkanes (Functionalizing fluorinated scaffolds).

Module 1: Bromofluorination of Alkenes

The Scenario: You are reacting an alkene with a bromine source (usually NBS) and a fluoride source (HF-amine complex) to get a vicinal bromo-fluoride.[1] The Problem: Low yield, formation of bromohydrins (OH instead of F), or polymerization.

Core Mechanism & Logic

To troubleshoot, you must visualize the "push-pull" mechanism.

  • Electrophilic Attack: The alkene attacks

    
     (from NBS), forming a bridged bromonium ion .
    
  • Nucleophilic Opening: The fluoride ion (

    
    ) attacks the bromonium ring.
    
  • Regioselectivity:

    
     attacks the more substituted carbon  (Markovnikov-like) because that carbon bears more partial positive charge in the transition state.
    
  • Stereochemistry: Anti-addition (trans product).

Visualizing the Pathway (Graphviz)

Bromofluorination Alkene Alkene Substrate Bromonium Bromonium Ion (Intermediate) Alkene->Bromonium Electrophilic Attack NBS NBS (Br+ Source) NBS->Bromonium Product Vicinal Bromo-Fluoro Alkane Bromonium->Product F- Attack (Anti) SideProduct1 Bromohydrin (if Wet) Bromonium->SideProduct1 H2O Attack SideProduct2 Polymer (if too Acidic) Bromonium->SideProduct2 Acid Cat. Fluoride HF Source (Et3N·3HF) Fluoride->Product

Caption: Mechanistic pathway of bromofluorination. Note the critical divergence points for side products.

Troubleshooting Q&A

Q1: My reaction turns into a black tar/polymer. What happened? Diagnosis: Acidity Overload. Explanation: You are likely using Olah’s Reagent (Pyridine·9HF) or a high-ratio HF complex. While effective for simple alkenes, the high acidity initiates cationic polymerization in styrene derivatives or electron-rich alkenes. The Fix: Switch to Triethylamine Trihydrofluoride (Et


N·3HF) . It is milder, easier to handle, and less likely to cause acid-catalyzed polymerization or rearrangement [1].
  • Protocol Adjustment: Use 1.5 eq NBS and 2.0 eq Et

    
    N·3HF in DCM at 0°C.
    

Q2: I am isolating the Bromohydrin (Br-C-C-OH) instead of the Fluoride. Why? Diagnosis: Moisture Contamination (The "Hard Nucleophile" Competition). Explanation: Water is a better nucleophile than fluoride in many organic solvents. If your solvent is not anhydrous, or your HF reagent is wet, water attacks the bromonium ion. The Fix:

  • Dry Solvents: Use DCM distilled over

    
    .
    
  • Plasticware: Glass reacts with HF to produce water (

    
    ). Perform the reaction in Teflon (PFA/FEP) or Polypropylene vessels.  This is a non-negotiable self-validating step: if you use glass, you generate the very water that kills your yield.
    

Q3: The regioselectivity is wrong (F is on the less substituted carbon). Diagnosis: Steric hindrance or unusual electronic effects. Explanation: Standard conditions favor Markovnikov (F on more substituted C). However, if the "more substituted" position is tertiary and extremely bulky, the fluoride might be blocked. The Fix: Regiocontrol is difficult to reverse in this specific mechanism. Consider an alternative route:

  • Strategy: Epoxidize the alkene first, then open the epoxide with

    
     (gives the same regiochemistry) or use 
    
    
    
    to open a fluoro-epoxide (rare).
  • Note: In radical pathways (see Module 2), selectivity is governed by radical stability, not cationic charge.

Module 2: Radical Bromination of Fluoroalkanes

The Scenario: You have a fluorinated scaffold (e.g., a fluoro-ethyl group) and need to add a bromine via Wohl-Ziegler bromination. The Problem: No reaction or over-bromination.

Troubleshooting Q&A

Q1: The reaction won't start. I've refluxed for hours. Diagnosis: Initiator Death or Oxygen Quenching. Explanation: Radical chains require an initiation event.[2] Oxygen is a radical scavenger (diradical) and will quench your initiator before the chain starts. The Fix:

  • Degas: Sparge the solvent (usually

    
     or Trifluorotoluene) with Argon for 15 mins.
    
  • Check Initiator: AIBN decomposes over time. Recrystallize your NBS to remove HBr and impurities, and ensure your AIBN is fresh.

  • Light Source: If using photo-initiation, ensure your glassware (Pyrex) isn't filtering the necessary UV wavelength. Quartz vessels are preferred for photo-bromination.

Q2: I'm getting a mixture of mono-, di-, and tri-bromo products. Diagnosis: Stoichiometry and Conversion Control. Explanation: The product (bromo-fluoroalkane) is often more reactive than the starting material due to radical stabilization by the bromine. The Fix: Stop the reaction at 60-70% conversion . Do not push for 100%. It is better to recycle starting material than to separate a complex mixture of poly-brominated side products.

Module 3: Experimental Data & Solvent Selection

Solvent choice dictates the stability of the intermediate ions.

SolventPolaritySuitability for BromofluorinationNotes
Dichloromethane (DCM) ModerateHigh The Gold Standard. Solubilizes NBS and organic substrates well.
Diethyl Ether LowLow Can complex with Lewis acids; volatile.
Acetonitrile HighMedium Good for solubility, but can act as a nucleophile (Ritter reaction side-product).
Toluene LowLow Poor solubility for HF-amine complexes; radical scavenger issues.
Standard Protocol: Vicinal Bromofluorination (Haufe Conditions)

Adapted from G. Haufe et al. [1]

  • Setup: Use a Polypropylene flask (protects against HF etching/water generation).

  • Reagents:

    • Substrate: 1.0 equiv (e.g., Cyclohexene)

    • NBS: 1.2 - 1.5 equiv (Recrystallized)

    • Et

      
      N[3]·3HF: 1.5 - 2.0 equiv
      
    • Solvent: Anhydrous DCM (0.5 M concentration)

  • Procedure:

    • Dissolve substrate in DCM. Cool to 0°C.[4]

    • Add Et

      
      N[3]·3HF slowly (exothermic).
      
    • Add NBS portion-wise over 15 minutes. Crucial: Adding NBS last ensures Br+ is generated in the presence of the fluoride trap.

    • Stir at 0°C

      
       RT. Monitor by TLC/GC.
      
  • Workup: Pour into ice-cold saturated

    
     / 
    
    
    
    (to quench HF and excess
    
    
    ). Extract with DCM.

Decision Logic: Troubleshooting Flowchart

Use this logic gate to diagnose your low yields immediately.

Troubleshooting Start Problem: Low Yield CheckVessel Is Vessel Glass? Start->CheckVessel GlassYes Yes CheckVessel->GlassYes GlassNo No (Plastic/Teflon) CheckVessel->GlassNo ActionGlass STOP. Switch to Teflon. Glass + HF = Water = Low Yield GlassYes->ActionGlass CheckReagent Reagent Used? GlassNo->CheckReagent ReagentPy Pyridine·HF (Olah) CheckReagent->ReagentPy ReagentEt3N Et3N·3HF CheckReagent->ReagentEt3N ActionAcid Too Acidic? Switch to Et3N·3HF to prevent polymerization. ReagentPy->ActionAcid CheckWater Side Product = Alcohol? ReagentEt3N->CheckWater WaterYes Yes CheckWater->WaterYes ActionDry System not Anhydrous. Dry DCM over CaH2. WaterYes->ActionDry WaterNo No

Caption: Diagnostic logic tree for identifying the root cause of failure in bromofluorination.

References

  • Haufe, G. (2025).[1] Attaching the Fluorine Atom to Organic Molecules Using BrF3 and Other Reagents Directly Derived from F2.[1] ResearchGate. Link

  • Olah, G. A., et al. (1979). Synthetic Methods and Reactions;[1][5][6][7][8] 63. Fluorination with Pyridinium Poly(hydrogen fluoride). Synthesis. (Foundational text on Olah's Reagent acidity).

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Asymmetric Synthesis. Link

  • Master Organic Chemistry. (2013). Alkene Addition Reactions: Regioselectivity and Stereoselectivity. Link

  • Chemistry Steps. (2024). Allylic Bromination by NBS with Practice Problems. Link

Disclaimer: Fluorinated reagents, particularly HF sources, are extremely hazardous. Always use proper PPE, including calcium gluconate gel on standby, and work within a fume hood.

Sources

Technical Support Center: Purification of Long-Chain Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of long-chain alkyl halides. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity alkyl halides for their work. The presence of even trace impurities can have profound consequences, from poisoning catalysts in downstream reactions to introducing potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[1] This document provides a series of structured FAQs and troubleshooting guides to address common challenges encountered during the purification process, grounded in fundamental chemical principles and field-proven methodologies.

Section 1: The Impurity Profile - Understanding Your Contaminants (FAQ)

This section addresses the most common impurities and their origins. A clear understanding of what you are trying to remove is the first principle of effective purification.

Q1: What are the most common impurities in a crude long-chain alkyl halide sample synthesized from an alcohol?

A: Your crude product is rarely a single compound. It is typically a mixture containing the desired alkyl halide along with several process-related impurities. The most common are:

  • Unreacted Starting Material: The precursor long-chain alcohol is a very common impurity.[2] Its removal is critical as its hydroxyl group can interfere with many subsequent reactions, such as Grignard formations or organometallic couplings.

  • Elimination Byproducts (Alkenes): Synthesis of alkyl halides is often in competition with elimination reactions (E1 and E2) that produce corresponding alkenes.[3][4][5] This is particularly prevalent when using heat or strong bases, or when synthesizing secondary and tertiary halides.[6][7]

  • Dialkyl Ethers: Formed as a side-product, especially under acidic conditions where one molecule of the starting alcohol acts as a nucleophile, attacking another protonated alcohol molecule.[2]

  • Residual Acid or Base: Catalysts or reagents used in the synthesis (e.g., H₂SO₄, HCl, PBr₃) must be completely removed as they can degrade the product or interfere with future steps.[2][8]

  • Water: Introduced during the reaction or aqueous work-up steps.[2]

  • Colored Impurities: For alkyl iodides and bromides, trace amounts of free halogens (I₂ or Br₂) can impart a yellow or brown color.[9]

Q2: Why does the choice of synthesis method (e.g., from an alcohol with HBr vs. SOCl₂) affect the impurity profile?

A: The mechanism of the reaction dictates the side products.

  • Using Hydrohalic Acids (HX): Reactions of alcohols with acids like HCl, HBr, or HI proceed via SN1 or SN2 mechanisms.[10] Tertiary alcohols react quickly via an SN1 mechanism, which involves a carbocation intermediate. This carbocation is prone to rearrangement and is a key intermediate for the competing E1 elimination reaction, which generates alkenes.[6][11] Primary alcohols favor an SN2 pathway, which is less prone to elimination but can be slower.

  • Using Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃): These reagents convert the alcohol's hydroxyl group into an excellent leaving group without the use of strong acid. This often leads to a cleaner reaction with fewer elimination byproducts, especially when conducted at lower temperatures. The byproducts (SO₂ and HCl for SOCl₂) are gaseous and can be easily removed.

Q3: Are these impurities always problematic?

A: Yes, particularly in drug development and catalysis. Alkyl halides themselves are often considered potential genotoxic impurities (PGIs) due to their ability to alkylate DNA.[1] Impurities like unreacted starting materials or byproducts can have their own toxicological profiles or reactivity issues. For instance, an alkene impurity can undergo unintended side reactions in a subsequent catalytic cycle, leading to reduced yield and complex product mixtures.

Section 2: Purification Strategy - A Step-by-Step Workflow

A robust purification strategy is systematic. The following workflow provides a logical sequence for removing the impurities identified above.

G cluster_0 Purification Workflow Crude Crude Alkyl Halide (Contains Alcohol, Alkene, Acid, Water) Wash Step 1: Aqueous Wash (Liquid-Liquid Extraction) Crude->Wash Remove acid & water-soluble impurities Dry Step 2: Drying (Anhydrous MgSO₄ or Na₂SO₄) Wash->Dry Remove residual water Purify Step 3: Primary Purification (Distillation or Chromatography) Dry->Purify Separate based on boiling point or polarity Analyze Step 4: Purity Analysis (GC-MS, NMR) Purify->Analyze Verify purity & structure Pure Pure Long-Chain Alkyl Halide Analyze->Pure Purity ≥ 99%

Caption: General workflow for the purification of long-chain alkyl halides.

Protocol 1: Aqueous Washing (Liquid-Liquid Extraction)

This is the first line of defense and is designed to remove inorganic acids, bases, and highly polar, water-soluble impurities.

Objective: To neutralize and remove residual acids and wash away unreacted water-soluble precursors.

Step-by-Step Methodology:

  • Setup: Place the crude alkyl halide in a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).

  • Neutralization Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: The basic NaHCO₃ solution reacts with and neutralizes any residual acid catalyst (e.g., H₂SO₄), producing CO₂ gas, water, and a sodium salt.[2][8]

  • Venting (Critical Step): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the evolved CO₂ gas. Shake gently and vent frequently until gas evolution ceases.

  • Extraction: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.

  • Water Wash: Add an equal volume of deionized water to the organic layer remaining in the funnel. Shake and separate as before. This removes any remaining bicarbonate solution and other water-soluble impurities.

  • Brine Wash: Perform a final wash with an equal volume of saturated aqueous sodium chloride (brine).

    • Causality: The high ionic strength of the brine solution reduces the solubility of the organic product in the aqueous layer, driving more of your product into the organic phase and helping to break up any emulsions that may have formed.[2]

  • Collection: Drain the organic layer (your alkyl halide) into a clean, dry Erlenmeyer flask.

Self-Validating Checkpoint: After the NaHCO₃ wash, test the pH of the aqueous layer with litmus paper. It should be neutral or slightly basic, confirming the removal of acid.

Protocol 2: Drying the Organic Product

Objective: To remove residual water, which can interfere with purification by distillation or harm water-sensitive reagents in subsequent steps.

Step-by-Step Methodology:

  • Agent Selection: Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the flask containing the washed organic product. MgSO₄ is faster and has a higher capacity, but Na₂SO₄ is less acidic and may be preferred for sensitive substrates.

  • Application: Add the drying agent in small portions and swirl the flask. Continue adding until some of the agent remains free-flowing and does not clump together (resembling a "snow globe" effect).

  • Dwell Time: Allow the flask to stand for 10-15 minutes to ensure complete drying.

  • Removal: Remove the drying agent by gravity filtration or by carefully decanting the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Protocol 3: Primary Purification (Distillation vs. Chromatography)

The choice between these two powerful techniques depends on the physical properties of the impurities.

Technique Principle Best For Removing Considerations
Vacuum Fractional Distillation Separation based on differences in boiling points.Unreacted alcohol (higher BP), alkenes/ethers (often similar but distinct BP).Ideal for thermally stable compounds with significantly different boiling points. Vacuum is essential for long-chain compounds to prevent decomposition at high temperatures.[12]
Column Chromatography Separation based on differences in polarity.Alkenes (less polar), unreacted alcohols (more polar).Excellent for separating compounds with similar boiling points but different functional groups/polarities.[13][14]

Protocol 3A: Vacuum Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column (e.g., Vigreux) to enhance separation efficiency. Ensure all glass joints are properly sealed with vacuum grease.

  • Heating: Heat the flask gently using a heating mantle and stir bar.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the column. Maintain a slow and steady distillation rate.

  • Fraction Collection: Discard any initial low-boiling "forerun." Collect the fraction that distills at a constant temperature corresponding to the boiling point of your target alkyl halide at the applied pressure.

  • Shutdown: Once the desired fraction is collected, stop heating and allow the system to cool completely before releasing the vacuum to prevent bumping or flask implosion.

Self-Validating Checkpoint: A stable temperature plateau during distillation indicates the collection of a pure compound. Purity of collected fractions should be confirmed by GC-MS or NMR.

Section 3: Troubleshooting Guide

G cluster_1 Troubleshooting Guide Start Problem Encountered Color Product is Yellow/Brown Start->Color Emulsion Persistent Emulsion During Wash Start->Emulsion Alkene Alkene Impurity Remains After Wash Start->Alkene Yield Low Final Yield Start->Yield Sol_Color Wash with aq. Na₂S₂O₃ solution to reduce I₂/Br₂. Color->Sol_Color Sol_Emulsion Add saturated brine (NaCl). Let stand. If severe, filter through Celite. Emulsion->Sol_Emulsion Sol_Alkene Perform column chromatography. (Alkenes are less polar and elute first). Alkene->Sol_Alkene Sol_Yield Review each step: Incomplete extraction? Product loss during transfers? Distillation cut too narrow? Yield->Sol_Yield

Caption: A decision tree for common alkyl halide purification issues.

Q: My final product is yellow/brown, especially after distillation. What causes this and how can I fix it?

A: This is almost always due to trace amounts of elemental iodine (I₂) or bromine (Br₂), which can form from the decomposition of the alkyl halide, especially upon heating.

  • Troubleshooting Steps:

    • Aqueous Thiosulfate Wash: Before drying, wash the organic layer with a dilute (5-10%) aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate reduces the halogen to the colorless halide ion (e.g., I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻).

    • Activated Carbon: Stir the crude product with a small amount of activated carbon for 15-20 minutes, then filter. This can adsorb colored impurities.

    • Pass Through Alumina: For stubborn cases, pass the material through a short plug of neutral alumina.

Q: I have a persistent emulsion during the aqueous wash that won't separate.

A: Emulsions are common with long-chain, surfactant-like molecules.

  • Troubleshooting Steps:

    • Patience: Let the separatory funnel stand undisturbed for an extended period (20-30 minutes).

    • Brine: Add a significant amount of saturated brine solution, which increases the polarity of the aqueous phase and forces the separation.[2]

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite or glass wool to break up the microscopic droplets.

Q: My GC/NMR analysis shows I still have 5-10% of the corresponding alkene after a thorough aqueous workup. What should I do?

A: An aqueous wash will not remove a non-polar alkene. This is a classic case where you must use a method that separates based on a property other than water solubility.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most reliable method. Alkenes are less polar than the corresponding alkyl halides. Using a non-polar eluent system (e.g., hexanes or petroleum ether), the alkene will elute from the silica gel column first, followed by the more polar alkyl halide.[14]

    • Fractional Distillation: If the boiling points are sufficiently different (typically >20-30 °C), careful fractional distillation should provide good separation. Check the literature values for the boiling points of your specific compounds.

Q: My final yield was much lower than expected. Where could my product have gone?

A: Product loss can occur at multiple stages. A systematic review is necessary.

  • Troubleshooting Checklist:

    • Incomplete Reaction: Did you confirm the reaction went to completion via TLC or GC before starting the workup?

    • Extraction Losses: Did you perform multiple extractions? A single extraction is often insufficient. Is your product slightly water-soluble? The brine wash helps mitigate this.

    • Transfer Losses: Every time you transfer your material from one piece of glassware to another, you lose some product. Minimize transfers and rinse glassware with a small amount of solvent to recover adhered product.

    • Distillation Errors: Did you collect too narrow a fraction, leaving product in the pot or in the "shoulders" of the distillation curve? Was your vacuum too high, causing the boiling point to be too low to measure accurately? Did the product decompose in the hot distillation pot?

Section 4: Purity Analysis - The Final Verdict

Never assume your purification was successful. Always validate the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for assessing the purity of volatile compounds. It provides quantitative information on the percentage of your main component and can help identify the structure of any remaining impurities.[1][15]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the structure of your desired product and can detect impurities if they are present in sufficient quantity (>1-2%). Look for the absence of characteristic signals from starting materials (e.g., the broad -OH proton of an alcohol) or byproducts (e.g., vinylic protons of an alkene).

  • Refractive Index: A quick physical constant measurement that can be compared to literature values for a pure compound. It is a good, albeit less definitive, indicator of purity.[16]

By following this structured approach of identifying potential impurities, applying a logical purification workflow, and troubleshooting effectively, you can confidently prepare long-chain alkyl halides of the high purity required for demanding applications in research and development.

References

  • Purifying alkyl halides. (n.d.). Google Patents.
  • Elimination of Alkyl Halides. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Alkyl Halide Elimination Reactions. (n.d.). Scribd. Retrieved from [Link]

  • Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]

  • Elimination Reactions. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

  • Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6533. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Preparation of Alkyl Halides. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation and Purification of An Alkyl Halide. (n.d.). Scribd. Retrieved from [Link]

  • Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes. (n.d.). Google Patents.
  • Alkyl halides- Classification, Properties and Methods of Preparation. (n.d.). Allen Overseas. Retrieved from [Link]

  • Alkyl Halides. (n.d.). Rutgers University. Retrieved from [Link]

  • Alkyl Halides to Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ways to determine the concentration of alkyl halides in organic solvents. (2020, August 21). ResearchGate. Retrieved from [Link]

  • Reaction of Alkyl Halides with Silver Nitrate. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Zielke, B. T. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Heliyon, 10(24), e41018. Retrieved from [Link]

  • Preparation of alkyl halides from alcohols. (n.d.). Khan Academy. Retrieved from [Link]

  • Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Alkyl Halides - Structure and Physical Properties. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Stabiliser composition for halide-containing polymers. (n.d.). Google Patents.
  • Elimination Reactions of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Iodoform reaction of alkyl halide? (2017, April 21). Chemistry Stack Exchange. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Ashenhurst, J. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]

  • Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). (2012, April 11). YouTube. Retrieved from [Link]

  • Alkyl Iodide. (n.d.). Byju's. Retrieved from [Link]

  • One-step Preparation of Carbonates by the Reaction of Alcohols with Alkyl Halides and Silver Carbonate. (n.d.). J-STAGE. Retrieved from [Link]

  • Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds. (n.d.). Google Patents.
  • Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. (2024, December 6). PubMed. Retrieved from [Link]

  • Help. How do I separate a mixture made of alkene/alkyne and a alkyl/aril halide. (n.d.). Reddit. Retrieved from [Link]

  • What is the chemical equation to obtain alkyl iodide from alkyl bromide? What is the name of the reaction? (2018, March 18). Quora. Retrieved from [Link]

Sources

Best practices for the storage and handling of reactive haloalkanes.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reactive Haloalkanes Current Status: Operational | Agent: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Reactive Haloalkanes Support Module. You are likely here because your methyl iodide has turned brown, your benzyl bromide is fuming, or your yields are plummeting due to suspected reagent degradation.

Reactive haloalkanes (alkyl halides) are the workhorses of nucleophilic substitution (


) and coupling reactions. However, their utility stems from the weakness of the Carbon-Halogen bond—a feature that simultaneously makes them prone to rapid degradation via hydrolysis, photolysis, and elimination.

This guide is not a textbook; it is a troubleshooting system designed to reverse entropy in your reagent inventory and ensure data integrity in your synthesis.

Module 1: Storage & Stability (The Prevention Phase)

User Query: "My bottle of Iodomethane (Methyl Iodide) has turned from colorless to a dark amber/brown. Is it still usable, and how do I prevent this?"

Dr. Thorne: The brown color is elemental iodine (


), a result of homolytic bond cleavage caused by light or heat. While "usable" in crude excess, free iodine is an oxidant that can poison sensitive transition metal catalysts (Pd, Ni) and promote side reactions.
The Degradation Mechanism

Reactive iodides degrade via a radical chain mechanism triggered by photons (


).

DegradationCycle RI Alkyl Iodide (R-I) Radicals Radical Pair (R• + I•) RI->Radicals Light (hv) / Heat I2 Free Iodine (I2) (Brown Color) Radicals->I2 Dimerization Impurity Coupling Byproducts (R-R, Alkenes) Radicals->Impurity Recombination Copper Stabilizer (Cu0) Scavenges I2 I2->Copper Irreversible Capture Copper->RI Prevents Autocatalysis

Figure 1: The photolytic degradation cycle of alkyl iodides and the intervention mechanism of Copper turnings.

Protocol: The "Eternal Storage" System

To maintain purity >99.5% over months, you must implement a multi-barrier storage system.

  • The Primary Stabilizer (Copper): Add activated Copper turnings to the bottle.

    • Mechanism:[1][2][3][4][5][6][7][8]

      
      .
      
    • Why: Copper reacts faster with free iodine than the iodine can react with the alkyl radical, effectively halting the autocatalytic cycle. The CuI forms a passive precipitate.

  • The Photon Shield: Wrap the bottle in aluminum foil or store in amber glass.

    • Why: The C-I bond dissociation energy is low (~50-60 kcal/mol). Ambient lab light is sufficient to cleave it.

  • The Thermal Brake: Store at 2°C – 8°C.

    • Why: Low temperature kinetically inhibits the elimination reaction (formation of HX and alkene) which is the second major decomposition pathway.

Module 2: Handling & Safety (The Action Phase)

User Query: "I need to transfer Benzyl Bromide, but it is a potent lachrymator. How do I handle it safely and clean the glassware without clearing out the lab?"

Dr. Thorne: Lachrymators (tear agents) like benzyl bromide and allyl chloride alkylate the TRPA1 ion channels in your eyes and lungs. Standard "soap and water" cleaning is dangerous because it aerosolizes the compound before destroying it. You must chemically destroy the agent before cleaning.

Critical Safety Table: Glove Permeation

Warning: Standard Nitrile gloves provide insufficient protection against small alkyl halides.

Reagent ClassGlove Material (Recommended)Breakthrough TimeNitrile Performance
Methyl Iodide Silver Shield / 4H (Laminate)> 4 Hours< 5 Minutes (Danger!)
Benzyl Bromide Viton or Double Nitrile (change immediately)> 1 Hour~15 Minutes
Allyl Chloride Viton / PVA> 4 HoursPoor
Protocol: The "Quench-First" Decontamination

Never wash contaminated glassware directly in the sink. Follow this chemical destruction workflow.

  • Preparation: Prepare a "Quench Bath" consisting of Ethanolic KOH (10% KOH in Ethanol/Water 1:1).

  • The Soak: Fully submerge all contaminated syringes, needles, and flasks into the bath.

    • Mechanism:[1][2][3][4][5][6][7][8]

      
      .
      
    • Why: Hydrolysis converts the volatile lachrymator into a non-volatile, benign benzyl alcohol.

  • Time: Allow to soak for 24 hours.

  • Disposal: The solution is now basic organic waste. The glassware can be rinsed with water and washed normally.

Module 3: Reaction Troubleshooting (The Result Phase)

User Query: "My


 reaction failed. The NMR shows starting material and some alcohol, but no product. I used 'dry' DMF."

Dr. Thorne: The presence of alcohol (


) suggests hydrolysis competed with your nucleophile. "Dry" solvents are often the culprit. Reactive haloalkanes are "water seekers."
Troubleshooting Logic: The Hydrolysis Trap

In polar aprotic solvents (DMF, DMSO), water is a "super-nucleophile" because it is not solvated by hydrogen bonding, making it far more reactive than in bulk water.

  • Diagnosis: If your alkyl halide contains trace HX (acid), it catalyzes its own hydrolysis.

  • Solution: Purify the reagent immediately before use.

Protocol: Rapid Purification of Alkyl Iodides

If your reagent is brown (iodine) or acidic, perform this wash sequence:

  • Dissolve: Dilute the alkyl halide in

    
     or Pentane (1:3 ratio).
    
  • Scavenge Iodine: Wash with 10% Sodium Thiosulfate (

    
    ) .
    
    • Observation: The brown organic layer will turn clear/colorless instantly.

    • Reaction:

      
      .
      
  • Neutralize Acid: Wash with Saturated Sodium Bicarbonate (

    
    ).
    
  • Dry: Dry over Magnesium Sulfate (

    
    ), filter, and concentrate via rotary evaporation (cold bath, no vacuum for volatile halides like MeI).
    
  • Distill: For highest purity, distill over Copper turnings.

PurificationFlow Start Degraded Reagent (Brown/Acidic) Step1 Dilute in Ether/Pentane Start->Step1 Step2 Wash: 10% Na2S2O3 (Removes Iodine) Step1->Step2 Step3 Wash: Sat. NaHCO3 (Removes Acid) Step2->Step3 Step4 Dry (MgSO4) & Filter Step3->Step4 Step5 Distill over Cu turnings Step4->Step5 End Pure Reagent (Colorless) Step5->End

Figure 2: Workflow for the restoration of degraded alkyl iodides prior to sensitive synthesis.

FAQ: Rapid Fire Support

Q: Can I store alkyl halides in plastic bottles? A: Generally, No . Small alkyl halides (MeI, EtBr) can permeate polyethylene (PE) and polypropylene (PP) over time. They also act as plasticizers, leaching monomers into your reagent. Always use Glass (Borosilicate) with Teflon-lined caps.

Q: I dropped a bottle of Benzyl Bromide. It shattered. What now? A: Evacuate immediately. Do not attempt to clean it up with paper towels (this increases surface area and evaporation).

  • Don full PPE (Respirator with Organic Vapor cartridges, Goggles, Silver Shield gloves).

  • Cover the spill with Vermiculite or Spill-X-S .

  • Pour a solution of Ethanolic KOH or Ammonium Hydroxide over the absorbent to quench the lachrymator in situ.

  • Scoop into a double-sealed hazardous waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guideline for Methyl Iodide. [Link]

Sources

Technical Support Center: Enhancing Surface Grafting Efficiency with 1-Bromo-11-fluoroundecane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are leveraging 1-Bromo-11-fluoroundecane for surface modification. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the intricacies of forming high-quality, functionalized surfaces. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction to Surface Grafting with this compound

This compound is a bifunctional molecule of significant interest for creating versatile surfaces. Its design allows for the formation of a self-assembled monolayer (SAM) on various substrates, presenting a surface with unique properties conferred by the terminal fluorine atoms, such as low surface energy and hydrophobicity.[1] The terminal bromine atom provides a reactive site for subsequent covalent attachment of a wide array of molecules, including biomolecules, polymers, and small organic compounds, via nucleophilic substitution reactions.[2]

The efficiency and success of surface grafting with this molecule hinge on meticulous control over experimental conditions, from substrate preparation to post-grafting modifications. This guide will address common challenges and provide practical solutions to ensure the formation of well-ordered, functional monolayers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when forming a self-assembled monolayer with a bifunctional molecule like this compound?

A1: The primary challenge lies in achieving a well-ordered monolayer that presents both terminal functionalities in the desired orientation without significant defects.[3][4] With this compound, the goal is to have the anchoring group (e.g., a silane for silicon substrates, or a thiol for gold) bind to the surface, leaving the alkyl chain oriented away from the surface, thus exposing the bromo and fluoro terminals. Competition between the two ends for surface interaction, though less likely with a long alkyl chain, and steric hindrance can lead to a disordered monolayer.

Q2: How does the terminal fluorine atom influence the self-assembly process?

A2: The terminal fluorine atom significantly lowers the surface energy of the resulting monolayer.[1][5] This is due to the low polarizability of fluorine, which leads to weak van der Waals interactions.[6] This property can be advantageous for creating non-fouling or low-adhesion surfaces.[5] However, the larger van der Waals radius of fluorine compared to hydrogen can also influence the packing density of the monolayer.[6]

Q3: My subsequent reaction on the terminal bromine has a low yield. What are the likely causes?

A3: Low reaction yield on the terminal bromine can stem from several factors:

  • Incomplete or disordered monolayer formation: If the bromine groups are not well-exposed at the surface, their accessibility to reactants in the solution is limited.

  • Steric hindrance: The dense packing of the monolayer can physically block the approach of bulky nucleophiles to the bromine atom.

  • Inappropriate reaction conditions: The solvent, temperature, and reaction time may not be optimal for a surface-bound reaction, which can be slower than its solution-phase counterpart.

  • Deactivation of the bromine: The terminal bromine may be susceptible to degradation or side reactions depending on the cleaning and grafting conditions.

Q4: What are the most critical factors for achieving a high-quality monolayer?

A4: The three most critical factors are:

  • Substrate Purity: The substrate must be scrupulously clean and free of organic and particulate contamination to ensure uniform monolayer formation.

  • Reagent Purity: The this compound and any solvents used must be of high purity and anhydrous, as impurities can compete for surface sites and introduce defects.

  • Controlled Environment: The grafting process should be carried out in a controlled environment with minimal exposure to moisture and contaminants.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the surface grafting process.

Problem 1: Inconsistent or Poor Surface Coverage
Symptom Potential Cause Recommended Solution
Patchy or non-uniform coatingInadequate substrate cleaningImplement a rigorous cleaning protocol appropriate for your substrate (e.g., Piranha solution for silicon/glass, UV/Ozone treatment).
Contaminated this compound or solventUse high-purity reagents and anhydrous solvents. Consider purifying the grafting molecule if necessary.
Suboptimal concentration of grafting solutionOptimize the concentration of this compound in the deposition solution. Typically, concentrations in the millimolar range are effective.
Low surface density of grafted moleculesInsufficient reaction time or temperatureIncrease the incubation time and/or temperature. Monitor the monolayer formation over time using techniques like ellipsometry to determine the optimal duration.
Presence of water in the reaction environmentFor moisture-sensitive substrates like silicon, perform the grafting in a glovebox or under an inert atmosphere.
Problem 2: Poor Subsequent Functionalization of the Terminal Bromine
Symptom Potential Cause Recommended Solution
Low yield of the nucleophilic substitution reactionSteric hindrance within the monolayerConsider using a smaller nucleophile or introducing a spacer molecule. Optimizing the reaction temperature may also help overcome steric barriers.
Incomplete conversion of the bromine groupVerify the presence and accessibility of the bromine using surface-sensitive techniques like XPS. Increase the concentration of the nucleophile and the reaction time.
Side reactions or degradation of the bromineEnsure the reaction conditions are compatible with the alkyl bromide. Avoid harsh reagents or conditions that could lead to elimination or other side reactions.
Inconsistent functionalization across the surfaceNon-uniform monolayerRevisit the grafting protocol to ensure a uniform and well-ordered initial monolayer.

Experimental Protocols

Protocol 1: Surface Grafting of this compound onto a Silicon Substrate

This protocol assumes the use of a silanized version of this compound (e.g., 1-Bromo-11-fluoro-undecyltrichlorosilane).

Materials:

  • Silicon wafers

  • 1-Bromo-11-fluoro-undecyltrichlorosilane

  • Anhydrous toluene

  • Acetone (reagent grade)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION )

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: a. Cut silicon wafers to the desired size. b. Sonicate the wafers in acetone for 5 minutes to remove organic residues.[7] c. Rinse thoroughly with DI water. d. Immerse the wafers in freshly prepared Piranha solution for 15 minutes to create a hydrophilic oxide layer. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). e. Rinse the wafers extensively with DI water and dry under a stream of nitrogen.

  • Grafting Solution Preparation: a. In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of 1-Bromo-11-fluoro-undecyltrichlorosilane in anhydrous toluene.

  • Self-Assembled Monolayer Formation: a. Immediately immerse the cleaned and dried silicon wafers into the grafting solution. b. Allow the reaction to proceed for 2-4 hours at room temperature. c. Remove the wafers from the solution and rinse with fresh anhydrous toluene to remove any physisorbed molecules. d. Sonicate briefly (1-2 minutes) in toluene to remove any aggregates. e. Dry the wafers under a stream of nitrogen.

Protocol 2: Characterization of the Grafted Monolayer

1. Contact Angle Goniometry: a. Measure the static water contact angle on the modified surface. A significant increase in hydrophobicity compared to the cleaned silicon wafer indicates successful grafting. b. Typical contact angles for fluorinated SAMs are in the range of 100-120 degrees.[1][8]

2. Ellipsometry: a. Measure the thickness of the grafted monolayer. For an undecane-based monolayer, the expected thickness is in the range of 1.5-2.0 nm.[9] b. It is crucial to measure the native oxide thickness of the silicon wafer before grafting for accurate modeling.[10][11]

3. X-ray Photoelectron Spectroscopy (XPS): a. Acquire high-resolution spectra of the C 1s, Si 2p, O 1s, Br 3d, and F 1s regions. b. The presence of Br 3d and F 1s peaks confirms the successful grafting of the molecule. c. The C 1s spectrum can be deconvoluted to identify the different carbon environments (C-C, C-Br, C-F).

4. Fourier-Transform Infrared Spectroscopy (FTIR): a. Use Attenuated Total Reflectance (ATR)-FTIR to characterize the vibrational modes of the grafted monolayer. b. Look for characteristic C-H stretching peaks around 2850-2920 cm⁻¹ and C-F stretching peaks.

Visualization of Workflows

Surface Grafting Workflow

Surface Grafting Workflow cluster_prep Substrate Preparation cluster_grafting Grafting cluster_characterization Characterization Cleaning Substrate Cleaning (e.g., Piranha) Drying Drying (Nitrogen Stream) Cleaning->Drying Immersion Substrate Immersion Drying->Immersion Solution Prepare Grafting Solution (this compound) Solution->Immersion Rinsing Rinsing & Sonication Immersion->Rinsing Final_Drying Final Drying Rinsing->Final_Drying CA Contact Angle Final_Drying->CA Ellipsometry Ellipsometry Final_Drying->Ellipsometry XPS XPS Final_Drying->XPS FTIR FTIR Final_Drying->FTIR

Caption: Workflow for surface grafting of this compound.

Post-Grafting Functionalization Workflow

Post-Grafting Functionalization Grafted_Surface Grafted Surface (-Br terminal) Reaction Nucleophilic Substitution (e.g., with R-NH2, R-SH) Grafted_Surface->Reaction Rinsing Rinsing & Drying Reaction->Rinsing Functionalized_Surface Functionalized Surface (-R terminal) Rinsing->Functionalized_Surface Characterization Characterization (XPS, FTIR) Functionalized_Surface->Characterization

Caption: Workflow for subsequent functionalization of the bromo-terminated surface.

Quantitative Data Summary

The following table provides expected values for the characterization of a well-formed this compound monolayer on a silicon substrate. These values are based on data for similar long-chain alkylsilane and fluorinated monolayers.

Parameter Expected Value Technique Significance
Monolayer Thickness 1.5 - 2.0 nmEllipsometryConfirms monolayer formation and provides information on molecular orientation.[9]
Water Contact Angle 100° - 120°Contact Angle GoniometryIndicates a hydrophobic surface, characteristic of a well-ordered, fluorinated monolayer.[1][8]
Atomic Concentration (XPS)
Bromine (Br 3d) DetectableXPSConfirms the presence of the terminal bromine available for further reaction.
Fluorine (F 1s) DetectableXPSConfirms the presence of the terminal fluorine.

Conclusion

Achieving high efficiency in surface grafting with this compound is a multi-step process that demands attention to detail at every stage. By understanding the fundamental principles of self-assembly and the potential pitfalls, researchers can systematically troubleshoot and optimize their protocols. This guide provides a framework for addressing common challenges and a set of robust protocols to serve as a starting point for your experiments. Remember that meticulous substrate preparation and a clean experimental environment are the cornerstones of successful surface modification.

References

  • Ruckenstein, E., & Li, Z. F. (2005). Surface modification and functionalization through the self-assembled monolayer and graft polymerization. Advances in Colloid and Interface Science, 113(1), 43-63.
  • Grafting of alkylchlorosilanes onto silica from solution for adhesion enhancement. (n.d.).
  • Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers. (n.d.). PubMed Central. Retrieved February 9, 2026.
  • Ellipsometric thickness measurements of various SAMs as a function of time recorded during a stability experiment where the SAMs were exposed to (a) oxygen and (b) argon, both under soft white light. (n.d.).
  • Revisiting the Challenges in Fabricating Uniform Coatings with Polyfunctional Molecules on High Surface Energy Materials. (n.d.). MDPI. Retrieved February 9, 2026.
  • Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. (n.d.). Langmuir. Retrieved February 9, 2026.
  • Schematic representation of nucleophilic substitution reactions on bromine terminated monolayers on glass substrates and Si ATR crystals. (n.d.).
  • Self-Assembled Monolayers. (2019). Qd-uki.co.uk.
  • Structural characterization of aldehyde-terminated self-assembled monolayers. (2007). PubMed.
  • Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. (n.d.). ScienceDirect. Retrieved February 9, 2026.
  • Note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. (n.d.).
  • Wettabilities of Self-Assembled Monolayers Generated from CF3-Terminated Alkanethiols on Gold. (n.d.). Dr. Lee Group - University of Houston. Retrieved February 9, 2026.
  • Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold. (2013). Semantic Scholar.
  • Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs. (2021). Refubium - Freie Universität Berlin.
  • Detection of self-assembled monolayers (SAMs) using contact angle measurements. (n.d.). DataPhysics Instruments. Retrieved February 9, 2026.
  • Design of bifunctional molecules to accelerate post-translational modifications: achievements and challenges. (2024). PubMed.
  • Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers. (2016). PubMed Central.
  • Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs. (2021). Refubium - Freie Universität Berlin.
  • Surface-grafting polymers: from chemistry to organic electronics. (n.d.). RSC Publishing. Retrieved February 9, 2026.
  • Surface modification and functionalization through the self-assembled monolayer and graft polymeriz
  • This compound. (n.d.). Chemsrc. Retrieved February 9, 2026.

Sources

Technical Support Center: 1-Bromo-11-fluoroundecane Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BFU-11-STAB Status: Open Priority: High (Reagent Integrity Critical) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary: The Molecule at a Glance

1-Bromo-11-fluoroundecane (


) is a bifunctional linker widely used in the synthesis of fluorinated liquid crystals, self-assembled monolayers (SAMs), and pharmaceutical intermediates.[1]

Its utility relies on the differential reactivity of its two termini:

  • The "Handle" (C-Br): A reactive primary alkyl bromide intended for nucleophilic substitution (

    
    ) or metallation (Grignard/Lithiation).[1] This is the unstable  end.
    
  • The "Payload" (C-F): A chemically robust fluorinated tail that generally survives standard reaction conditions.[1]

Crucial Warning: The primary failure mode for this reagent is not the degradation of the fluorinated end, but the premature loss of the bromine "handle" via photolytic cleavage or elimination (


) .

Module 1: The Stability Profile (The "Why")

To prevent degradation, you must understand the mechanisms driving it. The C-Br bond energy (


) is significantly lower than the C-F bond (

), making it the "weak link."
Degradation Pathways Map

The following diagram illustrates the three primary fates of your reagent. Your goal is to force the Green Path (


) and block the Red Paths  (Radical/Elimination).

DegradationPathways Start This compound (Reagent) Radical Alkyl Radical (R• + Br•) Start->Radical UV Light / Heat (Homolytic Cleavage) Alkene 11-Fluoro-1-undecene (Elimination Product) Start->Alkene Strong Base + Heat (E2 Mechanism) Product Target Product (Substitution) Start->Product Nucleophile + Polar Aprotic Solvent (SN2 Mechanism) Dimer Wurtz Dimer (R-R Coupling) Radical->Dimer Coupling Oxidation Peroxides/Alcohols (Yellowing) Radical->Oxidation O2 Exposure

Figure 1: Mechanistic pathways for this compound.[1] Red paths indicate irreversible degradation.[1]

Module 2: Storage & Handling Protocol

Issue: Users often report the clear liquid turning yellow or brown upon storage. Cause: Photochemical generation of bromine radicals (


), which oxidize the alkyl chain or recombine to form 

(color source).
The "Amber & Argon" Standard

Follow this strict protocol to maintain >98% purity.

ParameterSpecificationScientific Rationale
Container Amber Glass or Aluminum Foil wrapBlocks UV radiation (200-400 nm) that excites the

transition in the C-Br bond, causing homolytic cleavage.[1]
Atmosphere Argon or Nitrogen (Backfilled)Displaces oxygen.[1] Alkyl radicals (

) formed by stray light react instantly with

to form hydroperoxides, accelerating degradation.[1]
Temperature 2°C to 8°C (Refrigerated)Slows thermal elimination kinetics.[1] Avoid freezing if possible to prevent water condensation cycles upon thawing.[1]
Stabilizers Copper Wire (Optional)Copper acts as a radical scavenger.[1] Add a small strand of clean Cu wire if storing for >6 months.[1]

Module 3: Troubleshooting Active Reactions

Scenario A: "I'm seeing an alkene peak in my NMR."

Diagnosis: You are triggering E2 Elimination .[1] Mechanism: The base is deprotonating the


-carbon (C2) rather than attacking the 

-carbon (C1).

Corrective Actions:

  • Lower the Temperature: Elimination is entropically favored (creates 2 molecules from 1).[1] Substitution is enthalpically driven.[1] Reducing temperature from reflux to

    
     (or room temp) often shifts the ratio toward substitution (
    
    
    
    ).[1]
  • Change the Base:

    • Avoid: Bulky, strong bases (e.g.,

      
      -BuOK, LDA).[1] These cannot access the electrophilic carbon due to sterics and will act as bases instead.
      
    • Use: Non-nucleophilic organic bases (e.g., DIPEA, TEA) or weak inorganic bases (

      
      , 
      
      
      
      ) if compatible with your nucleophile.[1]
  • Solvent Switch: If using ethanol/methanol, switch to Acetonitrile , DMF , or DMSO .[1] Polar aprotic solvents solvate the cation but leave the nucleophile "naked" and more reactive for

    
    , allowing you to run the reaction at lower temperatures.
    
Scenario B: "My Grignard formation failed or formed a sludge."

Diagnosis: Wurtz Coupling (Dimerization).[1] Mechanism: The formed Grignard reagent (


) attacks the remaining unreacted alkyl bromide (

) to form

(a C22 difluoro-alkane).[1]

Corrective Actions:

  • Dilution is Key: Do not mix all reagents at once. Add the this compound dropwise to the magnesium turnings in THF. This keeps the concentration of

    
     low relative to 
    
    
    
    , statistically favoring reaction with
    
    
    over reaction with
    
    
    .
  • Magnesium Activation: The long alkyl chain can passivate the Mg surface.

    • Protocol: Dry stir Mg turnings under Argon for 20 mins. Add a crystal of Iodine (

      
      )  and heat until purple vapor disappears before adding the bromide.
      
  • Temperature Control: Initiate the Grignard at room temperature or slight reflux, then cool down to

    
     for the remainder of the addition. Wurtz coupling has a higher activation energy than Grignard formation.[1]
    
Decision Tree: Optimizing Reaction Conditions

OptimizationTree Q1 What is the Target Reaction? Sub Nucleophilic Substitution (SN2) Q1->Sub Grig Grignard Formation Q1->Grig Q2 Is the Nucleophile Basic? (e.g., Alkoxide, Amide) Sub->Q2 Q3 Is Dimerization Observed? Grig->Q3 Action1 High Risk of Elimination! Use Polar Aprotic Solvent (DMF) Keep Temp < 60°C Q2->Action1 Yes Action2 Standard SN2 Conditions Acetonitrile/Acetone Reflux OK Q2->Action2 No Action3 Use High Dilution Slow Addition (Dropwise) Cooler Temp Q3->Action3 Yes (Wurtz Coupling)

Figure 2: Decision logic for minimizing side reactions.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I distill this compound to purify it? A: Yes, but with extreme caution. The high boiling point (


 at reduced pressure) puts it in the danger zone for thermal elimination (

loss).
  • Recommendation: Use High Vacuum (<1 mmHg) to keep the bath temperature below

    
    . If the liquid turns brown during distillation, stop immediately; 
    
    
    
    is being liberated and catalyzing further decomposition.

Q: Is the fluorine atom stable to Lewis Acids? A: Generally, yes. However, strong Lewis acids like


 or 

can strip the fluorine (defluorination) or cause halogen exchange. If you need to perform Friedel-Crafts chemistry, use milder catalysts like

or ensure the C-F bond is spatially distant from the reaction center (which it is, by 11 carbons).

Q: Why is my yield lower than with 1-Bromobutane? A: The "Long Chain Effect." Long alkyl chains (C11) have significant hydrophobic character.[1] In polar solvents (like DMSO/Water mixtures), the molecule may form micelle-like aggregates, shielding the C-Br bond from the nucleophile.

  • Fix: Ensure homogeneity. Use co-solvent systems (e.g., THF/DMF) to fully dissolve the alkyl chain and break up aggregates.

References

  • PubChem. (2025).[1] 1-Bromoundecane Compound Summary. National Center for Biotechnology Information.[1] Link (Proxy for C11-halide properties).[1]

  • Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat.[1][2] Link

  • BenchChem. (2025).[1][3][4] Application Notes for Grignard Reagent Formation from Long-Chain Halides. Link[1]

  • Chemistry LibreTexts. (2023). Nucleophilic Substitution vs. Elimination. Link

  • Sigma-Aldrich. (2025).[1] 11-Bromo-1-undecene Safety Data Sheet. Link (Reference for handling long-chain bromo-alkenes).[1]

Sources

Validation & Comparative

A Tale of Two Halogens: A Comparative Guide to the Reactivity of C-Br vs. C-F Bonds in 1-Bromo-11-fluoroundecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, the selective functionalization of molecules is paramount. Bifunctional compounds, such as 1-bromo-11-fluoroundecane, offer a unique opportunity to explore differential reactivity, enabling the stepwise introduction of various moieties. This guide provides an in-depth comparison of the reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds within this long-chain haloalkane, supported by fundamental principles and experimental data. Our aim is to equip researchers with the knowledge to strategically manipulate these bonds for the synthesis of complex molecular architectures.

The Dichotomy of Halogen Reactivity: A Fundamental Overview

The chemical behavior of the C-Br and C-F bonds is governed by a combination of factors, primarily bond strength, bond polarity, and the leaving group ability of the halide anion. While both are halogens, their distinct properties lead to a significant disparity in their reactivity profiles.

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[1] In contrast, the C-Br bond is considerably weaker, with a BDE of approximately 70 kcal/mol for a primary alkyl bromide. This substantial difference in bond strength is a primary determinant of their reactivity, with the weaker C-Br bond being more susceptible to cleavage.

Furthermore, the high electronegativity of fluorine (4.0) compared to bromine (2.96) results in a more polar C-F bond. This creates a more electrophilic carbon center in the C-F bond compared to the C-Br bond. However, this increased polarity does not translate to higher reactivity in many common reactions. The overwhelming strength of the C-F bond and the poor leaving group ability of the fluoride ion (F-) render it significantly less reactive than the C-Br bond in nucleophilic substitution and organometallic reactions.[2][3][4] Bromide (Br-), being a larger and more polarizable ion, is a much better leaving group.[2]

This interplay of bond strength and leaving group ability dictates that the C-Br bond in this compound will be the primary site of reaction under most standard conditions, allowing for the selective functionalization of the bromine-bearing carbon.

Quantitative Comparison of C-Br and C-F Bond Properties

For a clearer understanding, the following table summarizes the key physicochemical properties of the C-Br and C-F bonds:

PropertyC-Br BondC-F BondRationale for Reactivity Difference
Average Bond Dissociation Energy (BDE) ~290 kJ/mol (~70 kcal/mol)[3]~485 kJ/mol (~116 kcal/mol)[1][5]The significantly lower BDE of the C-Br bond makes it more susceptible to cleavage.
Bond Length ~1.94 Å~1.35 Å[5]The shorter C-F bond is indicative of a stronger bond.
Electronegativity of Halogen 2.964.0[1]The higher electronegativity of fluorine leads to a more polar bond.
Leaving Group Ability Good (pKa of HBr ≈ -9)Poor (pKa of HF ≈ 3.2)The conjugate acid of a good leaving group is a strong acid. HBr is a much stronger acid than HF, making Br- a better leaving group.

Experimental Evidence: Selective Functionalization of this compound

The differential reactivity of the C-Br and C-F bonds can be effectively demonstrated through two common classes of organic reactions: nucleophilic substitution and Grignard reagent formation.

Nucleophilic Substitution: The Preferential Displacement of Bromide

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide range of functional groups. In the case of this compound, a nucleophile will selectively attack the carbon attached to the bromine.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Br(CH2)11F Br-(CH2)11-F Nu(CH2)11F Nu-(CH2)11-F Br(CH2)11F->Nu(CH2)11F SN2 Reaction Nu Nu⁻ Br- Br⁻

Caption: SN2 reaction on this compound.

Experimental Protocol: Synthesis of 11-Fluoroundecyl Azide

This protocol details the selective substitution of the bromide with an azide nucleophile, a versatile functional group for further transformations via click chemistry or reduction to an amine.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 11-fluoroundecyl azide.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Outcome:

The reaction will yield 11-fluoroundecyl azide, with the C-F bond remaining intact. This selectivity is a direct consequence of the superior leaving group ability of bromide compared to fluoride.

Grignard Reagent Formation: The Unreactive C-F Bond

The formation of Grignard reagents is a powerful tool for carbon-carbon bond formation. This reaction involves the insertion of magnesium metal into a carbon-halogen bond. The vast difference in the strength of the C-Br and C-F bonds makes the selective formation of the Grignard reagent at the C-Br terminus highly efficient. The C-F bond is notoriously unreactive towards magnesium under standard conditions due to its high bond dissociation energy.[6]

Reaction Workflow:

G A This compound Br-(CH2)11-F C Grignard Reagent BrMg-(CH2)11-F A->C Reaction B Magnesium turnings (Mg) in dry Ether/THF F Carboxylic Acid HOOC-(CH2)11-F C->F Quenching D Electrophile (e.g., CO2) E Acidic Workup (H3O+)

Caption: Selective Grignard reagent formation and reaction.

Experimental Protocol: Synthesis of 12-Fluorododecanoic Acid

This protocol illustrates the selective formation of a Grignard reagent from this compound and its subsequent reaction with carbon dioxide to form a carboxylic acid.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet.

  • Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine.

  • Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium.

  • Allow the flask to cool and add a small amount of anhydrous diethyl ether or THF.

  • Dissolve this compound (1.0 eq) in anhydrous ether/THF in the dropping funnel.

  • Add a small portion of the haloalkane solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining haloalkane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Cautiously add crushed dry ice to the Grignard reagent solution.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude 12-fluorododecanoic acid.

  • Recrystallize or purify by column chromatography as needed.

Expected Outcome:

The Grignard reagent will form exclusively at the C-Br bond, and subsequent carboxylation will yield 12-fluorododecanoic acid. The C-F bond will remain unreacted, showcasing its inertness under these conditions.

Conclusion: Harnessing Differential Reactivity for Synthetic Advantage

The significant disparity in the reactivity of the C-Br and C-F bonds in this compound provides a powerful synthetic handle for researchers. The C-Br bond's lower bond dissociation energy and the excellent leaving group ability of bromide make it the prime target for nucleophilic substitution and organometallic reactions. In contrast, the robust nature of the C-F bond ensures its stability under a wide range of reaction conditions. This predictable and selective reactivity allows for the precise and controlled elaboration of the undecane chain, making this compound a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Filo. (2025, June 11). What is the correct order of reactivity for reactions involving..
  • Alfa Chemistry. Carbon-Fluorine Bond.
  • Pearson. (n.d.). The dissociation energy of a carbon-bromine bond is typically.
  • Innovation.world. The Carbon-Fluorine Bond: The Source Of PFAS Stability.
  • Wikipedia. Carbon–fluorine bond.
  • Chemistry LibreTexts. (2025, April 3). Bond Energies.
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Chemistry LibreTexts. (2023, January 22).
  • Chemguide.
  • Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents.
  • University of Wisconsin-Madison, Department of Chemistry.

Sources

Comparative Guide: 1-Bromo-11-fluoroundecane vs. 1,11-Dibromoundecane in Surface Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise engineering of Self-Assembled Monolayers (SAMs), the choice between 1-Bromo-11-fluoroundecane and 1,11-Dibromoundecane represents a fundamental decision between surface termination and surface reactivity .

  • 1,11-Dibromoundecane is the "Scaffold." It is a bifunctional linker used to generate reactive surfaces (typically bromine-terminated) that serve as intermediate anchors for post-functionalization via nucleophilic substitution or "Click" chemistry.

  • This compound is the "Probe." It is a monofunctional precursor used to generate surfaces with specific physicochemical properties—namely, a terminal monofluorine moiety (

    
    ). Unlike perfluorinated chains (
    
    
    
    ), this specific termination creates a strong, oriented surface dipole used to study wetting phenomena, work function modulation, and electrostatic surface interactions.
Molecular Architecture & Physicochemical Basis

The functional utility of these molecules is dictated by their symmetry and terminal electronegativity.

FeatureThis compound 1,11-Dibromoundecane
Structure


Symmetry Asymmetric (Head-to-Tail distinct)Symmetric (Bifunctional)
Terminal Dipole Strong

dipole (

D)
Moderate

dipole (

D)
Bond Length

:

Å (Short, Strong)

:

Å (Long, Weak)
Primary Role Terminal Capping: Creates a defined physical interface.[1][2]Linker/Anchor: Creates a reactive chemical interface.
The Dipole Factor
  • The Fluorine "Anomaly": A common misconception is that all fluorine-containing surfaces are superhydrophobic. While perfluorinated chains (

    
    ) are, a monofluorinated terminus  (
    
    
    
    ) presents a dense array of aligned dipoles at the surface. This can actually increase wettability toward polar liquids compared to methyl-terminated surfaces due to dipole-dipole interactions with the solvent.
  • The Bromine "Target": The

    
     bond is highly polarizable and weak (
    
    
    
    kJ/mol vs
    
    
    kJ/mol for
    
    
    ). This makes the bromine-terminated surface a "loaded spring," ready to eject the bromide ion upon attack by a nucleophile (e.g., azide, amine, or thiol).
Experimental Workflow: From Precursor to Surface

Both molecules are alkyl halides, not thiols or silanes. To be used on Gold (Au) or Silicon (Si) surfaces, they typically undergo chemical conversion.

Workflow Diagram: Surface Activation & Assembly

SAM_Workflow cluster_0 Precursors (Alkyl Halides) cluster_1 Functionalization (Solution Phase) cluster_2 Surface Assembly (Solid Phase) BrF This compound (Asymmetric) Thiourea Thiourea / Reflux BrF->Thiourea BrBr 1,11-Dibromoundecane (Symmetric) BrBr->Thiourea Hydrolysis Hydrolysis (NaOH) Thiourea->Hydrolysis Thiol_F 11-Fluoro-1-undecanethiol (Probe Thiol) Hydrolysis->Thiol_F Thiol_Br 11-Bromo-1-undecanethiol (Linker Thiol) Hydrolysis->Thiol_Br Controlled Stoichiometry Au Gold (Au) Substrate Thiol_F->Au Self-Assembly Thiol_Br->Au Self-Assembly SAM_F Dipolar Surface (-CH2F Terminus) Au->SAM_F SAM_Br Reactive Surface (-CH2Br Terminus) Au->SAM_Br Click Nucleophilic Attack (Azide/Amine) SAM_Br->Click Post-Functionalization Final Bio-Conjugated Surface Click->Final

Caption: Workflow converting alkyl halide precursors into active surface architectures. Note the divergence: the Fluorinated path ends at the SAM, while the Brominated path is an intermediate step.

Protocol: Synthesis of Thiol Precursors

Direct adsorption of alkyl bromides on gold is slow and unstable. Conversion to thiol is the standard protocol.

  • Reagent: 1 eq. Alkyl Bromide (F- or Br- terminated).

  • Nucleophile: 1.1 eq. Thiourea (in Ethanol).

  • Reflux: 12–24 hours (Forms the isothiouronium salt).

  • Hydrolysis: Add aqueous NaOH (reflux 2 hours).

  • Extraction: Acidify with HCl, extract with hexanes.

    • Critical Note for 1,11-Dibromoundecane: To obtain the mono-thiol (11-bromo-1-undecanethiol), you must use a large excess of the dibromide (3-5 eq.) relative to thiourea to prevent the formation of the dithiol.

Surface Properties & Performance Data

Once assembled on a surface (typically Gold via thiol linkage), the two molecules exhibit drastically different behaviors.

Wetting & Contact Angle Comparison

The contact angle (


) with water is the primary metric for surface energy.
Surface TypeTerminal Group

(Advancing)
Surface Character
Methyl Control


Hydrophobic, Non-polar.
Perfluoro Control


Superhydrophobic, Lipophobic.
1-Bromo-11-fluoro...


*
Dipolar Hydrophobic.
1,11-Dibromo...


Reactive / Polarizable.

*Note: The


 surface is often MORE wettable than a 

surface despite fluorine's hydrophobicity. This is due to the strong dipole moment of the terminal C-F bond interacting with the water dipole, a phenomenon known as the "odd-even" or "dipole-orientation" effect.
Reactivity Profile (Nucleophilic Substitution)

This is the decisive factor for drug development applications involving surface conjugation.

  • 
     Surface (Inert):  The 
    
    
    
    bond is chemically robust. It resists nucleophilic attack under standard biological conditions (
    
    
    ,
    
    
    ). It is used when a passivating layer is required that still possesses a unique electrostatic signature.
  • 
     Surface (Active):  The 
    
    
    
    bond is a "good leaving group."
    • Experiment: Immersion of

      
       SAM in 
      
      
      
      
      
      (Sodium Azide) in DMF for 24 hours.
    • Result: Quantitative conversion to

      
       (Azide surface).
      
    • Application: The resulting azide surface is "Click-ready" for attaching alkyne-modified drugs or proteins via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

Advanced Characterization: How to Validate

When publishing, you must prove which molecule is on your surface.

X-Ray Photoelectron Spectroscopy (XPS)

XPS provides the definitive "fingerprint" for these surfaces.

  • This compound SAM:

    • F 1s Peak: Distinct emission at ~689 eV .

    • Br 3d Peak: Absent (assuming the Br anchor is bound to Au as a thiolate, the C-Br bond is cleaved during synthesis). If direct alkylation was used, Br signal would be at the interface, attenuated by the carbon chain.

  • 1,11-Dibromoundecane SAM (Bromine Terminated):

    • Br 3d Peak: Distinct doublet at ~70.5 eV (terminal bromine).

    • F 1s Peak: Absent.

    • Validation: Upon reaction with azide, the Br 3d peak disappears, and an N 1s peak appears at ~400 eV.

References
  • Preparation of Fluorinated SAMs

    • Graupe, M., et al. "Terminally perfluorinated self-assembled monolayers derived from alkanethiols on gold." Journal of Fluorine Chemistry, 1993.
    • (General Reference for F-SAM synthesis).

  • Reactivity of Bromine-Terminated SAMs

    • Fryxell, G. E., et al. "Nucleophilic Displacements in Mixed Self-Assembled Monolayers." Langmuir, 1996.
  • Dipole Effects in Monofluorinated Surfaces

    • Colorado, R., & Lee, T. R.
  • Synthesis of Omega-Bromoalkanethiols

    • Troughton, E. B., et al. "Monolayer films prepared by the spontaneous self-assembly of symmetrical and unsymmetrical dialkyl sulfides." Langmuir, 1988.
  • General Surface Properties (Data Reference)

    • Laibinis, P. E., et al. "Comparison of the structures and wetting properties of self-assembled monolayers of n-alkanethiols on the coinage metal surfaces, copper, silver, and gold." Journal of the American Chemical Society, 1991.

Sources

Technical Guide: Asymmetrically vs. Symmetrically Functionalized Alkanes in Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-precision molecular engineering—specifically within Targeted Protein Degradation (TPD) and Surface Chemistry —the choice between symmetrically functionalized alkanes (


-homobifunctional) and asymmetrically functionalized alkanes (

-heterobifunctional) is a determinant of experimental success.[1]

While symmetric alkanes (e.g., 1,6-hexanediol, 1,8-octanedithiol) offer synthetic accessibility and low cost, they suffer from stochastic reactivity when linking distinct molecular entities.[1] Asymmetrically functionalized alkanes (e.g., 6-bromohexan-1-ol, NHS-PEG-Maleimide), despite higher upfront synthesis costs, provide chemoselective orthogonality .[1] This guide analyzes the mechanistic advantages of asymmetric scaffolds, supported by experimental protocols and comparative data.

The Orthogonality Advantage: Mechanistic Comparison

The core advantage of asymmetric alkanes is sequential chemoselectivity . When connecting Molecule A to Molecule B, a symmetric linker (


) relies on statistical probability, often resulting in homodimers (

).[1] An asymmetric linker (

) allows for a controlled, two-step conjugation.[1]
Logical Flow: Homobifunctional vs. Heterobifunctional[1][2][3][4]

The following diagram illustrates the "Mixture Problem" inherent in symmetric linkers versus the "Stepwise Precision" of asymmetric ones.

LinkerLogic cluster_0 Symmetric Linker (X-Linker-X) cluster_1 Asymmetric Linker (X-Linker-Y) SymStart Linker: X-----X + Ligand A + Ligand B SymMix Statistical Mixture: A-Linker-A (Dimer) B-Linker-B (Dimer) A-Linker-B (Target) SymStart->SymMix One-Pot Reaction AsymStart Linker: X-----Y Step1 Intermediate: A-Linker-Y AsymStart->Step1 React Group X (Cond. 1) Step2 Final Product: A-Linker-B Step1->Step2 React Group Y (Cond. 2)

Figure 1: Comparative reaction logic. Symmetric linkers yield statistical mixtures requiring difficult purification.[1] Asymmetric linkers enable sequential, high-yield assembly.[1]

Application Deep Dive: PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ligase to a Protein of Interest (POI).[1][2][3] The linker is not merely a bridge; its length and composition dictate the ternary complex stability .[4]

Why Asymmetric Alkanes are Mandatory

Using a symmetric alkyl linker to join a Cereblon ligand (e.g., Thalidomide) and a Kinase inhibitor would require identical functional handles on both ligands, which is chemically rare. Asymmetric alkanes allow the medicinal chemist to install a "Click" handle (alkyne) on one end and an amide coupling handle (NHS ester) on the other.

Key Performance Metrics:

  • Permeability: Asymmetric alkyl chains allow the introduction of rigid motifs (e.g., piperazines) at specific positions to break planarity and improve cell permeability [1].

  • Cooperativity: The orientation of the POI relative to the E3 ligase is fixed by the linker. Asymmetric functionalization allows for "tuning" the exit vector from the ligand, maximizing positive cooperativity [2].

Application Deep Dive: Self-Assembled Monolayers (SAMs)

In surface science, alkanethiols adsorb onto gold surfaces.[5]

  • Symmetric (

    
    ):  Often leads to "looping" where both thiols bind to the surface, or multilayer formation via disulfide bridging.[1]
    
  • Asymmetric (

    
     or 
    
    
    
    ):
    The thiol binds the substrate, while the tail group projects outward.[1] This allows for precise control of surface wettability (hydrophobic vs. hydrophilic) and dipole moments [3].[1]

Comparative Performance Data

The following table summarizes the experimental outcomes of using asymmetric vs. symmetric linkers in a standard bioconjugation workflow (e.g., synthesizing a drug-linker conjugate).

FeatureSymmetric Alkanes (

-Homobifunctional)
Asymmetric Alkanes (

-Heterobifunctional)
Impact on Workflow
Reaction Kinetics Simultaneous (Competing)Sequential (Orthogonal)Asymmetric allows isolation of intermediates.[1]
Theoretical Yield Max 50% (for Heterodimers)>90% (Stepwise)Asymmetric reduces waste of precious ligands.[1]
Purification Difficult (Separating A-A, B-B, A-B)Simplified (Filtration/Wash)Symmetric requires HPLC; Asymmetric often permits precipitation.[1]
Polymerization Risk High (Chain extension)Negligible (Self-terminating)Asymmetric prevents uncontrolled oligomerization.[1]
Surface Orientation Random (Loops vs. Tails)Directed (Head-to-Tail)Critical for sensor sensitivity in SAMs.[1]

Experimental Protocol: Sequential Assembly of a PROTAC

Objective: Synthesize a PROTAC using an asymmetric linker (Azide-PEG-Carboxylic Acid) to join a Warhead (Amine-functionalized) and an E3 Ligand (Alkyne-functionalized).[1]

Materials
  • Linker: 1-Azido-11-undecanoic acid (Asymmetric Alkane derivative).[1]

  • Reagents: HATU, DIPEA, CuSO4, Sodium Ascorbate.

  • Solvents: DMF, DCM.

Workflow Diagram

ProtocolFlow Start Start: Asymmetric Linker (HOOC-Alkane-N3) Step1 Step 1: Amide Coupling (React COOH with Amine-Warhead) Reagents: HATU/DIPEA Start->Step1 Inter Intermediate Isolated: Warhead-Amide-Alkane-N3 Step1->Inter  95% Yield Step2 Step 2: CuAAC 'Click' Reaction (React N3 with Alkyne-E3 Ligand) Reagents: Cu(I) Inter->Step2 Final Final PROTAC: Warhead-Linker-E3 Ligase Step2->Final  Quantitative

Figure 2: Stepwise synthesis protocol enabled by asymmetric functionalization.

Detailed Methodology
  • Step 1: Amide Coupling (The "COOH" end)

    • Dissolve the Amine-functionalized Warhead (1.0 eq) and 1-Azido-11-undecanoic acid (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at RT for 2 hours.

    • Validation: Monitor by LC-MS.[1] The Azide group (

      
      ) remains inert under these conditions (Orthogonality).
      
    • Purification: Extract with EtOAc/Water.[1] The product is the Warhead-Linker-Azide .

  • Step 2: Click Chemistry (The "Azide" end)

    • Dissolve the Warhead-Linker-Azide (1.0 eq) and the Alkyne-functionalized E3 Ligand (1.0 eq) in t-BuOH/H2O (1:1).[1]

    • Add CuSO4 (0.1 eq) and Sodium Ascorbate (0.5 eq). Stir at RT for 4 hours.

    • Mechanism:[6][] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is specific to the azide handle.[1]

    • Result: Formation of the final PROTAC without homodimerization side products.

References

  • Pike, A., et al. "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective."[1] Drug Discovery Today, 2020. Link

  • Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design."[1] Nature Chemical Biology, 2019. Link

  • Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology."[1] Chemical Reviews, 2005. Link[1]

  • Burke, M. D., et al. "A simple and general method for the synthesis of asymmetric linkers." Journal of the American Chemical Society, 2004. Link[1]

Sources

Spectroscopic Validation of 1-Bromo-11-fluoroundecane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Asymmetry Advantage

1-Bromo-11-fluoroundecane (CAS: 463-33-2) represents a critical class of heterobifunctional linkers used extensively in the formation of Self-Assembled Monolayers (SAMs) and as a metabolic probe in medicinal chemistry. Its value lies in its structural asymmetry : the bromine terminus (


) serves as a reactive handle for nucleophilic substitution (e.g., thiolation for gold surfaces), while the fluorine terminus (

) acts as an inert, hydrophobic cap or a sensitive NMR reporter.

The Challenge: Synthesizing or sourcing this molecule often leads to contamination with symmetric byproducts (1,11-dibromoundecane) or hydrolysis products (11-fluoroundecanol). Standard HPLC often fails to resolve these due to similar polarity.

The Solution: This guide provides a definitive spectroscopic validation protocol relying on the unique spin-active properties of the fluorine nucleus (


) and its coupling to hydrogen (

) and carbon (

), offering an orthogonal validation method superior to chromatography alone.

Structural Analysis & Comparative Strategy

To validate this compound, one must prove the simultaneous presence of two distinct termini on the same alkyl chain.

FeatureTarget: this compoundAlternative: 1,11-DibromoundecaneAlternative: 1-Bromo-11-chloroundecane
Symmetry Asymmetric (

)
Symmetric (

effective)
Asymmetric (

)
Leaving Group Br (Reactive), F (Stable)Br (Reactive), Br (Reactive)Br (Reactive), Cl (Poor LG)
NMR Diagnostic

Signal,

Coupling
No

, Simple Triplets
No

, Distinct Chemical Shifts
Primary Use 19F Labeling, Surface PassivationCrosslinkingOrthogonal Substitution

Spectroscopic Validation Protocols

A. NMR: The Coupling Constant Signature

Solvent:


 | Frequency: 400 MHz+

The proton spectrum provides the first line of evidence. Unlike the simple triplet seen in bromo-alkanes, the fluorinated terminus exhibits a characteristic "doublet of triplets" due to the large geminal H-F coupling.[1]

  • 
     3.40 ppm (t, 
    
    
    
    Hz, 2H):
    Corresponds to
    
    
    . This is a standard triplet caused by the adjacent methylene group.
  • 
     4.42 ppm (dt, 
    
    
    
    Hz,
    
    
    Hz, 2H):
    Corresponds to
    
    
    .
    • Interpretation: The signal is split into a doublet by the fluorine atom (spin 1/2) with a massive coupling constant (~47 Hz). Each leg of the doublet is further split into a triplet by the neighboring

      
       group.
      
    • Validation Check: If this signal appears as a simple triplet at ~4.4 ppm, the fluorine is absent (likely an alcohol or chloride impurity).

B. NMR: Heteronuclear Splitting

Solvent:


 | Decoupling: Proton-decoupled

Carbon-13 NMR confirms the carbon skeleton and the direct attachment of fluorine.

  • 
     ~34.1 ppm (s):  Carbon attached to Bromine (
    
    
    
    ). Appears as a singlet.
  • 
     ~84.2 ppm (d, 
    
    
    
    Hz):
    Carbon attached to Fluorine (
    
    
    ).
    • Interpretation: The fluorine nucleus splits the attached carbon signal into a doublet. The coupling constant (

      
       Hz) is diagnostic for a primary alkyl fluoride.
      
  • 
     ~30.5 ppm (d, 
    
    
    
    Hz):
    The beta-carbon (
    
    
    ). The coupling transmits through two bonds.
C. NMR: The Purity "Smoking Gun"

Reference:


 (0 ppm) or 

(-164.9 ppm)

This is the most critical assay for purity.

  • 
     -218.0 ppm (tt, 
    
    
    
    Hz,
    
    
    Hz):
    • Interpretation: A single, clean multiplet indicates a chemically pure fluorinated environment.

    • Impurity Detection: Any secondary peaks (e.g., at -215 ppm or -220 ppm) indicate branched isomers or elimination products (alkenes) formed during synthesis.

Visualization: Validation Logic & Workflow

The following diagrams illustrate the logical flow for validating the compound and differentiating it from common impurities.

Diagram 1: Spectroscopic Decision Tree

ValidationLogic Sample Unknown Sample (Suspected 1-Br-11-F-undecane) H_NMR 1H NMR Analysis Sample->H_NMR Check_44 Check Region 4.4 - 4.5 ppm H_NMR->Check_44 Result_DT Signal: Doublet of Triplets (J ~ 47Hz) Check_44->Result_DT Coupling Observed Result_T Signal: Simple Triplet or Multiplet Check_44->Result_T No F-Coupling F_NMR 19F NMR Analysis Result_DT->F_NMR Conclusion_Fail_1 FAIL: Likely Alcohol or Chloride Result_T->Conclusion_Fail_1 Single_Peak Single Peak @ -218 ppm F_NMR->Single_Peak Multiple_Peaks Multiple Peaks F_NMR->Multiple_Peaks Conclusion_Pass PASS: this compound Single_Peak->Conclusion_Pass Conclusion_Fail_2 FAIL: Isomeric Mixture or HF Elimination Multiple_Peaks->Conclusion_Fail_2

Caption: Logical workflow for confirming the identity of this compound using 1H and 19F NMR coupling constants.

Diagram 2: Synthesis & Purification Flow

SynthesisFlow Start Start: 1,11-Dibromoundecane (Symmetric Precursor) Reaction Nucleophilic Subst. (KF / 18-Crown-6) Start->Reaction 0.8 eq KF Mix Crude Mixture: 1. Target (Br-R-F) 2. Unreacted (Br-R-Br) 3. Over-reacted (F-R-F) Reaction->Mix Purification Column Chromatography (Hexane -> 1% EtOAc) Mix->Purification Validation 19F NMR Check Purification->Validation Fraction Analysis

Caption: Synthesis pathway highlighting the statistical mixture challenge and the necessity of purification monitoring.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Prevent in-situ hydrolysis or solvent effects masking the F-coupling.

  • Solvent Selection: Use anhydrous

    
      (stored over molecular sieves). Traces of acid in aged chloroform can catalyze the elimination of HF from the alkyl chain.
    
  • Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

  • Tube Quality: Use high-throughput NMR tubes (5mm). For

    
     quantification, ensure the tube glass is free of boron/fluorine background (quartz tubes are preferred but standard borosilicate is usually acceptable for simple ID).
    
Protocol B: Purification of this compound

Objective: Separate the target from the symmetric dibromide.

Since the polarity difference between


 and 

is minimal, standard flash chromatography is difficult.
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: 100% n-Hexane (Isocratic).

  • Procedure:

    • Load crude oil (dissolved in minimum hexane).

    • The elution order is typically: 1,11-Difluoroundecane (Fastest)

      
      This compound  (Target) 
      
      
      
      1,11-Dibromoundecane (Slowest).
    • Note: The separation is poor (

      
       differences < 0.05). Collect small fractions.
      
  • Fraction Analysis: Do not rely on TLC (spots overlap). Use GC-MS or

    
     NMR on every 5th fraction. The target fractions will show the specific mass fragments 
    
    
    
    252 and 254 (molecular ion) and the characteristic
    
    
    33 (
    
    
    ) loss.

Comparative Data Summary

The following table serves as a quick reference for identifying the target against its most common analogs.

ParameterThis compound 1,11-Dibromoundecane 11-Fluoroundecanol
Molecular Weight 253.19 g/mol 314.10 g/mol 190.29 g/mol
1H NMR (Terminal 1) 3.40 ppm (t) [Br-CH2]3.40 ppm (t) [Br-CH2]3.64 ppm (t) [HO-CH2]
1H NMR (Terminal 2) 4.42 ppm (dt) [F-CH2]3.40 ppm (t) [Br-CH2]4.42 ppm (dt) [F-CH2]
13C NMR (Terminal 1) 34.1 ppm (s)34.1 ppm (s)63.0 ppm (s)
13C NMR (Terminal 2) 84.2 ppm (d) 34.1 ppm (s)84.2 ppm (d)
19F NMR -218 ppm (tt) Silent -218 ppm (tt)
Physical State Colorless LiquidLow melting solid/liquidViscous Liquid

References

  • National Institute of Standards and Technology (NIST). 1,11-Dibromoundecane Mass Spectrum and physical properties. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. 1-Bromoundecane Compound Summary (Analogous alkyl bromide data). National Library of Medicine. Available at: [Link]

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Authoritative text on F-H and F-C coupling constants).
  • University of California, Santa Barbara (UCSB). 19F NMR Chemical Shifts and Coupling Constants. UCSB NMR Facility Guidelines. Available at: [Link] (General reference for alkyl fluoride shifts).

  • Beilstein Journal of Organic Chemistry. Synthesis of multi-halogenated alkenes (Demonstrating reactivity of mixed halo-alkanes). Available at: [Link]

Disclaimer: Spectral values provided are based on standard increments for primary alkyl halides and homologous series data. Always verify with an internal standard.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-Bromo-11-fluoroundecane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic building block is paramount to the success of subsequent applications. This guide provides an in-depth technical comparison of analytical techniques for assessing the purity of synthesized 1-Bromo-11-fluoroundecane, a versatile bifunctional molecule. We will delve into the causality behind experimental choices, ensuring a self-validating system for purity determination.

The Synthetic Landscape: Understanding Potential Impurities

A common and practical synthetic route to this compound involves the nucleophilic substitution of the hydroxyl group in 11-bromo-1-undecanol with a fluoride source. A typical fluorinating agent for this transformation is diethylaminosulfur trifluoride (DAST) or a similar reagent.

Given this synthetic pathway, a vigilant analysis for potential impurities is crucial. These may include:

  • Unreacted Starting Material: 11-bromo-1-undecanol.

  • Byproducts of Elimination: 11-bromo-1-undecene, arising from the dehydration of the starting alcohol.[1]

  • Solvent and Reagent Residues: Residual solvents used in the reaction and/or purification (e.g., dichloromethane, diethyl ether) and remnants of the fluorinating agent.

  • Over-bromination products: While less likely if the starting material is pure, di-brominated species could be present.

A thorough purity assessment must be able to detect and quantify these potential contaminants.

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique, or a combination thereof, is critical for a comprehensive purity profile. We will now compare the utility of several key methods for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. For this compound, a multi-nuclear approach is essential.

The causality behind employing ¹H, ¹³C, and ¹⁹F NMR lies in the unique information each nucleus provides. ¹H NMR gives a detailed map of the proton environments, ¹³C NMR probes the carbon skeleton, and ¹⁹F NMR is exquisitely sensitive to the fluorine environment, offering a clean window for detecting fluorine-containing impurities.

Trustworthiness through a Self-Validating System: The combination of these three NMR experiments provides a cross-validation of the molecule's structure and purity. The integration of signals in ¹H and ¹⁹F NMR can be used for quantitative analysis, while the chemical shifts in all three spectra are highly sensitive to the local electronic environment, making them excellent for identifying impurities.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For quantitative ¹⁹F NMR, a known amount of a fluorine-containing internal standard can be added.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Key parameters: 32 scans, relaxation delay of 5 seconds (for quantitative accuracy), spectral width of -2 to 10 ppm.

    • Expected Signals:

      • A triplet at ~3.40 ppm (2H, -CH₂Br).

      • A triplet of triplets at ~4.45 ppm (2H, -CH₂F), with coupling to both the adjacent protons and the fluorine atom.

      • A multiplet at ~1.85 ppm (2H, -CH₂CH₂Br).

      • A multiplet at ~1.70 ppm (2H, -CH₂CH₂F).

      • A broad multiplet between 1.20-1.45 ppm (14H, the remaining methylene protons).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Key parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 0 to 150 ppm.

    • Expected Signals:

      • A doublet at ~84 ppm (¹JCF ≈ 165 Hz, -CH₂F).

      • A signal at ~34 ppm (-CH₂Br).

      • Signals for the other methylene carbons between 25-33 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Key parameters: 128 scans, relaxation delay of 5 seconds, spectral width of -100 to -250 ppm.

    • Expected Signal: A triplet at approximately -218 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Synthesized This compound NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR 400 MHz Spectrometer C13_NMR ¹³C NMR NMR_Tube->C13_NMR Proton Decoupled F19_NMR ¹⁹F NMR NMR_Tube->F19_NMR Proton Decoupled Structure Structural Verification H1_NMR->Structure Purity Purity Assessment H1_NMR->Purity Integration Impurities Impurity Identification H1_NMR->Impurities Chemical Shift C13_NMR->Structure C13_NMR->Impurities Chemical Shift F19_NMR->Structure F19_NMR->Purity Integration F19_NMR->Impurities Chemical Shift

Caption: Workflow for NMR-based purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.

The rationale for using GC-MS is its excellent ability to separate the target compound from volatile impurities, such as residual solvents and the elimination byproduct (11-bromo-1-undecene). The mass spectrometer provides definitive identification of these separated components.

Trustworthiness through a Self-Validating System: The retention time in the gas chromatogram provides a reproducible characteristic for the pure compound, while the mass spectrum serves as a molecular fingerprint, confirming the identity and revealing the presence of co-eluting impurities if their mass spectra differ.

  • Sample Preparation: Prepare a dilute solution of the synthesized product (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating long-chain alkyl halides.

    • Injection: 1 µL split injection (split ratio 50:1).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Expected Results: The pure this compound will show a single major peak at a specific retention time. The mass spectrum will exhibit characteristic isotopic patterns for bromine (M and M+2 peaks of nearly equal intensity) and fragmentation patterns corresponding to the loss of Br, F, and alkyl fragments. Impurities will appear as separate peaks with their own characteristic retention times and mass spectra.

GCMS_Workflow cluster_prep Sample Preparation cluster_separation Gas Chromatography cluster_detection Mass Spectrometry cluster_analysis Data Analysis Sample Synthesized Product GC_Vial Prepare Dilute Solution Sample->GC_Vial Solvent Dichloromethane Solvent->GC_Vial Injector Injector (250°C) GC_Vial->Injector Column Capillary Column Injector->Column Oven Temperature Program IonSource EI Ion Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram MassSpectrum Mass Spectrum (Fragmentation) Detector->MassSpectrum

Caption: Workflow for GC-MS based purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

While not a primary technique for quantitative purity analysis of this compound, FTIR is an excellent first-pass method to confirm the successful conversion of the hydroxyl group of the starting material into the carbon-fluorine bond of the product. The disappearance of the broad O-H stretch and the appearance of the C-F stretch are key indicators of a successful reaction.

Trustworthiness through a Self-Validating System: The presence of the characteristic C-Br and C-F stretching vibrations, coupled with the absence of the O-H stretch from the starting material, provides a quick and reliable confirmation of the desired functional groups.

  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • C-H stretching: 2850-2960 cm⁻¹ (strong).

    • C-F stretching: 1050-1150 cm⁻¹ (strong).

    • C-Br stretching: 500-600 cm⁻¹ (medium to strong).

    • Absence of O-H stretching: No broad absorption around 3200-3600 cm⁻¹ should be observed, indicating the absence of the starting alcohol.

Comparison of Analytical Techniques

TechniquePrimary UseInformation ProvidedSensitivityThroughputKey AdvantageLimitation
¹H, ¹³C, ¹⁹F NMR Structural elucidation and quantitative purity assessmentDetailed molecular structure, identification and quantification of impurities.ModerateLowProvides unambiguous structural information.Less sensitive than GC-MS for trace impurities.
GC-MS Separation and identification of volatile componentsRetention time, molecular weight, and fragmentation patterns.HighHighExcellent for detecting volatile impurities.Not suitable for non-volatile impurities.
FTIR Functional group analysisPresence or absence of key functional groups.LowVery HighRapid and non-destructive.Not quantitative and provides limited structural information.

Alternative Compounds

For applications such as surface modification and as linkers in drug discovery, several alternatives to this compound exist. The choice of alternative often depends on the desired surface energy, reactivity of the terminal groups, and the specific synthetic strategy.

Alternative CompoundKey FeaturesPotential Applications
1,11-Dibromoundecane Two reactive bromide groups for bifunctional linking.Cross-linking applications, synthesis of symmetrical molecules.
11-Bromo-1-undecene A terminal alkene for further functionalization via addition reactions.Polymer synthesis, click chemistry.[1]
11-Mercapto-1-undecanol Thiol group for strong interaction with gold surfaces.Self-assembled monolayers (SAMs) on gold.

The analytical techniques described in this guide are equally applicable to the purity assessment of these alternative compounds, with appropriate adjustments to the expected spectral data.

Conclusion

A multi-technique approach is the most robust strategy for assessing the purity of synthesized this compound. NMR spectroscopy provides the most comprehensive structural and quantitative information. GC-MS offers high sensitivity for volatile impurities, and FTIR is a rapid method for confirming the presence of the desired functional groups and the absence of the starting material. By understanding the potential impurities from the synthetic route and applying these analytical techniques with a clear rationale, researchers can ensure the quality and reliability of their materials for downstream applications.

References

  • PubChem. (n.d.). 11-Bromo-1-undecene. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-bromo-11-oxoundecane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Filo. (2025, November 27). spectra of nmr 1 bromo 1 fluoroethane. Retrieved from [Link]

  • NIST. (n.d.). Pentane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSrc. (2025, August 26). This compound. Retrieved from [Link]

Sources

Comparative Guide: Mechanistic Validation of Long-Chain Bifunctional Alkanes in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Entropic Challenge

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a thermodynamic determinant of the ternary complex stability (POI-Linker-E3). Long-chain bifunctional alkanes (


) are frequently employed to span the distance between the E3 ligase and the Protein of Interest (POI).

However, these chains introduce significant entropic penalties .[1] The core mechanistic challenge is distinguishing between productive intermolecular conjugation and non-productive intramolecular cyclization/folding .[1] Traditional end-point analysis often fails to detect transient folded intermediates that sequester reactive termini, leading to "silent" yield losses and poor degradation profiles.[1]

This guide compares the industry-standard Static End-Point Characterization against the advanced Real-Time Kinetic Profiling (RTKP) workflow.[1] We validate why RTKP—integrating In-Situ IR and Kinetic Isotope Effects (KIE)—is the superior methodology for validating linker mechanisms.[1]

Comparative Analysis: Static vs. Dynamic Validation

The following table contrasts the traditional "aliquot-and-analyze" approach with the recommended Real-Time Kinetic Profiling (RTKP) system.

FeatureMethod A: Static End-Point Analysis (Alternative)Method B: Real-Time Kinetic Profiling (Recommended)
Primary Technique HPLC/MS & 1H NMR of quenched aliquots.[1]In-Situ FTIR (ReactIR) + Deuterium KIE.
Temporal Resolution Low (Minutes/Hours). Snapshots only.High (Seconds). Continuous video-like data.[1]
Intermediate Detection Missed. Transient folded states or reactive intermediates (e.g., diazo species) often decompose before analysis.[1]Captured. Detects short-lived intermediates and induction periods caused by linker folding.[1]
Mechanistic Insight Yield-based. Tells you what happened, but not how.Rate-based.[1] Distinguishes rate-limiting steps (chemical activation vs. conformational diffusion).[1]
Data Integrity Prone to quenching artifacts and air oxidation during sampling.[1]Non-invasive; data collected under reaction conditions (temp/pressure).[1]
Suitability for PROTACs Low.[1][2] Cannot distinguish between intermolecular oligomers and intramolecular cycles easily without complex purification.[1]High. Kinetic order analysis confirms mechanism (uni- vs. bimolecular) in real-time.[1]

Scientific Foundation: The RTKP Workflow

To validate the reaction mechanism of a long-chain bifunctional alkane (e.g., attaching a linker to a warhead), one must prove that the reaction kinetics are driven by chemical activation and not limited by the diffusion of a folded chain.

Pillar 1: In-Situ Kinetic Monitoring (ReactIR)

Causality: Long alkyl chains in solution rapidly sample conformational space.[1] If the chain folds (the "Ruzicka" problem), the reactive end-group becomes sterically shielded, causing a pseudo-induction period. In-situ IR detects this by tracking the specific stretching frequency of the reactive group (e.g., activated ester or alkyl halide) in real-time.

Pillar 2: Kinetic Isotope Effect (KIE)

Causality: By substituting Hydrogen for Deuterium at the


-carbon of the linker's reactive site, we measure the change in reaction rate (

).
  • 
     (No Effect):  Suggests the rate-limiting step is physical (diffusion/unfolding of the chain).
    
  • 
     (Primary/Secondary KIE):  Confirms the rate-limiting step is the chemical bond breaking/forming event, validating a successful, accessible reaction pathway.
    

Visualizing the Mechanistic Divergence

The following diagram illustrates the kinetic competition between productive coupling (PROTAC formation) and non-productive pathways (Cyclization/Folding), highlighting where RTKP provides critical data points.

PROTAC_Linker_Mechanism cluster_legend Validation Checkpoints Start Bifunctional Linker (Linear State) Folded Folded/Cyclized Intermediate (Entropic Trap) Start->Folded Fast Equilibrium (Detected by IR Shift) Activated Activated Complex (Transition State) Start->Activated Activation Step (Probed by KIE) Oligomer Oligomeric By-products Start->Oligomer Intermolecular Aggregation Folded->Start Unfolding (Rate Limiting?) Product Productive PROTAC Conjugate Activated->Product Coupling Check1 ReactIR detects 'Folded' vs 'Linear' populations Check2 KIE confirms 'Activation' is RDS

Caption: Kinetic bifurcation in long-chain linker functionalization. Red path indicates entropic trapping; Green path indicates productive conjugation validated by KIE.

Detailed Experimental Protocols

Protocol A: In-Situ Reaction Profiling (ReactIR)

Objective: Monitor the consumption of the linker's leaving group (e.g., Tosylate or NHS-ester) to identify induction periods indicative of folding.

  • Setup: Insert a diamond-composite ATR probe (ReactIR) into a dry 3-neck reaction flask under

    
    .
    
  • Background: Collect air background (256 scans).

  • Solvent Baseline: Add anhydrous solvent (e.g., DMF or DMSO) and collect solvent spectrum.[1]

  • Substrate Addition: Add the long-chain bifunctional linker (

    
     M).
    
    • Critical Step: Monitor the

      
       scissoring region (
      
      
      
      ).[1] A split or shift in this band often indicates chain folding or aggregation before reagents are added.[1]
  • Reagent Addition: Add the coupling partner (e.g., amine-warhead) and base.[1]

  • Data Acquisition: Set collection interval to 30 seconds.

  • Analysis: Track the disappearance of the specific reactive band (e.g.,

    
     ester stretch at 
    
    
    
    ).[1]
    • Validation Criteria: A linear First-Order plot (

      
       vs time) confirms a chemically controlled reaction.[1] A sigmoidal plot indicates an initial "unfolding" or autocatalytic phase (failed validation).[1]
      
Protocol B: Competitive KIE Experiment

Objective: Distinguish between diffusion control (folding) and chemical control.

  • Synthesis: Synthesize a deuterated analog of the linker (

    
    -linker).
    
  • Competition Reaction: In a single vessel, mix:

    • 1.0 eq.[1] Non-deuterated linker (

      
      -linker).[1]
      
    • 1.0 eq.[1] Deuterated linker (

      
      -linker).[1]
      
    • 0.5 eq.[1] Limiting coupling reagent (Warhead).[1][2]

  • Reaction: Run to

    
     conversion.
    
  • Quench & Analyze: Quench immediately with cold acidic buffer. Analyze the unreacted starting material ratio via high-res LC-MS.

  • Calculation:

    
    [1]
    
    • Where

      
       is the fractional conversion of each isotopologue.[1]
      
    • Interpretation: If

      
      , the reaction is diffusion-controlled (likely folded/inaccessible).[1] If 
      
      
      
      , the reaction is chemically controlled (validated).

References

  • Mechanistic Analysis of C-H Activation in Alkanes Simmons, E. M., & Hartwig, J. F. (2012).[1] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes.

  • In-Situ Monitoring of Reaction Kinetics Blackmond, D. G. (2015).[1][3] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps.

  • PROTAC Linker Design and Validation Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review.

  • Challenges in Long-Chain Functionalization Atkinson, J. G., et al. (2025).[1] Synthesis of α-, ω-, and α,ω-End-Functionalized Poly(n-butyl acrylate)s.

  • Kinetic Isotope Effects in Drug Design Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms.

Sources

A Comparative Study of Self-Assembled Monolayers: Fluorinated vs. Hydrocarbon Thiols

[1][2][3][4][5]

Executive Summary

Objective: To provide a technical comparison of self-assembled monolayers (SAMs) derived from semi-fluorinated alkanethiols, perfluorinated aromatic thiols, and standard hydrocarbon alkanethiols.

Significance: Fluorinated SAMs are critical for applications requiring low surface energy (omniphobicity), chemical resistance, and specific tribological properties.[1] However, their formation is governed by different steric constraints than standard alkanethiols, necessitating modified protocols for successful deposition.[1] This guide analyzes the trade-offs between packing density, wettability, and stability.[1]

The Chemistry of Fluorination: Sterics & Structure

The fundamental difference between fluorinated and hydrogenated SAMs lies in the C-F vs. C-H bond. The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å).[1]

  • Hydrocarbon Chains (

    
    ):  Adopt an all-trans planar zig-zag  conformation.[1] They pack efficiently on Au(111) in a 
    
    
    lattice with a tilt angle of ~30°.[1]
  • Fluorocarbon Chains (

    
    ):  The steric bulk of the 1,3-fluorine atoms forces the carbon backbone to twist out of the planar conformation to relieve strain.[1] This results in a helical conformation  (typically a 15/7 helix).[1]
    
  • Consequence: The diameter of a fluorinated helix is ~5.6 Å (vs. ~4.2 Å for hydrocarbons).[1] This prevents them from adopting the dense

    
     packing.[1] Instead, they often form a 
    
    
    superlattice or similar less-dense structures, which impacts defect density and barrier properties.[1]

Comparative Candidates

This study evaluates three distinct classes of thiols commonly used in surface engineering:

ClassMoleculeAbbr.Structure
Semi-Fluorinated Alkyl 1H,1H,2H,2H-PerfluorodecanethiolPFDT

Perfluorinated Aromatic PentafluorobenzenethiolPFBT

Hydrocarbon (Control) 1-DodecanethiolDDT

Note on PFDT: The "1H,1H,2H,2H" spacer is critical. Direct attachment of a perfluorinated chain to sulfur (


) is unstable due to the electron-withdrawing nature of fluorine weakening the S-Au bond.[1] The ethylene spacer insulates the sulfur headgroup.

Performance Metrics

Wettability Profile (Omniphobicity)

The primary advantage of fluorinated SAMs is their ability to repel low-surface-tension liquids (oils), a property known as oleophobicity.[1]

Table 1: Comparative Contact Angles (Static)

Surface TypeWater Contact Angle (

)
Hexadecane Contact Angle (

)
Surface Energy Interpretation
PFDT (F-Alkyl) 118° - 122° 78° - 82° Omniphobic: Repels both water and oil.[1] Lowest surface energy (~12-15 mN/m).[1]
PFBT (F-Aromatic) 105° - 110°65° - 70°Intermediate: Rigid aromatic ring limits chain flexibility; lower coverage than alkyls.[1]
DDT (H-Alkyl) 110° - 114°45° - 50°Hydrophobic/Oleophilic: Repels water but wetted by oils.[1]

Data synthesized from standard literature values (e.g., Whitesides, Chidsey groups).[1]

Structural Integrity & Packing

PFDT chains stand more upright (tilt ~12°) compared to DDT (tilt ~30°) to accommodate their larger diameter.[1] However, the packing density of PFDT is lower (


1

Implication: While PFDT is more hydrophobic, the lower packing density can create "pinhole" defects where small ions or corrosive agents can penetrate to the gold surface. DDT provides a superior barrier against corrosion due to tighter packing.[1]

Experimental Protocols

Solvent Selection Strategy
  • Standard Mistake: Attempting to dissolve PFDT in pure ethanol.[1] It has poor solubility, leading to micelle formation or precipitation, resulting in patchy monolayers.[1]

  • Correct Approach: Use Dichloromethane (DCM) or a mixture of Ethanol/Trifluoroethanol (TFE) .[1]

Deposition Workflow

SAM_WorkflowSubstrateAu(111) Substrate(Freshly Evaporated)CleaningCleaning StepUV-Ozone (10 min)or Piranha EtchSubstrate->CleaningRemove OrganicsIncubationIncubation24 HoursDark / RTCleaning->IncubationImmediate TransferSolventSolvent PrepPFDT: 1mM in DCMDDT: 1mM in EtOHSolvent->IncubationImmersionRinsingRinsing Cycle1. Solvent (DCM/EtOH)2. Pure EtOH3. N2 DryIncubation->RinsingRemove PhysisorbedAnnealingOptional Annealing60°C for 1 hr(Improves F-packing)Rinsing->AnnealingPFDT OnlyQCQuality ControlContact AngleXPS / EllipsometryRinsing->QCSkip Anneal (DDT)Annealing->QC

Figure 1: Optimized workflow for SAM deposition.[1] Note the specific solvent requirements and the optional annealing step recommended for fluorinated thiols to enhance helical ordering.

Step-by-Step Protocol (PFDT Focus)
  • Substrate Prep: Use template-stripped gold or freshly evaporated gold on mica/glass.[1] Clean with UV-Ozone for 10-20 mins.[1] Avoid Piranha if possible to prevent surface roughening, unless gold is heavily contaminated.[1]

  • Solution Prep: Prepare a 1 mM solution of PFDT in anhydrous Dichloromethane (DCM) .

    • Why DCM? It solvates the fluorinated tail better than ethanol, preventing aggregation in solution.

  • Incubation: Immerse the gold substrate immediately after cleaning. Incubate for 24 hours in a sealed container (to prevent solvent evaporation).

  • Rinsing (Critical):

    • Rinse 3x with DCM (to remove bulk thiol).[1]

    • Rinse 3x with Ethanol (to remove DCM residue).[1]

    • Blow dry with high-purity Nitrogen gas.[1]

  • Post-Treatment (Annealing): For PFDT, placing the sample in an oven at 60-70°C for 1 hour can improve the ordering of the helical chains and reduce contact angle hysteresis.[1]

Mechanism of Packing & Troubleshooting

Understanding the molecular packing is essential for troubleshooting defects.

Packing_Mechanismcluster_0Hydrocarbon (DDT)cluster_1Fluorocarbon (PFDT)H1Planar Zig-Zag BackboneH2Tilt: ~30°H1->H2H3Packing: 21.4 Ų/moleculeH2->H3H4High VDW InteractionsH3->H4ComparisonResultingSurfaceH4->ComparisonDense, StableOleophilicF1Helical Twist (15/7 Helix)F2Tilt: ~12° (More Upright)F1->F2F3Packing: 29 Ų/moleculeF2->F3F4Lower VDW (Steric Bulk)F3->F4F4->ComparisonSparser, RigidOmniphobic

Figure 2: Mechanistic comparison of chain packing. The helical nature of fluorocarbons dictates the lower packing density.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Water CA (<110°) Contamination or oxidation of Gold.[1]Use fresh UV-Ozone cleaning; ensure thiol purity (>95%).[1]
High Hysteresis (>15°) Disordered monolayer / Physisorbed molecules.[1]Sonicate briefly in DCM; Apply thermal annealing step.
Patchy Film (AFM) Solvent incompatibility (Micelles).[1]Switch from Ethanol to DCM or Trifluoroethanol.[1]

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170.[1]

  • Chidsey, C. E. D., & Loiacono, D. N. (1990).[1] Chemical functionality in self-assembled monolayers: Structural and electrochemical properties.[1] Langmuir, 6(3), 682–691.[1]

  • Colorado, R., & Lee, T. R. (2003).[1] Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols.[1] Langmuir, 19(8), 3288–3296.[1]

  • Fukushima, H., Seki, T., Nishikawa, T., et al. (2000).[1] Microstructure, Wettability, and Thermal Stability of Semifluorinated Self-Assembled Monolayers (SAMs) on Gold.[1] The Journal of Physical Chemistry B, 104(31), 7417–7423.[1]

  • Alloway, D. M., et al. (2003).[1] Tunable Wetting of Fluorinated SAMs. The Journal of Physical Chemistry B, 107(42), 11690–11696.[1]

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Bromo-11-fluoroundecane

[1][2][3][4][5]

Executive Summary & Chemical Profile

Objective: To establish a self-validating, compliant disposal workflow for 1-Bromo-11-fluoroundecane (CAS 459-66-5), preventing environmental release and ensuring operator safety.

Rationale: As a mixed-halogenated alkane, this compound presents unique disposal challenges.[1] Unlike simple hydrocarbons, the presence of both bromine and fluorine atoms renders it resistant to standard biodegradation and necessitates high-temperature incineration with flue gas scrubbing.[1] Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) can lead to regulatory violations (RCRA) and the formation of toxic byproducts.

Chemical Hazard Profile
PropertyDataOperational Implication
CAS Number 459-66-5Unique identifier for waste manifesting.[2][1][3]
Molecular Formula C₁₁H₂₂BrFContains Halogens (Br, F) – MUST go to Halogenated Waste stream.[2][1][3]
Flash Point >110°CNot typically classified as D001 (Ignitable), but combustible.[2][1][3]
Reactivity Incompatible with Strong Bases, OxidizersSegregation Critical: Risk of elimination reactions producing alkenes/HF/HBr.[2][3]
Physical State Liquid (Colorless to pale yellow)Requires liquid-tight, chemically resistant secondary containment.[2][1][3]

Pre-Disposal Protocol: The Self-Validating System

Do not simply "throw away" the chemical.[1][4][5][6] Follow this Self-Validating System to ensure the waste stream is safe before it leaves your bench.

Step 1: Purity & State Verification[2]
  • Validation: Visually inspect the liquid. Is it clear? If cloudy or biphasic, it may be contaminated with water or other solvents.[1]

  • Action: If the chemical is a pure reagent (unused stock), it can be lab-packed directly.[1] If it is a reaction mixture, it must be characterized.[1]

Step 2: Chemical Compatibility Check (The "Kill Step")
  • Risk: Mixing alkyl halides with strong bases (e.g., Sodium Hydroxide, Potassium tert-butoxide) or strong oxidizers can cause exothermic runaway or gas evolution.[1]

  • Protocol:

    • pH Test: Dip a pH strip into the waste solution.[1]

    • Logic:

      • Neutral (pH 6-8): Safe for Halogenated Solvent stream.[1]

      • Acidic/Basic: Must be neutralized to pH 6-8 before combining with bulk waste to prevent container degradation or unexpected reactions.[1]

Step 3: Segregation Logic

Never mix this compound with:

  • Non-Halogenated Solvents: (e.g., Acetone, Ethanol) – doing so increases the volume of expensive-to-treat halogenated waste.[1][3]

  • Oxidizers: (e.g., Peroxides, Nitric Acid).[1]

  • Aqueous Streams: Keep water content <5% to minimize disposal costs and phase separation issues.[1]

Disposal Workflows

Workflow A: Small-Scale/Benchtop Disposal (Routine)

Use this for reaction byproducts or small aliquots (<500 mL).

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.[1] Avoid metal cans due to potential corrosion from hydrolysis-derived halides.[2][1][3]

  • Labeling: Affix a hazardous waste tag immediately.[1][7]

    • Constituents: Write "this compound" (do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Bulking: Pour into the laboratory's designated "Halogenated Organic Waste" carboy.

    • Critical Check: Ensure the carboy is not designated for "Non-Halogenated" waste.[1][8]

  • Closure: Cap tightly. Do not leave a funnel in the neck.

Workflow B: Stockpile/Reagent Bottle Disposal

Use this for expiring inventory or decommissioning >1L volumes.

  • Do Not Bulk: Keep the chemical in its original manufacturer bottle if the cap is intact.

  • Lab Packing: Place the bottle into a secondary containment bin.

  • Manifesting: List as a separate line item on your waste pickup request: "this compound, pure liquid, [Volume]".[1]

  • Disposal Path: This will be routed for High-Temperature Incineration (typically >1000°C) to ensure destruction of the C-F bond.[1]

Workflow C: Spill Response (Emergency Disposal)
  • Isolate: Evacuate the immediate area. Ensure ventilation (fume hood on).

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.[1]

  • Absorb:

    • Do NOT use paper towels (fire risk if combustible sources are nearby).[1]

    • Use inert absorbents (Vermiculite, Diatomaceous Earth, or Universal Spill Pads).[1]

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.[1]

  • Label: "Debris contaminated with this compound."[1]

  • Dispose: Treat as solid hazardous waste (Halogenated).

Visualizations & Logic Flows

Diagram 1: Waste Segregation Decision Tree

This logic gate ensures the chemical ends up in the correct incineration stream, minimizing cost and safety risks.

WasteSegregationStartWaste: this compoundCheckStateIs it mixed with other chemicals?Start->CheckStateCheckCompatCheck Compatibility:Is it mixed with Oxidizers or Strong Bases?CheckState->CheckCompatYes (Mixture)LabPackDESTINATION:Lab Pack (Original Container)(Incineration)CheckState->LabPackNo (Pure Reagent)NeutralizeACTION: Neutralize/QuenchSeparate Phases if possibleCheckCompat->NeutralizeYes (Incompatible)BulkStreamCan it be bulked?CheckCompat->BulkStreamNo (Compatible)Neutralize->BulkStreamHaloStreamDESTINATION:Halogenated Organic Waste(Incineration)BulkStream->HaloStreamPour into Carboy

Caption: Logic flow for determining the correct waste stream. Note that "Pure Reagents" are preferred to be Lab Packed rather than bulked to reduce cross-contamination risks.

Diagram 2: Spill Response Workflow

A step-by-step visual guide for immediate action during a spill.

SpillResponseSpillSpill DetectedSafety1. Secure Area(Ventilation, PPE)Spill->SafetyContain2. Containment(Vermiculite/Pads)Safety->ContainCollect3. Collection(Scoop to Jar)Contain->CollectLabel4. Labeling(Hazardous Waste Tag)Collect->LabelDispose5. EHS PickupLabel->Dispose

Caption: Immediate operational response for liquid spills. Speed and containment are prioritized to prevent vapor spread.

Regulatory Compliance (US Focus)

While this compound does not have a specific "P" or "U" RCRA listing, it is regulated based on its characteristics and class.[2][1][3]

  • RCRA Classification:

    • Primary Code: None (unless ignitable D001, which is unlikely given FP >110°C).

    • Operational Code: Most EH&S programs classify this as "Non-Regulated Chemical Waste" federally, but State-Regulated Hazardous Waste in many jurisdictions (e.g., California, Massachusetts).[1][3]

    • Best Practice: Treat as F001/F002 equivalent (Halogenated Solvents) for disposal purposes to ensure incineration.[1]

  • EPA Requirement: It must NOT be disposed of via sanitary sewer (Clean Water Act).[1]

  • DOT Shipping (for waste):

    • Proper Shipping Name: Waste Environmentally Hazardous Substance, Liquid, N.O.S. (this compound).[2][1]

    • Class: 9.

    • UN Number: UN 3082.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21477418, 11-Bromo-1-undecanethiol (Analogous Structure/Properties). Retrieved from [Link][1][3]

    • Note: Used for analogous physical property verification where specific CAS data is sparse.[1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

    • Cited for general handling of long-chain alkyl bromides.[2][1][3]

  • Princeton University EHS. Waste Removal and Disposal Guidelines - Halogenated Solvents. Retrieved from [Link][1][3]

    • Cited for institutional best practices on halogenated waste segreg

A Senior Application Scientist's Guide to Handling 1-Bromo-11-fluoroundecane: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise and safe handling of chemical reagents is paramount. 1-Bromo-11-fluoroundecane, a bifunctional molecule, serves as a critical building block in complex syntheses. Its dual halogenated nature necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational procedures, and disposal. Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring the well-being of our researchers and the integrity of our scientific work.

Hazard Analysis: Understanding the Compound

This causality is rooted in the chemical nature of halogenated alkanes. They can be effective solvents, capable of defatting the skin by removing natural oils, leading to dryness, irritation, and increased sensitivity.[4] Inhalation of vapors or mists can irritate the mucous membranes of the respiratory tract, while direct contact with the eyes can cause significant irritation.[1][2][4]

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassificationDescriptionGHS Hazard StatementPrimary Exposure Routes
Skin Irritation Causes reversible inflammatory effects on the skin at the site of contact.[1][2][4]H315: Causes skin irritationDermal Contact
Eye Irritation Causes reversible irritation and potential damage to the eyes.[1][4]H319: Causes serious eye irritationOcular Contact
Respiratory Irritation May cause irritation to the respiratory tract upon inhalation of vapors or mists.[1][3][4]H335: May cause respiratory irritationInhalation

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision grounded in the specific hazards of the chemical. For this compound, the PPE protocol is designed to create a complete barrier against dermal, ocular, and respiratory exposure.

Eye and Face Protection

Direct ocular exposure is a primary risk. Standard safety glasses are insufficient as they do not protect against splashes.

  • Protocol: Always wear chemical splash goggles that conform to European Standard EN 166 or equivalent.[2]

  • Causality: Goggles provide a seal around the eyes, offering robust protection from splashes from any direction. For procedures with a higher risk of splashing, such as transfers of large volumes, a face shield should be worn in conjunction with goggles to protect the entire face.[5]

Skin and Body Protection
  • Hand Protection: Chemical-resistant gloves are mandatory. The choice of material is critical. Nitrile gloves are generally recommended for incidental contact with halogenated solvents. Always consult the manufacturer's glove compatibility charts for specific breakthrough times.

    • Protocol: Wear nitrile gloves with a minimum thickness of 0.11 mm. Inspect gloves for any signs of degradation or perforation before each use.[2] For prolonged contact or immersion, heavier-duty gloves should be used. Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[6]

    • Causality: Halogenated compounds can permeate standard latex gloves. Nitrile provides a more effective chemical barrier. Proper removal technique is crucial to prevent transferring the chemical from the glove surface to your skin.

  • Body Protection: A standard cotton lab coat is not a chemical barrier.

    • Protocol: Wear a full-length, long-sleeved laboratory coat.[2][6] For tasks with a significant splash risk, a chemical-resistant apron over the lab coat is required. Ensure that legs and feet are fully covered; long pants and closed-toe shoes are mandatory in the laboratory.[6][7]

    • Causality: This ensures no area of the skin is inadvertently exposed. A chemical-resistant apron provides an additional impermeable layer against splashes.

Respiratory Protection

Engineering controls, specifically the use of a chemical fume hood, are the primary method for controlling inhalation exposure.[7][8] Respiratory protection is typically not required for small-scale laboratory use when handled within a properly functioning fume hood.

  • Protocol: All handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[8][9] If engineering controls are not feasible or in the event of a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge (Type A, brown) is recommended.[2][10]

  • Causality: A fume hood captures vapors at the source, preventing them from entering the laboratory atmosphere and being inhaled by the researcher.

Table 2: PPE Summary for Handling this compound

Protection TypeMinimum RequirementRecommended for High-Risk Tasks
Eye/Face Chemical Splash GogglesGoggles and Full-Face Shield[5]
Hand Nitrile GlovesHeavier-duty, chemical-specific gloves
Body Long-sleeved Lab Coat, Long Pants, Closed-toe ShoesChemical-resistant Apron over Lab Coat
Respiratory Work in a Chemical Fume HoodNIOSH-approved respirator with OV cartridge

Operational and Disposal Plans

A self-validating protocol integrates safety measures directly into the workflow. The following step-by-step plans for handling and disposal are designed to minimize exposure and ensure regulatory compliance.

Experimental Workflow: Step-by-Step Handling
  • Preparation: Before handling the chemical, ensure the work area within the chemical fume hood is clean and uncluttered.[9] Verify that an appropriate spill kit and emergency eyewash/shower station are accessible.[11] Don all required PPE as outlined in Table 2.

  • Aliquotting and Transfer: Conduct all transfers of this compound inside the fume hood. Use a spatula or scoopula for solids and appropriate glassware for liquids to minimize the generation of dust or splashes.[6] Keep the primary container sealed when not in use.[8]

  • Reaction Setup: When adding the chemical to a reaction vessel, do so slowly and carefully. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Procedure: After handling is complete, decontaminate all surfaces that may have come into contact with the chemical.[12] Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][12]

Workflow Visualization

The following diagram illustrates the critical decision points and safety protocols in the handling workflow.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_start Start: Verify Fume Hood & Safety Equipment don_ppe Don Full PPE: Goggles, Lab Coat, Gloves prep_start->don_ppe prep_area Prepare Clean Workspace in Hood don_ppe->prep_area aliquot Aliquot/Transfer Chemical prep_area->aliquot Proceed to Handling reaction Add to Reaction Vessel aliquot->reaction spill Spill or Exposure? aliquot->spill monitor Monitor Reaction reaction->monitor reaction->spill decon Decontaminate Surfaces & Glassware monitor->decon Reaction Complete dispose_waste Segregate Halogenated Waste decon->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->monitor No emergency Execute Emergency Protocol: Evacuate, Alert, Seek Aid spill->emergency Yes

Caption: Logical workflow for handling this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure.

  • Minor Spill (inside fume hood): Use an appropriate spill kit with absorbent pads to confine and absorb the material.[7] Place the contaminated absorbents in a sealed, labeled hazardous waste container. Decontaminate the area with soap and water.[7]

  • Major Spill (outside fume hood): Evacuate personnel from the immediate area and alert laboratory management and the institutional safety office.[1][10] Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Disposal Plan

As a halogenated organic compound, this compound waste must not be disposed of down the drain.[1][6][7]

  • Waste Segregation: All waste containing this chemical, including contaminated consumables (gloves, paper towels, absorbent pads) and reaction residues, must be collected in a designated, properly labeled hazardous waste container for halogenated solvents.[8]

  • Container Management: Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area with secondary containment.[8][9]

  • Final Disposal: Arrange for disposal through your institution's environmental health and safety department. Halogenated waste typically requires specialized treatment, such as chemical incineration, to prevent the release of harmful substances into the environment.[13][14]

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from [Link]

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromoperfluorohexane. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Bromo-2-fluoroethane - Hazardous Agents. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 11-Bromo-1-undecene. Retrieved from [Link]

  • Syracuse University Environmental Health & Safety Services. (n.d.). Irritants. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2022). SOP: Irritants. Retrieved from [Link]

  • Reddit. (2018). Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose? Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.